Wedelialactone A
Description
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Properties
Molecular Formula |
C24H34O8 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3 |
InChI Key |
RDXQYZATVQTRST-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Wedelolactone A: A Technical Guide on its Discovery, History, and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Wedelolactone A, a naturally occurring coumestan, has emerged as a significant molecule of interest in pharmacological research due to its diverse biological activities. First isolated in the mid-20th century, its journey from a natural product to a well-characterized bioactive compound has been marked by key discoveries elucidating its potent anti-inflammatory, anticancer, and hepatoprotective properties. This technical guide provides a comprehensive overview of the discovery and history of Wedelolactone A, detailed experimental protocols for its investigation, a summary of its quantitative biological data, and a visualization of its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and History
The scientific journey of Wedelolactone A began in the 1950s, with its initial discovery and subsequent characterization spanning several decades. The timeline below highlights the key milestones in the history of this important natural product.
-
1956: The first isolation of Wedelolactone was reported from the medicinal plant Eclipta alba (now known as Eclipta prostrata).[1]
-
1957: The chemical structure of Wedelolactone was elucidated by Govindachari and his team, who identified its coumestan scaffold.[2]
-
1963: The first total synthesis of Wedelolactone was achieved by Wanzlick and his colleagues, confirming its elucidated structure.[3]
-
2004: A pivotal moment in understanding its mechanism of action came with the discovery that Wedelolactone is a direct inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. This finding provided a molecular basis for its long-observed anti-inflammatory effects.[4]
-
2013: Further research revealed that Wedelolactone enhances interferon-γ signaling by inhibiting the dephosphorylation of STAT1, a critical transcription factor in immune responses.[5][6][7] This discovery expanded the known mechanisms by which Wedelolactone exerts its immunomodulatory and anti-cancer activities.
Quantitative Biological Data
The biological effects of Wedelolactone A have been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data, providing a comparative overview of its potency across various biological targets and cell lines.
| Target/Assay | System/Cell Line | IC50/Effective Concentration | Reference |
| 5-Lipoxygenase (5-LOX) | In vitro | ~2.5 µM | [1][8] |
| IKKβ Kinase Activity | In vitro | Not specified, but effective at 50 µM | [4] |
| NF-κB Transcriptional Activity | HeLa cells | Inhibition at 60 µM | [4] |
| IκBα Phosphorylation and Degradation | BALB/c 3T3 and HeLa cells | Inhibition at 100 µM | [4] |
| STAT1 Dephosphorylation | In vitro | Inhibition at 50 µM | [8] |
| Hepatitis C Virus NS5B RNA Polymerase | In vitro | 36 µM | [8] |
| Cell Line | Assay | IC50/Effective Concentration | Reference |
| LNCaP (Prostate Cancer) | Cell Viability | 8-12 µM | [1] |
| PC3 (Prostate Cancer) | Cell Viability | 8-12 µM | [1] |
| DU145 (Prostate Cancer) | Cell Viability | 8-12 µM | [1] |
| HeLa (Cervical Cancer) | Cell Viability | 14.85 ± 0.70 µM | [9] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | Not specified, but induces apoptosis | |
| RAW264.7 (Macrophage) | Proliferation | Decrease at 10 µg/ml | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of Wedelolactone A.
Isolation of Wedelolactone A from Eclipta prostrata
This protocol describes a general method for the extraction and isolation of Wedelolactone A.
-
Extraction:
-
Air-dry the aerial parts of Eclipta prostrata and grind them into a fine powder.
-
Extract the powdered plant material with methanol using a Soxhlet apparatus for 6-8 hours.[2]
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of dichloromethane and methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing Wedelolactone A and concentrate them.
-
Recrystallize the residue from a suitable solvent system (e.g., methanol) to obtain pure Wedelolactone A.[3]
-
IKKβ Kinase Assay
This assay is used to determine the inhibitory effect of Wedelolactone A on IKKβ activity.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add recombinant IKKβ enzyme, a specific substrate peptide (e.g., IKKtide), and varying concentrations of Wedelolactone A (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[11][12] This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of Wedelolactone A.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the effect of Wedelolactone A on NF-κB-mediated gene transcription.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[6]
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of Wedelolactone A for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.[6]
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.[13]
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[13]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
STAT1 Phosphorylation Western Blot
This protocol is used to assess the effect of Wedelolactone A on the phosphorylation status of STAT1.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HepG2) and treat them with interferon-γ (IFN-γ) in the presence or absence of Wedelolactone A for various time points.[14]
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.[15]
-
MTT Cell Viability Assay
This colorimetric assay is used to evaluate the cytotoxic effects of Wedelolactone A.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[16]
-
Treat the cells with various concentrations of Wedelolactone A for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C.[16]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Wedelolactone A and a typical experimental workflow for its study.
Caption: Experimental workflow for the isolation and characterization of Wedelolactone A.
Caption: Inhibition of the NF-κB signaling pathway by Wedelolactone A.
Caption: Modulation of the JAK-STAT signaling pathway by Wedelolactone A.
Conclusion
Wedelolactone A is a natural product with a rich history and a promising future in drug development. Its well-defined mechanisms of action, particularly the inhibition of the NF-κB and modulation of the JAK-STAT signaling pathways, provide a strong rationale for its continued investigation as a therapeutic agent for inflammatory diseases and cancer. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the pharmacological potential of this remarkable coumestan. As our understanding of its molecular targets and cellular effects expands, so too will the opportunities to translate this knowledge into novel clinical applications.
References
- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wedelolactone | CAS:524-12-9 | Manufacturer ChemFaces [chemfaces.com]
- 11. promega.com [promega.com]
- 12. IKK beta Kinase Enzyme System [worldwide.promega.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Nuclear Stat1 Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
Wedelolactone: A Multi-Targeted Phytochemical in Cancer Therapy - A Technical Review
Executive Summary: Wedelolactone (WDL), a naturally occurring coumestan derived from the medicinal plant Eclipta alba, has garnered significant attention in oncological research for its pleiotropic anti-cancer activities. Traditionally used in Ayurvedic and Chinese medicine for various ailments, its potent biological effects are now being scientifically elucidated.[1] This technical document provides an in-depth overview of the molecular mechanisms through which wedelolactone exerts its anti-neoplastic effects, targeting a diverse array of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key mechanisms include the potent inhibition of the NF-κB and 5-Lipoxygenase pathways, modulation of STAT, Akt/mTOR, and TGF-β signaling, downregulation of the c-Myc oncoprotein, and induction of caspase-dependent apoptosis. This review consolidates quantitative data, outlines key experimental methodologies, and visualizes complex molecular interactions to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action in Cancer
Wedelolactone's efficacy as an anti-cancer agent stems from its ability to interact with multiple intracellular targets, disrupting the core machinery that drives malignant transformation and progression. Its actions are often context- and cell-type-dependent, highlighting a complex but targetable pharmacological profile.
Modulation of Key Signaling Pathways
1.1.1 Inhibition of the NF-κB Pathway A primary and well-documented mechanism of wedelolactone is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] WDL functions as a direct inhibitor of the IκB kinase (IKK) complex.[4][5] By inhibiting IKK, WDL prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers (p65/p50) in the cytoplasm. This action effectively blocks the nuclear translocation of NF-κB, preventing the transcription of its downstream target genes, which are involved in inflammation, cell proliferation, survival, and angiogenesis.[2][6] This mechanism underlies WDL's potent anti-inflammatory and anti-tumorigenic properties in various cancer models, including ovarian cancer and UVB-induced skin cancer.[2][6]
1.1.2 Interference with STAT Signaling The Signal Transducer and Activator of Transcription (STAT) family, particularly STAT3, is a key regulator of oncogenesis, and its constitutive activation is common in many cancers.[7][8] Wedelolactone has been shown to modulate STAT signaling, although its effects can be nuanced. In one study, WDL was found to enhance the anti-tumor effects of interferon-gamma (IFN-γ) by inhibiting the dephosphorylation of STAT1.[5] It targets T-cell protein tyrosine phosphatase (TCPTP), leading to prolonged STAT1 tyrosine phosphorylation and synergistically enhancing IFN-γ-induced apoptosis in tumor cells.[5] While direct, potent inhibition of STAT3 phosphorylation by WDL is less documented than for other natural compounds, its ability to interfere with related pathways makes it a compound of interest in cancers with STAT-driven pathology.[7]
1.1.3 Context-Dependent Regulation of the PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a central node for regulating cell growth, proliferation, and survival. Wedelolactone's effect on this pathway appears to be highly dependent on the cancer type.
-
Inhibition: In melanoma, WDL was found to suppress cell proliferation and migration by inhibiting Akt activation.[9] Similarly, in breast cancer-induced osteoclastogenesis, WDL's inhibitory effects were associated with the downregulation of the Akt/mTOR signaling pathway.[10]
-
Independence: Conversely, in prostate cancer, WDL induces potent caspase-dependent apoptosis without inhibiting Akt.[1][11][12] This suggests that in prostate cancer cells, WDL circumvents the typically dominant Akt survival signaling, acting through a distinct mechanism involving PKCε.[1][11]
1.1.4 Downregulation of c-Myc Oncogenic Signaling The c-Myc oncoprotein is a critical transcription factor that is deregulated in a vast number of human cancers, driving proliferation and metastasis.[13] In prostate cancer cells, wedelolactone has been shown to severely down-regulate the expression of c-Myc at both the mRNA and protein levels.[13][14] Furthermore, WDL dramatically decreases the nuclear localization, DNA-binding, and subsequent transcriptional activity of c-Myc.[13] This leads to the reduced expression of c-Myc target genes and a significant impairment of the invasive and colony-forming abilities of prostate cancer cells.[13]
1.1.5 Attenuation of the TGF-β/Smad Pathway The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in late-stage tumorigenesis, particularly in promoting invasion and metastasis through the induction of Epithelial-Mesenchymal Transition (EMT).[15][16] In breast cancer models, wedelolactone effectively suppresses cancer growth and metastasis by regulating the TGF-β1/Smad pathway.[15][16] It inhibits the phosphorylation of Smad2/3, key mediators of the pathway, thereby reversing TGF-β1-induced EMT.[15] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers like Vimentin and MMP-2/9.[16][17]
1.1.6 Other Pathway Interactions
-
Estrogen Receptor (ER) Signaling: WDL exhibits a dual role in ER-positive breast cancer. At cytotoxic micromolar (μM) concentrations, it inhibits growth.[18] However, at nanomolar (nM) concentrations, it can act as a phytoestrogen, stimulating ER genomic and non-genomic signaling and promoting cell growth, an effect that can be blocked by ER antagonists.[18] This highlights the critical importance of dose-dependency in its mechanism.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: In head and neck squamous carcinoma cells, WDL inhibits cell migration by suppressing the expression of AhR and its downstream targets, CYP1A1 and CYP1B1.[17][19]
Induction of Apoptosis
A key outcome of wedelolactone treatment in multiple cancer types is the induction of programmed cell death, or apoptosis. In prostate cancer, WDL triggers caspase-dependent apoptosis in both androgen-sensitive and androgen-independent cells.[1][11] This process is mediated by the activation of c-Jun N-terminal Kinase (c-JNK) and the executioner caspase-3.[1][11] A novel aspect of this mechanism is its dependence on the inhibition of 5-lipoxygenase (5-Lox) and the subsequent downregulation of protein kinase C epsilon (PKCε), a survival kinase.[1][11][20] This pathway is notably independent of Akt inhibition, distinguishing it from many other apoptosis-inducing agents.[1][12]
Inhibition of Cancer Cell Metastasis
Wedelolactone consistently demonstrates an ability to inhibit the metastatic potential of cancer cells. It effectively blocks the invasion and migration of breast, prostate, melanoma, and head and neck cancer cells.[9][13][15] This anti-metastatic effect is largely attributed to the reversal of EMT, as discussed in the context of TGF-β signaling, involving the upregulation of E-cadherin and downregulation of vimentin.[17]
Other Anti-Neoplastic Activities
-
5-Lipoxygenase (5-Lox) Inhibition: WDL is a potent inhibitor of 5-Lox, an enzyme involved in the metabolism of arachidonic acid.[20] The 5-Lox pathway is critical for the survival of prostate cancer cells, and its inhibition by WDL is a primary trigger for apoptosis in this cancer type.[1][11]
-
Proteasome Inhibition: In breast cancer cells, wedelolactone acts as a proteasome inhibitor, targeting the enzyme's chymotrypsin-like activity.[21] Inhibition of the proteasome leads to the accumulation of misfolded and polyubiquitinated proteins, inducing cell cycle arrest and apoptosis.[21]
-
Topoisomerase IIα Inhibition: WDL has been identified as a catalytic inhibitor of topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation.[18][22] By inhibiting this enzyme, WDL can disrupt DNA integrity and halt cell division.
-
Interaction with Copper: The cytotoxic effects of WDL in breast cancer may be linked to its interaction with intracellular copper.[23] This interaction can lead to the formation of a WL-Cu2+ complex inside the cell, increasing lysosomal copper levels and potentially exerting oxidative stress within the nucleus.[23]
Quantitative Efficacy Data
The following tables summarize key quantitative data on the inhibitory effects of wedelolactone from various in vitro studies.
Table 1: In Vitro Cytotoxicity of Wedelolactone in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| Prostate Cancer | LNCaP, PC3, DU145 | IC50 | 8 - 12 µM | [1][11] |
| Breast Cancer | MCF-7 (ER+) | IC50 | 25.77 ± 4.82 µM | [24] |
| Ovarian Cancer | SKOV-3 | IC50 | 33.64 ± 1.45 µM | [24] |
| Breast Cancer | Various | IC50 (Proteasome Inhibition) | 10 - 25 µM |[21] |
Table 2: Key Molecular Inhibition Data for Wedelolactone
| Molecular Target | Endpoint | Value | Reference(s) |
|---|---|---|---|
| 5-Lipoxygenase (5-Lox) | IC50 | ~2.5 µM | [4][11] |
| IKK Complex | Activity | Direct Inhibition | [4][5] |
| p-Smad2/3 | Expression | Concentration-dependent inhibition | [15][16] |
| c-Myc | mRNA/Protein | Significant downregulation |[13][14] |
Key Experimental Protocols
This section provides a generalized overview of standard methodologies used to investigate the mechanism of action of wedelolactone.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of wedelolactone or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of WDL that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as p-Smad3, c-Myc, or cleaved caspase-3.
-
Sample Preparation: Cells are treated with wedelolactone for the desired time, then washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. Protein bands are quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.
In Vitro Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel (a basement membrane extract) and allowed to solidify.
-
Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber of the Transwell insert in the presence of various concentrations of wedelolactone.
-
Chemoattraction: The lower chamber is filled with a complete medium containing a chemoattractant, such as fetal bovine serum (FBS), to encourage cell migration.
-
Incubation: The plate is incubated for 16-48 hours to allow for cell invasion.
-
Staining and Visualization: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The stained cells are visualized under a microscope, and the number of invaded cells is counted across several random fields. The results are expressed as the percentage of invasion relative to the vehicle control.
Conclusion and Future Directions
Wedelolactone is a compelling natural product with significant anti-cancer potential, operating through a multi-pronged mechanism of action. Its ability to simultaneously inhibit critical oncogenic pathways such as NF-κB, c-Myc, and TGF-β/Smad, while inducing apoptosis through unique mechanisms like 5-Lox inhibition, makes it an attractive candidate for further development.
However, several challenges and questions remain. The context-dependent effects on the Akt pathway and the dualistic role in ER signaling necessitate careful consideration of the target cancer type and dosage. Furthermore, like many natural products, issues of poor bioavailability and metabolic instability may limit its clinical application.
Future research should focus on:
-
In Vivo Efficacy: Expanding pre-clinical studies in relevant animal models to validate in vitro findings and assess therapeutic efficacy and safety.
-
Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of wedelolactone.
-
Derivative Synthesis: Developing novel analogs of wedelolactone (such as BTB) to improve potency, selectivity, and drug-like properties.[25]
-
Combination Therapies: Investigating the synergistic potential of wedelolactone with conventional chemotherapeutics or targeted agents, which could enhance efficacy and overcome drug resistance.[13][26]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone mitigates UVB induced oxidative stress, inflammation and early tumor promotion events in murine skin: plausible role of NFkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wedelolactone suppresses cell proliferation and migration through AKT and AMPK signaling in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wedelolactone inhibits breast cancer-induced osteoclastogenesis by decreasing Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Wedelolactone, a Component from Eclipta prostrata (L.) L., Inhibits the Proliferation and Migration of Head and Neck Squamous Cancer Cells through the AhR Pathway | Bentham Science [eurekaselect.com]
- 18. Wedelolactone induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Wedelolactone, a Component from Eclipta prostrata (L.) L., Inhibits the Proliferation and Migration of Head and Neck Squamous Cancer Cells through the AhR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redox state alters anti‐cancer effects of wedelolactone [ouci.dntb.gov.ua]
- 23. Anti-cancer effects of wedelolactone: interactions with copper and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prospects of Wedelolactone as a Chemotherapeutic Agent in Gynecological Cancers; Clue From its In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The wedelolactone derivative inhibits estrogen receptor-mediated breast, endometrial, and ovarian cancer cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
The Anti-Inflammatory Properties of Wedelolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a naturally occurring coumestan found in plants such as Eclipta prostrata and Wedelia calendulacea, has garnered significant attention for its potent anti-inflammatory activities.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of wedelolactone, focusing on its mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Mechanisms of Anti-Inflammatory Action
Wedelolactone exerts its anti-inflammatory effects through the modulation of several key signaling pathways and inflammatory molecules. The primary mechanisms include the inhibition of the NF-κB, JAK/STAT, and MAPK signaling pathways, as well as the suppression of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[3]
Wedelolactone has been shown to be an inhibitor of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[4][5] This action effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[3][6]
Modulation of the JAK/STAT and MAPK Signaling Pathways
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation, mediating the effects of numerous cytokines and growth factors.[7] Wedelolactone has been found to interfere with this pathway, notably by inhibiting the dephosphorylation of STAT1, which prolongs its activation in response to interferon-gamma (IFN-γ) and can modulate the inflammatory response.[8]
Furthermore, wedelolactone has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][9] The MAPK cascade, which includes ERK, JNK, and p38, plays a significant role in regulating the production of inflammatory mediators. Wedelolactone's inhibition of MAPK signaling contributes to its overall anti-inflammatory profile by reducing the expression of pro-inflammatory genes.[6]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[10] Wedelolactone has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[10][11][12][13] This inhibition is partly achieved by promoting the phosphorylation of NLRP3, which prevents its assembly and subsequent activation of caspase-1, the enzyme responsible for processing pro-IL-1β and pro-IL-18 into their active forms.[10][11]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of wedelolactone have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Wedelolactone
| Cell Line | Inflammatory Stimulus | Mediator | Wedelolactone Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | NO | 0.1, 1, 10 µM | Dose-dependent inhibition | [3] |
| RAW 264.7 | LPS (1 µg/mL) | PGE2 | 0.1, 1, 10 µM | Dose-dependent inhibition | [3] |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | 0.1, 1, 10 µM | Dose-dependent inhibition | [3] |
| RAW 264.7 | LPS (1 µg/mL) | iNOS protein | 0.1, 1, 10 µM | Dose-dependent inhibition | [3] |
| RAW 264.7 | LPS (1 µg/mL) | COX-2 protein | 0.1, 1, 10 µM | Dose-dependent inhibition | [3] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | TNF-α | 10, 20 µmol/L | Significant reduction | [5][14] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | IL-1β | 10, 20 µmol/L | Significant reduction | [5][14] |
| Murine BMDMs | Zymosan | TNF-α, IL-6, IL-12p40 | 30 µg/mL | Significant inhibition (P < 0.001) | [3] |
| RAW 264.7 | LPS | TNF-α, IL-6, IL-8 | 30 µg/mL | Significant inhibition (P < 0.01) | [4] |
Table 2: In Vivo Anti-Inflammatory Effects of Wedelolactone
| Animal Model | Disease Model | Wedelolactone Dosage | Key Findings | Reference |
| Rats | DSS-induced colitis | 50 & 100 mg/kg/day | Significant decrease in pro-inflammatory cytokines (IL-1α, IL-1β, IL-2, IL-6, TNF-α, STAT3, IFNγ) | [2] |
| Mice | Zymosan-induced shock | 30 mg/kg | Significantly suppressed serum TNF-α and IL-6 | [3] |
| Mice | Carrageenan-induced paw edema (methanolic extract) | 100 & 200 mg/kg | 34.02% and 38.80% inhibition, respectively | [1] |
| Mice | Egg white-induced paw edema (methanolic extract) | 100 & 200 mg/kg | 35.05% and 38.23% inhibition, respectively | [1] |
| Mice | LPS-induced acute lung injury | 5, 10, 20 mg/kg | Suppressed TNF-α positive cells and downregulated IL-6, iNOS, COX-2 mRNA and protein levels | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by wedelolactone and a general experimental workflow for assessing its anti-inflammatory properties.
Caption: NF-κB Signaling Pathway Inhibition by Wedelolactone.
Caption: Modulation of the JAK/STAT Signaling Pathway by Wedelolactone.
Caption: General Experimental Workflow for Evaluating Wedelolactone.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of wedelolactone's anti-inflammatory properties.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in murine macrophages, a standard model for screening anti-inflammatory compounds.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the adherent cells with various concentrations of wedelolactone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with appropriate buffers for protein (Western blot) or RNA (qPCR) extraction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol details the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum.
-
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards of known cytokine concentrations and collected samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations in samples by comparing their absorbance to the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB pathway, such as phosphorylated p65 and IκBα, to assess pathway activation.
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Griess Assay for Nitric Oxide (NO) Measurement
This protocol details the quantification of nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Procedure:
-
Pipette 50 µL of cell culture supernatant into a 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of colitis in rodents to evaluate the in vivo efficacy of anti-inflammatory compounds.[16][17]
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) DSS in the drinking water of mice or rats for 5-7 consecutive days.[16]
-
Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Treatment:
-
Administer wedelolactone (e.g., 50 or 100 mg/kg) or vehicle orally or via intraperitoneal injection daily, starting before or concurrently with DSS administration.[2]
-
-
Assessment of Colitis:
-
At the end of the study period, euthanize the animals and collect the colon.
-
Measure the colon length (colitis is associated with colon shortening).
-
Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis by ELISA.
-
Conclusion
Wedelolactone is a promising natural compound with well-documented anti-inflammatory properties. Its multifaceted mechanism of action, involving the inhibition of key inflammatory signaling pathways such as NF-κB, JAK/STAT, and MAPK, as well as the NLRP3 inflammasome, makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of wedelolactone and its potential clinical applications.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wedelolactone mitigates UVB induced oxidative stress, inflammation and early tumor promotion events in murine skin: plausible role of NFkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 8. Wedelolactone, a naturally occurring coumestan, enhances interferon-γ signaling through inhibiting STAT1 protein dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wedelolactone Attenuates Pulmonary Fibrosis Partly Through Activating AMPK and Regulating Raf-MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells [mdpi.com]
- 15. Protocol Griess Test [protocols.io]
- 16. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Mechanisms of Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Wedelolactone (WDL), a natural coumestan derived from Eclipta prostrata L., has emerged as a promising therapeutic agent with significant neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Wedelolactone's efficacy in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. We consolidate quantitative data from preclinical studies, detail key experimental methodologies, and present visual diagrams of the core signaling pathways involved. This document serves as a comprehensive resource for professionals engaged in the research and development of novel neurotherapeutics.
Mechanisms of Neuroprotection
Wedelolactone exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting ferroptosis, modulating neuroinflammatory pathways, and exhibiting multi-target activity against pathologies associated with Alzheimer's disease.[3][4][5]
Attenuation of Oxidative Stress and Ferroptosis
A primary mechanism of WDL's neuroprotective action is its ability to combat oxidative damage and a specific form of iron-dependent cell death known as ferroptosis, particularly demonstrated in models of cerebral ischemia.[1][6]
In Ischemic Stroke: Wedelolactone has been shown to alleviate ischemic stroke by inhibiting oxidative damage and ferroptosis.[1][7] The core mechanism involves the promotion of Hypoxia-Inducible Factor 1-alpha (HIF-1α) nuclear translocation.[1][7] This action subsequently upregulates the expression of downstream proteins SLC7A11 (a cystine/glutamate antiporter) and Glutathione Peroxidase 4 (GPX4), which are crucial for suppressing lipid peroxidation and ferroptosis.[1][6][7] This pathway ultimately leads to a reduction in reactive oxygen species (ROS), decreased iron accumulation (Fe2+), and preservation of neuronal integrity following an ischemic event.[1][5][7]
References
- 1. Wedelolactone Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHYTON | Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 3. Exploring the Multitarget Activity of Wedelolactone against Alzheimer’s Disease: Insights from In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone Mitigates Parkinsonism Via Alleviating Oxidative Stress and Mitochondrial Dysfunction Through NRF2/SKN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Wedelolactone attenuates cerebral ischemia-reperfusion injury by blocking GPX4-mediated ferroptosis [jomh.org]
- 7. Wedelolactone Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Wedelolactone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Wedelolactone, a naturally occurring coumestan found in plants of the Asteraceae family, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological effects of wedelolactone and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity Data
The biological efficacy of wedelolactone and its derivatives has been quantified across various studies, primarily through the determination of half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These values are crucial for comparing the potency of these compounds in different biological assays.
| Compound | Biological Activity | Cell Line/Assay | IC50 / EC50 | Reference(s) |
| Wedelolactone | Anticancer | MCF-7 (Breast Cancer) | 25.77 ± 4.82 µM | [1] |
| Anticancer | SKOV-3 (Ovarian Cancer) | 33.64 ± 1.45 µM | [1] | |
| Anticancer | PA-1 (Ovarian Cancer) | 10 µM | [2] | |
| Anti-inflammatory (PDE4 Inhibition) | PDE4 Enzymatic Assay | 2.8 µM | [3][4] | |
| Anti-inflammatory (Proteasome Inhibition) | 26S Proteasome | 9.97 µM | [5] | |
| Anti-inflammatory (Proteasome Inhibition) | 20S Proteasome | 6.13 µM | [5] | |
| Antioxidant (DPPH Radical Scavenging) | DPPH Assay | EC50: 46 µg/mL | ||
| 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]benzopyran-6-one (BTB) | Anticancer (ER-positive cells) | MCF-7, Ishikawa, SKOV-3 | 2.5 µM (effective concentration) | [6] |
| Wedelolactone Derivatives (general) | Antihepatotoxic | Primary cultured rat hepatocytes (vs. CCl4, Galactosamine, Phalloidin) | Efficacy order: EtO > MeO > OH > CH3(CH2)9 at C-7 | [4] |
| Anti-inflammatory (5-Lipoxygenase Inhibition) | Porcine leukocytes | Increased lipophilicity at Ring A increases inhibition | [4] |
Key Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Wedelolactone has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[7] This inhibition is a key mechanism behind its anti-inflammatory and some of its anticancer effects.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial sensor of cellular energy status. Activation of AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. Wedelolactone has been reported to activate AMPK, which contributes to its beneficial effects on metabolic disorders.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments commonly used to evaluate the biological activity of wedelolactone and its derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Wedelolactone or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the test compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Wedelolactone or its derivatives dissolved in a suitable solvent (e.g., methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in the same solvent.[10]
-
Reaction Setup: In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL) to each well. Add the same volume of the DPPH solution (e.g., 100 µL) to each well.[10]
-
Controls:
-
Blank: Solvent only.
-
Control: DPPH solution with solvent (without the test compound).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][10]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[10][11]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[11] The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protein Expression Analysis: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture of proteins extracted from cells or tissues.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween 20)
-
Detection reagent (e.g., chemiluminescent substrate)
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein. Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[13]
-
Washing: Repeat the washing step as described above to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for a few minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Data Analysis: The intensity of the bands corresponding to the protein of interest can be quantified using densitometry software. The expression levels are often normalized to a loading control protein (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the biological activities of wedelolactone and its derivatives. The presented data, pathways, and protocols are intended to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
References
- 1. Prospects of Wedelolactone as a Chemotherapeutic Agent in Gynecological Cancers; Clue From its In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Wedelolactone and coumestan derivatives as new antihepatotoxic and antiphlogistic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinebiology.pt [marinebiology.pt]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Wedelolactone A structure and chemical properties
An In-depth Technical Guide to Wedelolactone A: Structure, Properties, and Biological Activity
Introduction
Wedelolactone (WDL) is a naturally occurring coumestan, a type of polyphenol, first isolated from Wedelia calendulacea in 1956 and later from Eclipta prostrata (L.)[1]. Belonging to the family Asteraceae, these plants have a long history of use in traditional medicine in Asia and South America for treating a variety of ailments, including liver cirrhosis, infective hepatitis, and skin conditions[1][2]. WDL is recognized as a key bioactive compound responsible for many of the therapeutic properties of these plants[1]. It demonstrates a wide array of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects[1][3]. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological mechanisms of Wedelolactone A, with a focus on its interactions with key signaling pathways.
Chemical Structure and Identification
Wedelolactone is classified as a member of the coumestan class of organic compounds. Its core structure consists of a coumarin ring system fused with a benzofuran ring[3][4].
-
IUPAC Name: 1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one[4]
-
Canonical SMILES: COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O[4][7]
Physicochemical Properties
The physical and chemical characteristics of Wedelolactone are summarized in the table below. It typically presents as a yellow or white to brown powder[7][8].
| Property | Value | References |
| Molecular Weight | 314.25 g/mol | [4][7][9][10] |
| Melting Point | 310-315 °C | [1][11] |
| Boiling Point | 498.4 °C (at 760 mmHg) | [1][6] |
| Density | 1.655 g/cm³ | [1][6] |
| Solubility | Soluble in DMSO, methanol, acetone, ethyl acetate, chloroform, dichloromethane. Insoluble in petroleum ether. | [7][8][12] |
| Appearance | Yellow or white to brown powder | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Wedelolactone.
| Spectroscopic Data | Value | References |
| UV λmax | 208, 248, 351 nm (in plasma) | [1] |
| 350 nm (in MeOH) | [11] | |
| HPLC Retention Time | ~11 minutes | [1] |
Mechanism of Action and Key Signaling Pathways
Wedelolactone exerts its diverse biological effects by modulating multiple cellular signaling pathways, primarily those involved in inflammation, cell proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of Wedelolactone's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway[1][13]. It directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα[5][12][14]. This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, such as various cytokines (TNF-α, IL-1β, IL-6) and enzymes[1][2][3].
Modulation of Apoptosis Pathways
Wedelolactone has been shown to induce caspase-dependent apoptosis in various cancer cell lines, particularly prostate cancer[2][5]. This effect is linked to the downregulation of protein kinase C epsilon (PKCε) without affecting the Akt signaling pathway[2][5]. Additionally, it acts as an inhibitor of DNA topoisomerase IIα, an enzyme critical for DNA replication and repair, further contributing to its anticancer properties[3][8].
Other Key Targets
-
5-Lipoxygenase (5-LOX): WDL is a potent inhibitor of 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The IC₅₀ for this inhibition is approximately 2.5 μM[2][5].
-
AMP-activated protein kinase (AMPK): It can activate AMPK, a key regulator of cellular energy homeostasis, which may explain some of its hepatoprotective and metabolic benefits[1][3].
-
GSK3β and Wnt/β-catenin Signaling: Wedelolactone inhibits Glycogen Synthase Kinase 3 Beta (GSK3β), leading to the stabilization and nuclear accumulation of β-catenin. This pathway is crucial for osteoblast differentiation, highlighting its potential in treating osteoporosis[5][8].
Experimental Protocols
Extraction and Isolation
Several methods have been developed for the extraction of Wedelolactone from plant sources, primarily Eclipta prostrata. The general workflow involves extraction, purification, and analysis.
Protocol: Soxhlet Extraction [1]
-
Shade-dry aerial parts of Eclipta alba and grind into a coarse powder.
-
Place the powdered material into a thimble in a Soxhlet apparatus.
-
Use absolute methanol as the solvent.
-
Conduct the extraction at 50°C for approximately 36 hours.
-
After extraction, filter the solution to remove plant debris.
-
Concentrate the filtrate using a rotary evaporator under vacuum at 40-50°C to yield a crude extract.
Protocol: Purification by Column Chromatography [1][15]
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Prepare a silica gel (60–120 mesh) column packed with a non-polar solvent like toluene or a dichloromethane-based mobile phase.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a mobile phase gradient, for example, dichloromethane:methanol with a small amount of acetic acid.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Wedelolactone.
-
Pool the pure fractions and evaporate the solvent to obtain purified Wedelolactone. Further purification can be achieved through crystallization[15].
Biological Activity Assays
Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition) [6] This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a well-documented cause of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.05 mL of Wedelolactone solution (in varying concentrations, dissolved in DMSO) and 0.45 mL of 5% w/v bovine serum albumin (BSA).
-
Control and Standard: Use 0.05 mL of DMSO mixed with 0.45 mL of BSA as the control. Use a known anti-inflammatory drug (e.g., Aspirin) as the standard.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 57°C for 20 minutes in a water bath.
-
Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion
Wedelolactone A is a pharmacologically significant natural product with a well-defined chemical structure and a diverse range of biological activities. Its ability to potently inhibit the pro-inflammatory NF-κB pathway, induce apoptosis in cancer cells, and modulate other critical cellular targets makes it a promising candidate for further research and development in the fields of oncology, immunology, and hepatology. The established protocols for its extraction and analysis provide a solid foundation for researchers to explore its therapeutic potential further.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 4. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijfmr.com [ijfmr.com]
- 7. 蟛蜞菊内酯 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Wedelolactone | CAS:524-12-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. Wedelolactone | 524-12-9 | FW73945 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Wedelolactone 524-12-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. WEDELOLACTONE CAS#: 524-12-9 [m.chemicalbook.com]
- 13. Wedelolactone | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 14. WEDELOLACTONE | 524-12-9 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
In Vivo Efficacy of Wedelolactone: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (WDL) is a naturally occurring coumestan predominantly isolated from the medicinal plants Eclipta prostrata (L.) L. and Wedelia chinensis.[1][2] Traditionally used in Ayurvedic medicine for conditions like liver ailments, WDL has garnered significant scientific interest for its broad pharmacological activities.[3][4] Extensive preclinical research, including numerous in vivo studies, has demonstrated its potential as a therapeutic agent for a range of chronic diseases. Its activities are attributed to the modulation of key cellular signaling pathways involved in inflammation, cancer progression, and oxidative stress.[1][5][6]
This technical guide provides a comprehensive overview of the in vivo efficacy of Wedelolactone, focusing on its anti-inflammatory, anti-cancer, and hepatoprotective properties. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of Wedelolactone is crucial for designing effective in vivo studies and for its potential clinical translation. Studies in rodents indicate that WDL is rapidly absorbed after oral administration, although its bioavailability can be relatively low.[7][8] Efforts to improve its bioavailability, such as formulation into phyto-vesicles, have shown promise.[8]
| Parameter | Species | Dose & Route | Cmax | Tmax | AUC (0-∞) | Reference |
| Wedelolactone | Rat | 5.0 mg/kg (oral) | 15.22 mg/L | 0.5 h | 83.05 mg·h·L⁻¹ | [7] |
| Wedelolactone | Rat | 0.1 mg/kg (oral) | 74.9 ng/mL | 0.633 h | 260.8 ng·h·mL⁻¹ (AUC 0-t) | [7] |
| Wedelolactone | Mouse | Not Specified | Apparent Vd: 53.5 L/kg | Not Specified | 27.5 ng/h/mL (AUC 0-24) | [5] |
In Vivo Efficacy Studies
Anti-Inflammatory Efficacy
Wedelolactone exhibits potent anti-inflammatory effects in vivo by targeting key inflammatory signaling pathways, most notably the NF-κB and NLRP3 inflammasome pathways.[3][9][10]
| Animal Model | Species | Wedelolactone Dose & Route | Key Quantitative Findings | Reference |
| MSU-Induced Peritonitis | Mouse | Not specified | Significantly reduced MSU-induced IL-1β production and neutrophil migration into the peritoneum. | [3] |
| MSU-Induced Gouty Arthritis | Mouse | Not specified | Reduced caspase-1 (p20) and IL-1β expression in joint tissue. | [3][11] |
| Zymosan-Induced Shock | Mouse | 30 mg/kg | Significantly rescued mice from shock and inhibited systemic inflammatory cytokine levels. | [12] |
| Carrageenan-Induced Paw Edema | Rat | 100 mg/kg & 200 mg/kg (oral) | 34.02% and 38.80% inhibition of edema, respectively. | [1] |
Wedelolactone has been shown to suppress the activation of the NLRP3 inflammasome.[3] It facilitates the Protein Kinase A (PKA)-dependent phosphorylation of NLRP3 on Serine/Threonine residues, which in turn blocks inflammasome assembly, caspase-1 activation, and the subsequent maturation and release of IL-1β.[3][11]
This protocol is adapted from studies investigating the effect of Wedelolactone on NLRP3 inflammasome activation in vivo.[3]
-
Animals: C57BL/6J mice (8-10 weeks old) are used.
-
Reagents:
-
Monosodium Urate (MSU) crystals (Sigma-Aldrich).
-
Wedelolactone (WDL) dissolved in a suitable vehicle (e.g., DMSO and PBS).
-
Vehicle control.
-
-
Procedure:
-
Mice are injected intraperitoneally (i.p.) with MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS) to induce peritonitis.
-
Concurrently or as a pre-treatment, mice are treated with WDL (dose to be determined by dose-response studies) or vehicle control via i.p. or oral administration.
-
After a specified time (e.g., 6 hours), mice are euthanized.
-
-
Endpoint Analysis:
-
Peritoneal Lavage: The peritoneal cavity is washed with PBS to collect infiltrating cells and fluid.
-
Cell Counting: Total cell counts in the lavage fluid are determined.
-
Flow Cytometry: Cells are stained with antibodies against CD11b and Ly6G to quantify neutrophil influx.
-
ELISA: The concentration of IL-1β in the cell-free lavage fluid is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Anti-Cancer Efficacy
Wedelolactone has demonstrated significant anti-tumor activity in preclinical models, particularly in prostate cancer, by downregulating the expression and function of the c-Myc oncoprotein.[13][14]
| Cancer Type | Animal Model | Species | Wedelolactone Dose & Route | Key Quantitative Findings | Reference |
| Prostate Cancer | LNCaP Xenograft | Nude Mice | 200 mg/kg/day (oral) | Significantly inhibited tumor growth over a 4-week period; Decreased protein levels of c-Myc and its targets in tumor tissue. | [13][14] |
In prostate cancer cells, Wedelolactone's anti-cancer effect is mediated through the inhibition of Protein Kinase C-epsilon (PKCε).[13] This leads to reduced phosphorylation and activation of the transcription factor Stat3.[13] Since Stat3 is a key regulator of c-Myc gene expression, its inhibition by WDL results in decreased c-Myc mRNA and protein levels, ultimately leading to reduced cancer cell proliferation and invasion.[13]
This protocol is based on studies evaluating the in vivo efficacy of Wedelolactone against prostate cancer.[13][14]
-
Cell Culture: LNCaP human prostate cancer cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Animals: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation:
-
LNCaP cells (e.g., 2 x 10⁶ cells in a 1:1 mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Treatment:
-
Mice are randomly assigned to a control group or a treatment group.
-
The treatment group receives WDL orally (e.g., 200 mg/kg/day) for a specified period (e.g., 4 weeks).
-
The control group receives the vehicle only (e.g., a mixture of DMSO:Cremophor:PBS).
-
-
Endpoint Analysis:
-
Tumor Growth: Tumor volumes are measured with calipers 2-3 times per week.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Immunohistochemistry (IHC): At the end of the study, tumors are dissected, fixed, and processed for IHC to analyze the expression of proteins like c-Myc.
-
Hepatoprotective Efficacy
Wedelolactone demonstrates robust protective effects against liver injury induced by various toxins, including carbon tetrachloride (CCl₄) and Concanavalin A (ConA).[4][10][15]
| Animal Model | Species | Wedelolactone Dose & Route | Key Quantitative Findings | Reference |
| CCl₄-Induced Hepatotoxicity | Rat/Mouse | 10-80 mg/kg (oral) | Significantly reduced serum transaminases (AST, ALT) and bilirubin. Normalized hexobarbitone sleep time. | [4][15] |
| ConA-Induced Hepatitis | Mouse | Pre-treatment (dose not specified) | Markedly reduced serum transaminases and severity of liver damage. Attenuated serum TNF-α, IFN-γ, and IL-6. | [10] |
The hepatoprotective action of Wedelolactone is strongly associated with its ability to inhibit the NF-κB signaling pathway.[10] In response to liver toxins like ConA, the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65/p50 dimer to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), which mediate liver damage. Wedelolactone inhibits the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[9][10]
This protocol is a standard method for evaluating hepatoprotective agents, as described in studies with Wedelolactone.[4][15]
-
Animals: Wistar albino rats of either sex are used.
-
Reagents:
-
Carbon tetrachloride (CCl₄).
-
Vehicle for CCl₄ (e.g., liquid paraffin or olive oil).
-
Wedelolactone suspension for oral administration.
-
-
Procedure:
-
Animals are divided into groups: a normal control, a CCl₄ control, and one or more WDL treatment groups.
-
Treatment groups receive WDL (e.g., 10-80 mg/kg, p.o.) daily for a set period (e.g., 7 days).
-
On the final day of treatment, liver toxicity is induced in all groups except the normal control by administering a single dose of CCl₄ (e.g., 1.5 mL/kg, p.o., in a 1:1 dilution with the vehicle).
-
Animals are fasted overnight and euthanized 24 hours after CCl₄ administration.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Blood is collected via cardiac puncture. Serum is separated to measure the activity of liver enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and levels of total bilirubin.
-
Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess liver architecture, necrosis, and fatty changes.
-
Functional Tests (Optional): The effect on hepatic drug-metabolizing enzymes can be assessed by measuring hexobarbitone-induced sleeping time or zoxazolamine-induced paralysis time.[4]
-
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Wedelolactone facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 8. researchgate.net [researchgate.net]
- 9. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo hepatoprotective activity of active fraction from ethanolic extract of Eclipta alba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulatory Effects of Wedelolactone on Core Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a naturally occurring coumestan isolated from plants such as Eclipta alba and Wedelia calendulacea, has garnered significant attention for its diverse pharmacological activities. Exhibiting anti-inflammatory, anti-cancer, and anti-oxidant properties, its therapeutic potential is largely attributed to its ability to modulate a multitude of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades affected by Wedelolactone, presenting key quantitative data, detailed experimental protocols for assays used in its study, and visual representations of the modulated pathways to support further research and drug development endeavors.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival. Wedelolactone is a well-documented inhibitor of this pathway, primarily by targeting the IκB kinase (IKK) complex.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes.[2][3]
Quantitative Data: NF-κB Pathway Modulation
| Target | Cell Line | Treatment/Concentration | Effect | Reference |
| iNOS Protein Expression | RAW 264.7 | LPS + Wedelolactone (0.1, 1, 10 µM) | Significant inhibition | [2] |
| COX-2 Protein Expression | RAW 264.7 | LPS + Wedelolactone (0.1, 1, 10 µM) | Significant inhibition | [2] |
| TNF-α Production | RAW 264.7 | LPS + Wedelolactone (0.1, 1, 10 µM) | Significant inhibition | [2] |
| NO Production | RAW 264.7 | LPS + Wedelolactone (0.1, 1, 10 µM) | Significant inhibition | [2] |
| PGE2 Production | RAW 264.7 | LPS + Wedelolactone (0.1, 1, 10 µM) | Significant inhibition | [2] |
| IκB-α Phosphorylation | RAW 264.7 | LPS + Wedelolactone (10 µM) | Inhibition of phosphorylation and degradation | [2] |
| NF-κB p65 Nuclear Translocation | RAW 264.7 | LPS + Wedelolactone (10 µM) | Inhibition | [2] |
| IL-1β, TNF-α, NO Production | Human Renal Mesangial Cells | LPS (1 µg/mL) + Wedelolactone (10, 20 µmol/L) | Significant obliteration of LPS-induced upregulation | [4] |
| IKKβ Expression | Human Renal Mesangial Cells | LPS (1 µg/mL) + Wedelolactone | Downregulation | [4] |
| p-IκBα Expression | Human Renal Mesangial Cells | LPS (1 µg/mL) + Wedelolactone | Downregulation | [4] |
| IκBα Expression | Human Renal Mesangial Cells | LPS (1 µg/mL) + Wedelolactone | Upregulation | [4] |
Visualization: NF-κB Pathway Inhibition by Wedelolactone
Caption: Wedelolactone inhibits the NF-κB signaling pathway by targeting the IKK complex.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and stress responses. Wedelolactone exhibits modulatory effects on this pathway, which can vary depending on the cellular context. In the context of osteoblastogenesis, Wedelolactone has been shown to activate ERK and JNK, leading to increased BMP2 expression and subsequent Smad1/5/8 phosphorylation, thereby promoting bone formation.[5][6]
Quantitative Data: MAPK Pathway Modulation in Osteoblastogenesis
| Target | Cell Line | Treatment/Concentration | Time Point | Effect | Reference |
| ERK Phosphorylation | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Wedelolactone (2 µg/mL) | Day 3 | Increased | [6][7] |
| JNK Phosphorylation | BMSCs | Wedelolactone (2 µg/mL) | Day 3 | Increased | [6][7] |
| p38 Phosphorylation | BMSCs | Wedelolactone (2 µg/mL) | Day 6 | Increased | [6][7] |
| BMP2 mRNA Expression | BMSCs | Wedelolactone (2 µg/mL) | Day 6 & 9 | Enhanced | [6][7] |
| Smad1/5/8 Phosphorylation | BMSCs | Wedelolactone (2 µg/mL) | Day 6 & 9 | Enhanced | [6][7] |
Visualization: MAPK Pathway Activation in Osteoblastogenesis by Wedelolactone
Caption: Wedelolactone promotes osteoblastogenesis via ERK/JNK-mediated BMP2/Smad signaling.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Wedelolactone has been identified as an enhancer of IFN-γ signaling by inhibiting the dephosphorylation of STAT1.[8][9] It achieves this by specifically inhibiting the T-cell protein tyrosine phosphatase (TCPTP), which is responsible for inactivating STAT1.[8][9] This prolonged activation of STAT1 enhances the anti-proliferative and pro-apoptotic effects of IFN-γ.[8]
Quantitative Data: JAK/STAT Pathway Modulation
| Target | Assay | Treatment/Concentration | Effect | Reference |
| STAT1 Dephosphorylation | In vitro phosphatase assay | Wedelolactone | Inhibition | [8] |
| STAT1 Tyrosine Phosphorylation | Western Blot (HepG2 cells) | IFN-γ + Wedelolactone | Prolonged duration of phosphorylation | [10] |
| IFN-γ-induced Apoptosis | Cell Viability Assay | IFN-γ + Wedelolactone | Synergistic induction of apoptosis | [8] |
| TCPTP Activity | In vitro phosphatase assay | Wedelolactone | Specific inhibition | [8] |
Visualization: JAK/STAT Pathway Enhancement by Wedelolactone
Caption: Wedelolactone enhances IFN-γ/STAT1 signaling by inhibiting TCPTP-mediated dephosphorylation.
Apoptosis and Cell Cycle Pathways
Wedelolactone induces apoptosis in various cancer cell lines, particularly in prostate cancer.[11] The mechanism involves the downregulation of the oncogenic protein kinase C epsilon (PKCε) and is dependent on c-Jun N-terminal Kinase (JNK) and caspase-3 activation.[11][12] Notably, this pro-apoptotic effect occurs without the inhibition of the pro-survival kinase Akt.[11][12] Furthermore, Wedelolactone has been shown to downregulate the oncoprotein c-Myc at both the mRNA and protein levels, leading to decreased expression of c-Myc target genes and subsequent inhibition of cancer cell viability and invasion.[13]
Quantitative Data: Apoptosis and c-Myc Modulation
| Target/Process | Cell Line | Treatment/Concentration | Effect | Reference |
| 5-Lipoxygenase (5-Lox) | Neutrophils | Wedelolactone | IC50 = 2.5 µM | [13][14] |
| Apoptosis Induction | LNCaP, PC3 (Prostate Cancer) | Wedelolactone (Dose-dependent) | Dramatic induction of apoptosis | [11] |
| Caspase-3 Activity | LNCaP | Wedelolactone (Dose-dependent) | Increased enzymatic activity | [14] |
| c-Myc mRNA Expression | LNCaP, PC3 | Wedelolactone (30 µM) | Severe downregulation | [13] |
| c-Myc Protein Level | LNCaP, PC3 | Wedelolactone (Dose- and time-dependent) | Dramatic decrease | [13] |
| c-Myc Transcriptional Activity | LNCaP | Wedelolactone (30 µM) | Decrease in E-box luciferase activity | [15] |
Visualization: Pro-Apoptotic Signaling by Wedelolactone
Caption: Wedelolactone induces apoptosis via inhibition of 5-Lox, PKCε, and c-Myc, and activation of JNK/Caspase-3.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and induces pyroptotic cell death. Wedelolactone has been shown to be a broad-spectrum inhibitor of NLRP3 inflammasome activation.[13] The mechanism involves enhancing the Ser/Thr phosphorylation of NLRP3, a process dependent on Protein Kinase A (PKA) signaling, which ultimately blocks inflammasome assembly and subsequent pyroptosis.[4][13]
Quantitative Data: NLRP3 Inflammasome Modulation
| Target/Process | Cell Line | Treatment/Concentration | Effect | Reference |
| IL-1β Secretion | BMDMs, J774A.1 | LPS + ATP/Nigericin + Wedelolactone (10, 20, 40 µM) | Dose-dependent inhibition | [13] |
| Pyroptosis (LDH Release) | BMDMs, J774A.1 | LPS + ATP/Nigericin + Wedelolactone (10, 20, 40 µM) | Dose-dependent inhibition | [13] |
| ASC Speck Formation | BMDMs | LPS + Nigericin + Wedelolactone | Blocked | [13] |
| NLRP3 Ser/Thr Phosphorylation | BMDMs | LPS + Nigericin + Wedelolactone | Enhanced (abrogated by PKA inhibitor H89) | [13] |
| Caspase-1 Activation (p20) | BMDMs | LPS + ATP/Nigericin + Wedelolactone | Inhibition | [13] |
Visualization: NLRP3 Inflammasome Inhibition by Wedelolactone
Caption: Wedelolactone inhibits the NLRP3 inflammasome via PKA-dependent phosphorylation of NLRP3.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LNCaP, PC3 (Human Prostate Cancer): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics.[15]
-
Bone Marrow-Derived Macrophages (BMDMs): Differentiate bone marrow cells for 7 days in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
-
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. A typical density for 60 mm plates is 3 x 10^5 cells.[15]
-
Wedelolactone Preparation: Dissolve Wedelolactone in DMSO to create a high-concentration stock solution (e.g., 100 mM). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 40 µM). Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.2%).[14]
-
Treatment:
-
Pre-treatment: For inhibition studies, pre-treat cells with various concentrations of Wedelolactone for a specified time (e.g., 30 minutes to 2 hours) before adding a stimulant.
-
Stimulation (e.g., for NF-κB/NLRP3 activation): After pre-treatment, add Lipopolysaccharide (LPS) at a concentration of ~1 µg/mL for a specified duration (e.g., 4 to 24 hours).[4] For inflammasome activation, follow LPS priming with a second stimulus like ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1 hour.[13]
-
Time-course/Dose-response: Treat cells with a fixed concentration of Wedelolactone for various time points or with varying concentrations for a fixed time point to assess dose- and time-dependent effects.
-
Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-ERK, Caspase-3, β-actin), diluted in blocking buffer, overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells with Wedelolactone as described in Protocol 6.1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion
Wedelolactone is a multi-target compound that exerts significant modulatory effects on key signaling pathways integral to inflammation, cell proliferation, and survival. Its ability to potently inhibit the NF-κB and NLRP3 inflammasome pathways underscores its strong anti-inflammatory potential. Concurrently, its capacity to induce apoptosis in cancer cells and modulate MAPK and JAK/STAT signaling highlights its promise as a potential therapeutic agent in oncology and other diseases. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the mechanisms of Wedelolactone and explore its full therapeutic capabilities.
References
- 1. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wedelolactone facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wedelolactone Enhances Osteoblastogenesis through ERK- and JNK-mediated BMP2 Expression and Smad/1/5/8 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wedelolactone Enhances Osteoblastogenesis through ERK- and JNK-mediated BMP2 Expression and Smad/1/5/8 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
Wedelolactone A for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and significant neuroinflammation. Current therapeutic strategies offer limited efficacy, necessitating the exploration of novel multi-target agents. Wedelolactone A, a natural coumestan isolated from Eclipta prostrata, has emerged as a promising candidate due to its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on Wedelolactone A for Alzheimer's disease, focusing on its proposed mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation. While much of the direct evidence for its efficacy in AD models is still emerging, in silico and in vitro studies highlight its potential as a cholinesterase inhibitor, antioxidant, metal chelator, and potent anti-inflammatory agent.
Core Mechanisms of Action
Wedelolactone A is hypothesized to combat the multifaceted pathology of Alzheimer's disease through several key mechanisms. Computational modeling and preliminary experimental data suggest a multi-target profile, which is highly desirable for complex diseases like AD.
Cholinesterase Inhibition
In silico molecular docking studies suggest that Wedelolactone A has a strong binding affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] The depletion of acetylcholine is a well-established feature of AD, and its preservation is a primary therapeutic target.
-
Binding Affinity: Molecular docking simulations revealed negative binding energy values for Wedelolactone A with both AChE and BChE, indicating favorable interactions.[1] The interactions involve key amino acid residues within the active sites of these enzymes.[1]
Antioxidant Activity
Oxidative stress is a major contributor to neuronal damage in Alzheimer's disease. Wedelolactone A has demonstrated potent antioxidant properties in computational and in vitro studies.
-
Radical Scavenging: Density functional theory (DFT) calculations predict that Wedelolactone A is a more efficient scavenger of hydroperoxyl radicals (HOO•) in an aqueous environment compared to the standard antioxidant, Trolox.[1]
-
Mechanism: The proposed mechanisms for its antioxidant activity include formal hydrogen transfer in a lipid environment and single-electron transfer in a water solvent.[1]
Metal Chelation
The dysregulation of metal ions, particularly copper (Cu), zinc (Zn), and iron (Fe), is implicated in Aβ aggregation and oxidative stress in the AD brain. In silico studies suggest that Wedelolactone A can act as a potent chelator of Cu(II) ions.[1]
Anti-inflammatory Effects
Neuroinflammation, mediated by microglia and astrocytes, plays a crucial role in the progression of AD. Wedelolactone A has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways.
-
NF-κB Pathway Inhibition: Wedelolactone A has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[2]
-
NLRP3 Inflammasome Inhibition: It also inhibits the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Quantitative Data
While experimental data for Wedelolactone A specifically in Alzheimer's disease models is limited, the following tables summarize the available quantitative information from in silico and related experimental studies.
Table 1: In Silico Cholinesterase Inhibition and Antioxidant Activity
| Parameter | Enzyme/Radical | Value | Comparison | Source |
| Binding Energy | Acetylcholinesterase (AChE) | -7.69 kcal/mol (neutral form) | Favorable binding predicted | [1] |
| Butyrylcholinesterase (BChE) | -7.51 kcal/mol (monoanion form) | Favorable binding predicted | [1] | |
| Radical Scavenging Rate Constant (koverall) | Hydroperoxyl radical (HOO•) | 4.26 x 109 M-1s-1 (aqueous) | >105-fold higher than in nonpolar medium | [1] |
| Hydroperoxyl radical (HOO•) | 4.96 x 103 M-1s-1 (nonpolar) | Slightly higher than Trolox (3.40 x 103 M-1s-1) | [1] |
Table 2: In Vitro Anti-inflammatory Activity
| Cell Line | Stimulant | Parameter Measured | Wedelolactone Conc. | % Inhibition / Effect | Source |
| RAW 264.7 macrophages | LPS | iNOS protein expression | 10 µM | Significant inhibition | [2] |
| RAW 264.7 macrophages | LPS | COX-2 protein expression | 10 µM | Significant inhibition | [2] |
| RAW 264.7 macrophages | LPS | TNF-α production | 10 µM | Significant inhibition | [2] |
| N9 microglia | LPS + ATP | NLRP3 inflammasome activation | Not specified | Suppression | [3] |
| N9 microglia | LPS + ATP | IL-1β production | Not specified | Suppression | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of Wedelolactone A and a general workflow for its preclinical evaluation in Alzheimer's disease research.
Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments relevant to the evaluation of Wedelolactone A in Alzheimer's disease research. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Wedelolactone A
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of Wedelolactone A in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of Wedelolactone A.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
The rate of reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of Wedelolactone A compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay monitors the formation of amyloid fibrils.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP and then evaporating the solvent to create a peptide film.
-
Resuspend the Aβ1-42 film in a suitable buffer (e.g., phosphate buffer) to a desired final concentration to initiate aggregation.
-
Incubate the Aβ1-42 solution with various concentrations of Wedelolactone A at 37°C with gentle agitation.
-
At different time points, take aliquots of the reaction mixture and add them to a solution of ThT in phosphate buffer.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
An increase in fluorescence intensity indicates the formation of amyloid fibrils.
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics in the presence and absence of Wedelolactone A.
Western Blot for Phosphorylated Tau (p-Tau) in SH-SY5Y Cells
This protocol describes the detection of phosphorylated tau in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
Aβ1-42 oligomers (to induce tau hyperphosphorylation)
-
Wedelolactone A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Tau at specific epitopes like Ser202/Thr205 [AT8], anti-total Tau)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.
-
Treat the cells with pre-aggregated Aβ1-42 oligomers to induce tau hyperphosphorylation, with and without pre-treatment with various concentrations of Wedelolactone A.
-
After the treatment period, lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Tau and total Tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the p-Tau signal to the total Tau signal to determine the relative phosphorylation level.
In Vivo Study in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This outlines a general approach for evaluating the efficacy of Wedelolactone A in a transgenic mouse model of AD.
Animal Model:
-
APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.
Treatment Protocol:
-
Determine the appropriate dose and route of administration for Wedelolactone A (e.g., oral gavage, intraperitoneal injection).
-
Begin treatment at a pre-symptomatic or early symptomatic age.
-
Administer Wedelolactone A or vehicle control to different groups of mice for a specified duration (e.g., 3-6 months).
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze for spatial learning and memory, and the Novel Object Recognition test for recognition memory.
Post-mortem Brain Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Perform staining for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and p-Tau (e.g., AT8 antibody) to quantify the pathological load.
-
ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ1-40 and Aβ1-42.
-
Western Blot: Analyze the levels of various proteins related to AD pathology and neuroinflammation.
Conclusion and Future Directions
Wedelolactone A presents a compelling profile as a multi-target candidate for Alzheimer's disease research. Its predicted ability to inhibit cholinesterases, combat oxidative stress, chelate metals, and suppress neuroinflammation addresses several key pathological cascades in AD. However, the current body of evidence is heavily reliant on in silico studies, and rigorous experimental validation is critically needed.
Future research should prioritize:
-
Experimental determination of IC50 and Ki values for AChE and BChE inhibition.
-
Quantitative in vitro studies to confirm and characterize the inhibition of Aβ aggregation and tau hyperphosphorylation.
-
Comprehensive in vivo studies in relevant AD animal models to evaluate the therapeutic efficacy of Wedelolactone A on cognitive function and underlying pathology.
-
Pharmacokinetic and pharmacodynamic studies to determine its bioavailability and brain penetration.
By systematically addressing these research gaps, the full therapeutic potential of Wedelolactone A for Alzheimer's disease can be elucidated, paving the way for its potential development as a novel neuroprotective agent.
References
- 1. Exploring the Multitarget Activity of Wedelolactone against Alzheimer’s Disease: Insights from In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wedelolactone Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Wedelolactone A in Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wedelolactone A, a naturally occurring coumestan derived from plants like Eclipta prostrata, has demonstrated significant anti-cancer properties in various prostate cancer cell lines. This technical guide provides a comprehensive overview of the current research, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of Wedelolactone A in both androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells. The evidence suggests that Wedelolactone A induces caspase-dependent apoptosis and inhibits cell proliferation through modulation of key signaling pathways, including the 5-lipoxygenase (5-Lox), Protein Kinase C epsilon (PKCε), c-Jun N-terminal Kinase (JNK), and c-Myc pathways. This document serves as a resource for researchers and drug development professionals investigating novel therapeutic strategies for prostate cancer.
Quantitative Effects of Wedelolactone A on Prostate Cancer Cell Lines
Wedelolactone A exhibits a dose-dependent cytotoxic effect on prostate cancer cells while showing minimal impact on normal prostate epithelial cells (PrEC), indicating a cancer-selective action[1].
Table 1: In Vitro Efficacy of Wedelolactone A on Cell Viability
| Cell Line | Androgen Sensitivity | IC50 Value (µM) | Reference |
| LNCaP | Sensitive | 8 - 12 | [1][2] |
| PC3 | Independent | 8 - 12 | [1][2] |
| DU145 | Independent | 8 - 12 | [1][2] |
| PrEC | Normal Prostate Epithelial Cells | > 50 | [1] |
Table 2: Molecular Effects of Wedelolactone A in Prostate Cancer Cells
| Molecular Target/Process | Effect | Cell Line(s) | Observations | Reference |
| 5-Lipoxygenase (5-Lox) | Inhibition (IC50 ~2.5 µM) | Neutrophils (mechanism extrapolated to prostate cancer) | Mediates the apoptosis-inducing effect.[1] | [1] |
| Apoptosis | Induction | LNCaP, PC3, DU145 | Caspase-dependent, characterized by PARP cleavage and histone H2A.X phosphorylation.[1] | [1] |
| JNK | Activation | LNCaP | Rapid and strong phosphorylation, essential for apoptosis induction.[1][2] | [1][2] |
| PKCε | Downregulation | LNCaP | Dramatic inhibition of protein levels.[1][2][3] | [1][2][3] |
| Akt | No inhibition | LNCaP | Does not affect phosphorylation at Serine 473.[1][2][3] | [1][2][3] |
| c-Myc | Downregulation | LNCaP, PC3 | Decreases mRNA, protein levels, nuclear accumulation, and transcriptional activity.[4] | [4] |
| Cell Invasion | Inhibition | Myc-activated prostate cancer cells | Complete blockade observed.[4] | [4] |
| Soft Agar Colony Formation | Inhibition | LNCaP | Strong reduction in anchorage-independent growth.[4] | [4] |
| Androgen Receptor (AR) Signaling | Inhibition | LNCaP | Attenuates AR activity.[5] | [5] |
| Cell Cycle | G2/M Arrest | AR-negative prostate cancer cells | Shifts the proportion of cells to the G2/M phase.[5] | [5] |
Signaling Pathways Modulated by Wedelolactone A
Wedelolactone A exerts its anti-cancer effects by targeting multiple signaling pathways critical for prostate cancer cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Wedelolactone A and prostate cancer.
General Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the dose-dependent effect of Wedelolactone A on the viability of prostate cancer cells.
-
Cell Seeding:
-
Plate prostate cancer cells (LNCaP, PC3, or DU145) in 96-well plates at a density of approximately 4 x 10³ cells per well in complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with varying concentrations of Wedelolactone A (e.g., 0-50 µM) and a vehicle control (e.g., 0.2% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C in a humidified atmosphere.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This method quantifies the extent of apoptosis induced by Wedelolactone A.
-
Cell Treatment:
-
Plate approximately 3 x 10⁵ cells in 60-mm dishes and treat with Wedelolactone A or vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add FITC-labeled Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with Wedelolactone A.
-
Cell Lysis:
-
Treat cells (e.g., 3 x 10⁵ LNCaP cells) with Wedelolactone A for the desired time.
-
Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., PKCε, p-JNK, c-Myc, PARP, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like β-actin to normalize protein levels.
-
Soft Agar Colony Formation Assay
This assay assesses the effect of Wedelolactone A on the anchorage-independent growth of prostate cancer cells, a hallmark of tumorigenicity.
-
Base Agar Layer:
-
Prepare a 0.5% agar solution in complete medium and pour it into 6-well plates.
-
Allow the agar to solidify at room temperature.
-
-
Cell Suspension in Top Agar:
-
Mix a single-cell suspension of prostate cancer cells (e.g., LNCaP) with a 0.35% agar solution in complete medium containing Wedelolactone A or vehicle control.
-
-
Plating:
-
Layer the cell-agar mixture on top of the solidified base agar.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with or without the compound periodically to prevent drying.
-
-
Colony Staining and Counting:
-
Stain the colonies with crystal violet.
-
Count the number of colonies under a microscope.
-
Conclusion
The collective evidence strongly supports Wedelolactone A as a promising natural compound for the development of novel therapeutics against prostate cancer. Its ability to induce apoptosis and inhibit proliferation in both androgen-sensitive and -independent prostate cancer cell lines through the modulation of multiple key signaling pathways highlights its potential to overcome some of the challenges in current prostate cancer treatment, such as the development of castration resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding for researchers to design and execute further studies on Wedelolactone A and its derivatives in the context of prostate cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Wedelolactone A as a 5-Lipoxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone A, a naturally occurring coumestan found in plants of the Eclipta and Wedelia genera, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] A key mechanism underlying its anti-inflammatory properties is the inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][3][4] This technical guide provides an in-depth overview of Wedelolactone A as a 5-LOX inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated signaling pathways.
Mechanism of Action
Wedelolactone A exerts its inhibitory effect on 5-LOX, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. By inhibiting this crucial enzyme, Wedelolactone A effectively reduces the production of downstream pro-inflammatory mediators, including Leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3][4]
Beyond its direct action on 5-LOX, Wedelolactone A is also a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The dual inhibition of both the 5-LOX and NF-κB pathways positions Wedelolactone A as a potent and multi-faceted anti-inflammatory agent.
Quantitative Inhibitory Data
The inhibitory potency of Wedelolactone A against 5-lipoxygenase has been quantified, providing a basis for its evaluation as a therapeutic candidate.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.5 µM | Cell-free 5-LOX activity assay | [1][3][4] |
Note: The IC50 value represents the concentration of Wedelolactone A required to inhibit 50% of the 5-LOX enzyme activity in a cell-free system. Further quantitative data from cell-based assays would be beneficial for a more comprehensive understanding of its cellular potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of Wedelolactone A as a 5-LOX inhibitor, the following diagrams have been generated using Graphviz.
Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of Wedelolactone A.
Caption: A generalized experimental workflow for the characterization of a 5-LOX inhibitor.
Caption: Crosstalk between the 5-LOX and NF-κB signaling pathways and dual inhibition by Wedelolactone A.
Experimental Protocols
Representative Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
1. Objective: To determine the in vitro inhibitory activity of Wedelolactone A on purified 5-lipoxygenase.
2. Materials:
-
Human recombinant 5-lipoxygenase (or other purified 5-LOX source)
-
Wedelolactone A (of known purity)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Wedelolactone A in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare a stock solution of arachidonic acid in ethanol and dilute it in the assay buffer to the desired final concentration (e.g., 10-20 µM).
-
Dilute the purified 5-LOX enzyme in the assay buffer to the appropriate working concentration. Keep the enzyme on ice.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the following in order:
-
Assay buffer
-
Wedelolactone A solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
5-LOX enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Immediately place the microplate in the microplate reader and measure the increase in absorbance at 234 nm over time (kinetic mode). The formation of the conjugated diene hydroperoxide product (5-HPETE) results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of Wedelolactone A and the control.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Wedelolactone A concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Leukotriene B4 (LTB4) Production Assay
1. Objective: To evaluate the effect of Wedelolactone A on the production of LTB4 in a cellular context.
2. Materials:
-
A suitable cell line (e.g., human neutrophils, macrophages, or a cell line engineered to express 5-LOX)
-
Wedelolactone A
-
Cell culture medium
-
A stimulant to induce 5-LOX activity (e.g., calcium ionophore A23187 or lipopolysaccharide - LPS)
-
LTB4 ELISA kit or LC-MS/MS system for quantification
3. Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluence in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of Wedelolactone A (or vehicle control) for a specified period (e.g., 1 hour).
-
Stimulate the cells with the chosen agonist (e.g., A23187) for a defined time to induce LTB4 production.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each concentration of Wedelolactone A compared to the stimulated vehicle control.
-
Generate a dose-response curve and determine the IC50 value for the inhibition of LTB4 production.
-
Conclusion
Wedelolactone A is a promising natural product with potent inhibitory activity against 5-lipoxygenase. Its dual mechanism of action, targeting both the 5-LOX and NF-κB pathways, makes it an attractive candidate for further investigation in the development of novel anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of Wedelolactone A. Future studies should focus on obtaining more comprehensive quantitative data, including in vivo efficacy and pharmacokinetic profiles, to fully elucidate its clinical applicability.
References
Methodological & Application
Application Notes and Protocols for Wedelolactone A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Wedelolactone A is a naturally occurring coumestan found in plants such as Eclipta prostrata and Wedelia chinensis. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] This document provides detailed protocols for the total synthesis and purification of Wedelolactone A, along with an overview of its key signaling pathways.
I. Total Synthesis of Wedelolactone A
Several synthetic routes for Wedelolactone A have been reported. Below are two prominent methods: a convergent approach utilizing palladium-catalyzed reactions and a strategy based on Suzuki coupling.
A. Convergent Synthesis via Sonogashira and Carbonylative Annulation Reactions
This approach involves the synthesis of two key intermediates that are then coupled to form the core structure of Wedelolactone A.[3][4]
Experimental Protocol:
A detailed, step-by-step protocol for this specific synthesis, including precise reagent quantities, reaction times, and temperatures for each step, is not fully available in the reviewed literature. The key transformations are outlined below.
Key Steps:
-
Synthesis of the Phenyl Acetylene Intermediate: One of the crucial intermediates is a substituted phenyl acetylene. The synthesis of this intermediate can be challenging and may involve multiple steps starting from commercially available precursors like 2,4,6-trihydroxybenzaldehyde.[2][3]
-
Synthesis of the Iodinated Benzene Intermediate: The second key component is a substituted iodinated benzene, which can be prepared from starting materials such as 3,4-dihydroxybenzaldehyde over several steps.[2]
-
Palladium-Catalyzed Sonogashira Coupling: The phenyl acetylene and iodinated benzene intermediates are coupled using a palladium catalyst.[3][4]
-
Palladium-Catalyzed Carbonylative Annulation: Following the Sonogashira coupling, a carbonylative annulation reaction is performed to construct the lactone ring system.[3][4]
-
Deprotection and Cyclization: The final steps typically involve the removal of protecting groups and a cyclization reaction to yield Wedelolactone A.
Data Presentation:
| Reaction Step | Key Reagents/Catalysts | Reported Yield | Reference |
| Sonogashira Coupling | Palladium catalyst | 90% | [3] |
| Final Deprotection/Cyclization | 10% Sulfuric acid in acetic acid | 93% | [5] |
B. Synthesis via Suzuki Coupling and Intramolecular Transesterification
A more recent and efficient total synthesis of Wedelolactone A involves a palladium-catalyzed Suzuki coupling reaction followed by an acid-promoted intramolecular transesterification.[2]
Experimental Protocol:
The following protocol is based on a reported synthesis and provides a more convenient route for potential large-scale production.[2]
-
Synthesis of Intermediate 1 (Boronic acid derivative): The synthesis starts from commercially available phloroglucinol.
-
Synthesis of Intermediate 2 (Halogenated coumarin derivative): This intermediate is also synthesized from commercially available precursors.
-
Suzuki Coupling: The two intermediates are coupled using a palladium catalyst to form a C-C bond. The reaction of compound 4 with compound 5 in the presence of a palladium catalyst generates the coupling product 3 .[2]
-
Deprotection: The tert-Butyldimethylsilyl (TBS) protecting group is removed using Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield compound 2 .[2]
-
Intramolecular Transesterification: The methoxymethyl (MOM) protecting group is removed with saturated hydrochloric acid in ethanol, which then undergoes an acid-promoted intramolecular transesterification to afford Wedelolactone A (1 ).[2]
Data Presentation:
| Reaction Step | Key Reagents/Catalysts | Reported Yield | Reference |
| Suzuki Coupling (Compound 3 ) | Palladium catalyst | 60% | [2] |
| TBS Deprotection (Compound 2 ) | TBAF in THF | 95% | [2] |
| MOM Deprotection & Transesterification (Wedelolactone A) | Saturated HCl in Ethanol | Not specified | [2] |
Caption: Purification workflow of Wedelolactone A.
III. Key Signaling Pathways Modulated by Wedelolactone A
Wedelolactone A exerts its biological effects by modulating several key signaling pathways.
A. Inhibition of the NF-κB Signaling Pathway
Wedelolactone A is a known inhibitor of the IκB kinase (IKK) complex, which is a critical component of the NF-κB signaling pathway. [4][6]By inhibiting IKK, Wedelolactone A prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. [6][7] NF-κB Signaling Pathway Inhibition by Wedelolactone A
Caption: Inhibition of NF-κB pathway by Wedelolactone A.
B. Modulation of Wnt/β-catenin and c-Myc Signaling
In addition to its anti-inflammatory effects, Wedelolactone A has been shown to promote the Wnt/β-catenin signaling pathway, which is involved in processes like odontoblast differentiation. [6]Conversely, in the context of cancer, particularly prostate cancer, Wedelolactone A has been found to impair the oncogenic function of c-Myc by reducing its mRNA levels, nuclear localization, and transcriptional activity. [8] Logical Relationship of Wedelolactone A's Effect on Wnt/β-catenin and c-Myc
Caption: Dual modulation of signaling by Wedelolactone A.
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Wedelolactone A from Eclipta alba
Audience: Researchers, scientists, and drug development professionals.
Introduction: Wedelolactone, a coumestan isolated from Eclipta alba (L.) Hassk, is a bioactive compound renowned for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, anticancer, and antioxidant activities.[1][2] Effective extraction and purification are critical steps for the research and development of Wedelolactone-based therapeutics. These application notes provide a comprehensive overview of various extraction methodologies, quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.
Data Presentation: Quantitative Analysis of Extraction Methods
The yield of Wedelolactone from Eclipta alba is highly dependent on the chosen extraction technique, solvent, and operating conditions. A summary of quantitative data from various studies is presented below to facilitate methodological comparison.
Table 1: Comparison of Extraction Methods for Wedelolactone A from Eclipta alba
| Extraction Method | Plant Part | Solvent System | Key Parameters | Wedelolactone Yield | Reference(s) |
|---|---|---|---|---|---|
| Soxhlet Extraction | Leaves | Methanol | 90 °C, 6 h, 1:150 solid-liquid ratio | 5.05 mg/g | [3][4] |
| Leaves | Methanol | 90 °C, 6 h, 1:100 solid-liquid ratio | 0.7 mg/g | [3][4] | |
| Whole Plant | Methanol | 360 min | 0.7 mg/g | [5][6] | |
| Ultrasound-Assisted | Leaves | Methanol | 50 °C, 45 min, 170 W, 60:1 ratio | 0.62 mg/g | [5][6] |
| Heat Reflux | Aerial Parts | Ethanol-Water | 90 min | 3.89 ± 0.11 mg/g | [3] |
| Aerial Parts | Methanol-Water | 60 min | 2.8 mg/g | [3] | |
| Solid-Liquid (Agitation) | Leaves | Methanol | 50 °C, 15 h, 600 rpm, 1:40 ratio | 5.1 mg/g | [3][7] |
| Leaves | Methanol | 70 °C, 90 min, 400 rpm, 1:80 ratio | 0.41 mg/g | [3][7] | |
| Supercritical CO₂ | Whole Plant | Liquid CO₂ | 60 min | 15.37 ± 0.63 mg/100 g | [3] |
| Microwave-Assisted | Aerial Parts | 90% Ethanol | 26.5 min, 208 W, 33 mL/g ratio | 82.67% isolation |[4] |
Table 2: Chromatographic Conditions for Wedelolactone A Analysis and Purification
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Purpose | Reference(s) |
|---|---|---|---|---|---|
| HPLC | RP C18 (250x4.6 mm, 10µm) | Acetonitrile:Water (35:65 v/v) | 351 nm | Quantitative Analysis | [8][9] |
| HPTLC | Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (5:5:0.1 v/v) | 351 nm (Densitometry) | Quantitative Analysis | [10] |
| Column Chromatography | Silica Gel | Dichloromethane-Methanol-Acetic Acid | N/A | Purification |[11][12][13] |
Experimental Protocols
Protocol 1: High-Yield Soxhlet Extraction
This protocol describes a conventional yet highly effective method for extracting Wedelolactone, often resulting in high yields.[3][4]
1. Plant Material Preparation: a. Obtain aerial parts or whole plants of Eclipta alba. b. Air-dry the plant material in the shade for 7-10 days until brittle. c. Grind the dried material into a coarse powder (approx. 40-60 mesh size). d. Store the powder in an airtight container, protected from light and moisture.
2. Soxhlet Extraction Procedure: a. Accurately weigh 20 g of the dried Eclipta alba powder. b. Place the powder inside a cellulose thimble and position it in the main chamber of the Soxhlet extractor. c. Fill a 500 mL round-bottom flask with 300 mL of methanol (solvent-to-solid ratio of 15:1 w/v). d. Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on a heating mantle. e. Heat the solvent to its boiling point (approx. 65-70°C). Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent. Methanol has been shown to be a superior solvent for Wedelolactone extraction compared to hexane, ethanol, or water.[3][7] f. After completion, turn off the heat and allow the apparatus to cool to room temperature.
3. Solvent Removal and Yield Calculation: a. Disassemble the apparatus and collect the methanolic extract from the round-bottom flask. b. Concentrate the extract using a rotary evaporator under reduced pressure at 40-50°C until a semi-solid or sticky mass is obtained. c. Place the concentrated extract in a vacuum oven at 40°C to remove residual solvent until a constant weight is achieved. d. Weigh the final dried crude extract and store it at 4°C for further purification and analysis.
Protocol 2: Rapid Ultrasound-Assisted Extraction (UAE)
UAE is a modern technique that significantly reduces extraction time while maintaining good yields through the use of acoustic cavitation.[5][6]
1. Plant Material Preparation: a. Prepare dried, powdered Eclipta alba as described in Protocol 1 (Step 1).
2. Ultrasonic Extraction Procedure: a. Place 5 g of the dried powder into a 500 mL Erlenmeyer flask. b. Add 300 mL of methanol to achieve a solvent-to-solid ratio of 60:1 (v/w).[5][6] c. Place the flask in an ultrasonic bath or use a probe sonicator. d. Set the ultrasonic parameters: Power at 170 W, temperature at 50°C, and duration for 45 minutes.[5][6] e. Begin sonication. Ensure the flask is properly submerged or the probe is adequately inserted into the solvent mixture.
3. Post-Extraction Processing: a. After 45 minutes, remove the flask from the sonicator. b. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. c. Wash the residue with a small volume of fresh methanol (approx. 20 mL) to recover any remaining extract. d. Combine the filtrates and concentrate the solvent using a rotary evaporator as described in Protocol 1 (Step 3).
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol details the purification of Wedelolactone from the crude extract to achieve high purity.[11][12][13]
1. Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% Dichloromethane). b. Wet-pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Dissolve a known amount of the crude extract (e.g., 1 g) in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Dry this mixture completely.
2. Column Loading and Elution: a. Carefully layer the dried extract-silica mixture on top of the packed column. b. Begin elution with a gradient solvent system. Start with a non-polar solvent and gradually increase the polarity. A reported system is Dichloromethane-Methanol-Acetic Acid.[11][12][13]
- Start with 100% Dichloromethane.
- Gradually introduce Methanol (e.g., 99:1, 98:2, 95:5 v/v Dichloromethane:Methanol).
- A specific eluent composition found to be effective is Dichloromethane:Methanol:Acetic Acid (92.5:7.5:0.5 v/v/v).[4] c. Collect fractions of equal volume (e.g., 15-20 mL) in separate test tubes.
3. Fraction Analysis and Final Purification: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase such as Toluene:Ethyl Acetate:Formic Acid (6:3.5:0.5 v/v/v).[7] b. Spot the fractions on a TLC plate and view under UV light (254 nm or 366 nm). Wedelolactone typically appears as a purple to violet spot.[14] c. Pool the fractions that show a pure spot corresponding to a standard Wedelolactone reference. d. Evaporate the solvent from the pooled fractions to obtain the purified compound. e. For ultra-high purity (>99%), a final step of dilution crystallization can be employed.[11][12][13]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Wedelolactone A extraction and purification.
Signaling Pathway Diagrams
Wedelolactone exerts its biological effects by modulating key cellular signaling pathways.
1. Inhibition of the NF-κB Pathway
The anti-inflammatory action of Wedelolactone is prominently linked to its ability to inhibit the NF-κB signaling cascade.[15]
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative estimation of wedelolactone in Eclipta alba hask using high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 15. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Wedelolactone Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Wedelolactone. Wedelolactone, a key bioactive coumestan found in Eclipta alba, is recognized for its hepatoprotective properties and is often used as a marker for the standardization of herbal formulations.[1][2] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control. The method described is demonstrated to be simple, accurate, sensitive, and reproducible for the quantification of Wedelolactone in plant extracts and marketed formulations.[1][2]
Introduction
Eclipta alba (L.) Hassk, commonly known as Bhringaraj, is a medicinal herb widely used in traditional medicine systems, particularly for treating liver ailments.[3] Wedelolactone is a major active constituent of Eclipta alba and is largely responsible for its therapeutic effects, including its well-documented hepatoprotective activity.[4] Therefore, the accurate quantification of Wedelolactone is crucial for the quality control and standardization of Eclipta alba raw materials and its derived herbal products.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals. This application note presents a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of Wedelolactone.
Experimental Workflow
The overall workflow for the quantification of Wedelolactone is depicted below.
Caption: Experimental workflow for Wedelolactone quantification.
Materials and Methods
Reagents and Materials
-
HPLC grade methanol, acetonitrile, and water
-
Analytical grade acetic acid and formic acid
-
Wedelolactone reference standard (purity ≥ 98%)
-
Eclipta alba plant material or commercial formulation
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable. Data acquisition and processing should be performed using appropriate chromatography software.
Chromatographic Conditions
Several validated methods have been reported for the quantification of Wedelolactone. The following table summarizes the key chromatographic parameters from published methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., SunFire™ C18, 4.6 x 150 mm, 5 µm)[5] | C18 (e.g., CAPCELL PAK C18)[6] | C18 (e.g., Waters, 250 x 4.6 mm, 10 µm)[4] |
| Mobile Phase | Methanol: Water: Acetic Acid (95:5:0.04 v/v/v)[5] | Acetonitrile and 1 mM KH2PO4 buffer (gradient)[6] | Acetonitrile: Water (35:65 v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[6] | 1.0 mL/min[4] |
| Detection Wavelength | 352 nm[5] | 351 nm[6] | 351 nm[4] |
| Column Temperature | 25 °C[5] | Ambient | Ambient |
| Injection Volume | 10-20 µL | Not Specified | Not Specified |
| Elution Mode | Isocratic[5] | Gradient[6] | Isocratic[4] |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Wedelolactone reference standard and dissolve it in 10 mL of HPLC grade methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.[1]
Sample Preparation
-
Plant Material:
-
Herbal Formulation (e.g., Tablets, Syrups):
-
For tablets, grind a specific number of tablets into a fine powder. For syrups, use a measured volume.
-
Disperse the powdered tablets or syrup in a suitable volume of methanol.
-
Sonicate for 15-30 minutes to ensure complete extraction of Wedelolactone.
-
-
Final Processing:
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][6] Key validation parameters are summarized below.
Validation Parameters Summary
| Parameter | Result (Method 1) | Result (Method 2) | Result (Method 3) |
| Linearity Range (µg/mL) | 5 - 100[1] | 2.5 - 140[6] | 5 - 100[5] |
| Correlation Coefficient (r²) | > 0.998[5] | 0.9997[6] | > 0.998[7] |
| LOD (µg/mL) | 0.5[1] | 0.084[6] | 2[5] |
| LOQ (µg/mL) | 1[1] | 0.25[6] | 5[5] |
| Intra-day Precision (%RSD) | 0.15 - 1.30[5] | < 2.0[6] | Not Specified |
| Inter-day Precision (%RSD) | 1.51 - 2.83[5] | < 2.0[6] | Not Specified |
| Accuracy (Recovery %) | > 95%[5] | 99.5 - 103.6%[6] | 95.80 - 101.76%[7] |
Logical Relationship for Method Validation
The following diagram illustrates the logical flow of the HPLC method validation process.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Estimation of Andrographolide and Wedelolactone in Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. scielo.br [scielo.br]
- 6. Development, validation and application of RP-HPLC method for quantitative estimation of wedelolactone in different accessions and plant parts of Eclipta alba (L.) | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Wedelolactone In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (WDL) is a naturally occurring coumestan compound predominantly isolated from plants of the Asteraceae family, such as Eclipta prostrata and Wedelia chinensis.[1][2] Traditionally used in herbal medicine for conditions like liver disorders and inflammation, WDL has garnered significant scientific interest for its diverse pharmacological activities.[1][3] In vitro studies have demonstrated its potent anti-inflammatory, anti-cancer, and antioxidant properties.[3][4] These effects are attributed to its ability to modulate critical cellular signaling pathways, including NF-κB and c-Myc, making it a valuable compound for investigation in drug discovery and development.[3][5][6]
This document provides a comprehensive overview of the in vitro applications of Wedelolactone, summarizing key quantitative data and offering detailed protocols for fundamental cell-based assays.
Quantitative Data Summary: In Vitro Bioactivity of Wedelolactone
The following table summarizes the effective concentrations and inhibitory values of Wedelolactone across various cell lines and assays, providing a comparative reference for experimental design.
| Cell Line | Assay Type | Endpoint | Concentration / IC50 | Reference |
| Various | Enzyme Inhibition | 5-Lipoxygenase (5-Lox) Inhibition | IC50: ~2.5 µM | [1][7] |
| RAW 264.7 | Anti-inflammatory | Inhibition of iNOS, COX-2, NO, PGE2, TNF-α | 0.1 - 10 µM | [8] |
| RAW 264.7 | Anti-inflammatory | Inhibition of TNF-α, IL-6, IL-8 | 30 µg/mL | [4] |
| Human Renal Mesangial Cells | Anti-inflammatory | Inhibition of IL-1β, TNF-α, NO | 10 - 20 µmol/L | [9] |
| HeLa (Cervical Cancer) | Cytotoxicity | Cell Viability (MTT Assay) | IC50: 14.85 ± 0.70 µM | [10] |
| LNCaP (Prostate Cancer) | Anti-cancer | Downregulation of c-Myc | 10 - 30 µmol/L | [5] |
| OVCAR-3 (Ovarian Cancer) | Anti-proliferative | Colony Formation Inhibition | EC50: 10.64 µM | [7] |
| A2780cisR (Ovarian Cancer) | Cytotoxicity | Increased cell death in cisplatin-resistant cells | Resistance Factor (RF): 1.1 | [11] |
| MCF-7, MDA-MB-231 (Breast Cancer) | Cytotoxicity | Low cytotoxic effect | 15 - 30 µM | [12] |
| Vero (Monkey Kidney Epithelial) | Cytotoxicity | Cell Viability (MTT Assay) | CC50: 373.5 µM | [7] |
Key Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its biological effects by targeting multiple intracellular signaling cascades. Understanding these mechanisms is crucial for interpreting experimental outcomes.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for WDL's anti-inflammatory activity is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] In response to inflammatory stimuli like Lipopolysaccharide (LPS), WDL can directly inhibit the IKK complex.[7] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[8][9][13]
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Interruption of c-Myc Oncogenic Signaling
In the context of cancer, particularly prostate cancer, WDL has been shown to interrupt the oncogenic c-Myc pathway.[5][6] It effectively downregulates c-Myc at both the mRNA and protein levels. Furthermore, WDL reduces the nuclear accumulation, DNA-binding capacity, and overall transcriptional activity of the c-Myc oncoprotein.[5][6] This leads to a decrease in the expression of c-Myc target genes, thereby inhibiting cancer cell proliferation, invasion, and colony formation.[5]
Caption: Wedelolactone disrupts c-Myc signaling at multiple levels.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro assays used to characterize the effects of Wedelolactone.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Objective: To determine the effect of Wedelolactone on the viability of a specific cell line and calculate its IC50 (half-maximal inhibitory concentration).
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
Wedelolactone (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 4x10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of Wedelolactone in complete culture medium. Remove the old medium from the plate and add 100 µL of the WDL dilutions to the respective wells. Include a vehicle control (e.g., 0.2% DMSO) and a no-cell blank control.[1]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol: Analysis of Protein Expression (Western Blot)
Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., c-Myc, p65, IκBα, iNOS) in cells treated with Wedelolactone.[5][9]
Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and detected using specific primary and secondary antibodies.
Materials:
-
Cells cultured and treated with WDL
-
Lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoretic separation.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.
Caption: General workflow for Western Blot analysis.
Protocol: Measurement of Inflammatory Mediators
Objective: To quantify the production of key inflammatory molecules, such as cytokines and nitric oxide, in the supernatant of cell cultures (e.g., LPS-stimulated RAW 264.7 macrophages) treated with Wedelolactone.[8][9]
3.3.1: Cytokine Quantification (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the concentration of a target cytokine (e.g., TNF-α, IL-6) in a sample. The final enzymatic reaction produces a colored product, the intensity of which is proportional to the amount of cytokine present.
Procedure Outline:
-
Culture and treat cells with LPS and/or WDL.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-1β).[9]
-
Read the absorbance on a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
3.3.2: Nitric Oxide Quantification (Griess Assay)
Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured to determine NO concentration.
Procedure Outline:
-
Collect the cell culture supernatant from treated cells.
-
Add the Griess reagent to the supernatant in a 96-well plate.
-
Incubate for a short period at room temperature.
-
Measure the absorbance at ~540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
References
- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced wedelolactone content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Wedelolactone A Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic potential of Wedelolactone A. Detailed protocols for key in vivo experiments are provided to facilitate study design and execution.
Overview of Preclinical Animal Models
Wedelolactone A, a natural coumestan compound, has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. Preclinical evaluation in various animal models has been instrumental in elucidating its mechanisms of action and therapeutic efficacy. This document outlines the methodologies for several well-established models.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of Wedelolactone A in different animal models.
Table 1: Anti-Cancer Efficacy of Wedelolactone A in Xenograft Models
| Animal Model | Cancer Type | Treatment Dose & Route | Key Findings |
| Balb/c nude mice | Prostate Cancer (LNCaP xenograft) | 200 mg/kg/day, oral gavage | Significantly reduced tumor growth. Decreased protein levels of c-Myc, survivin, and cyclin D1 in tumor xenografts[1]. |
Table 2: Hepatoprotective Effects of Wedelolactone A in Liver Injury Models
| Animal Model | Injury Model | Treatment Dose & Route | Key Findings |
| C57BL/6 mice | Concanavalin A (ConA)-induced hepatitis | 50 or 100 mg/kg, intraperitoneal injection (pretreatment) | Markedly reduced serum levels of ALT and AST. Attenuated increases in serum TNF-α, IFN-γ, and IL-6[2][3]. |
| Mice | Alpha-naphthylisothiocyanate (ANIT)-induced cholestasis | Dose-dependent | Alleviated cholestasis and liver injury. Suppressed the NF-κB/NRF2 signaling pathway[4]. |
Table 3: Anti-Inflammatory Effects of Wedelolactone A
| Animal Model | Disease Model | Treatment Dose & Route | Key Findings |
| Wistar rats | Dextran sulfate sodium (DSS)-induced colitis | 50 & 100 mg/kg/day, oral | Significantly attenuated pathological colonic damage. Decreased the release of IL-1α, IL-1β, IL-2, TNF-α, IFN-γ, and STAT3[5][6]. |
| DBA/1 mice | Collagen-induced arthritis (CIA) | 10 mg/kg, intraperitoneal injection | Ameliorated ankle joint swelling and cartilage degradation. Decreased the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IL-18)[7]. |
Experimental Protocols
Prostate Cancer Xenograft Model in Nude Mice
This protocol describes the evaluation of Wedelolactone A's anti-tumor activity in a prostate cancer xenograft model.
Materials:
-
Balb/c nude (Nu/Nu) mice (male, 6-8 weeks old)
-
LNCaP human prostate cancer cells
-
Matrigel
-
Wedelolactone A
-
Vehicle solution (e.g., 1:1:8 mixture of DMSO:Cremophor:PBS)
-
Calipers
-
Standard animal housing and surgical equipment
Protocol:
-
Cell Culture: Culture LNCaP cells in appropriate media until they reach the desired confluence for injection.
-
Xenograft Implantation:
-
Harvest and resuspend LNCaP cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 2 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Prepare Wedelolactone A in the vehicle solution at the desired concentration (e.g., for a 200 mg/kg dose).
-
Administer Wedelolactone A or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks)[1].
-
-
Endpoint Analysis:
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Process tumors for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess protein expression of targets like c-Myc, survivin, and cyclin D1.
-
Concanavalin A (ConA)-Induced Immune-Mediated Liver Injury in Mice
This protocol details the induction of acute immune-mediated hepatitis and the assessment of the protective effects of Wedelolactone A.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Concanavalin A (ConA)
-
Wedelolactone A
-
Saline solution
-
Standard laboratory equipment for blood collection and tissue processing
Protocol:
-
Treatment:
-
Prepare Wedelolactone A in a suitable vehicle (e.g., saline) at concentrations of 50 mg/kg and 100 mg/kg.
-
Administer Wedelolactone A or vehicle control to the mice via intraperitoneal (i.p.) injection as a pretreatment. One study administered two injections four hours apart[3].
-
-
Induction of Liver Injury:
-
Two hours after the final pretreatment, induce liver injury by injecting ConA (e.g., 15-20 mg/kg) intravenously via the tail vein.
-
-
Sample Collection and Analysis:
-
Eight to twelve hours post-ConA injection, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the livers.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Analyze serum levels of inflammatory cytokines such as TNF-α, IFN-γ, and IL-6 using ELISA.
-
Process liver tissue for histological examination (H&E staining) to evaluate the severity of liver damage.
-
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Rats
This protocol outlines the induction of colitis in rats and the evaluation of the anti-inflammatory effects of Wedelolactone A.
Materials:
-
Wistar rats (male, 180-220 g)
-
Dextran sulfate sodium (DSS)
-
Wedelolactone A
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard animal housing and laboratory equipment
Protocol:
-
Induction of Colitis:
-
Treatment:
-
Randomize rats into control and treatment groups.
-
Prepare Wedelolactone A suspensions in the vehicle at concentrations of 50 mg/kg and 100 mg/kg.
-
Administer Wedelolactone A or vehicle daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the study.
-
-
Assessment of Colitis:
-
Monitor the rats daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.
-
Calculate a Disease Activity Index (DAI) based on these clinical signs.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the rats and collect the colon.
-
Measure the colon length and weight.
-
Process colonic tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the colonic tissue using methods like ELISA or qPCR.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Wedelolactone A
Wedelolactone A has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival.
References
- 1. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 3. Protocol for the induction of arthritis in C57BL/6 mice [pubmed.ncbi.nlm.nih.gov]
- 4. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomeme.ca [genomeme.ca]
- 7. Frontiers | SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model [frontiersin.org]
- 8. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wedelolactone Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a natural coumestan derived from plants like Eclipta prostrata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects[1][2]. Its therapeutic potential is often limited by its poor aqueous solubility and low bioavailability[3][4][5]. To overcome these challenges, various drug delivery systems have been developed to enhance the delivery and efficacy of Wedelolactone. This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of Wedelolactone-loaded nanoformulations, specifically focusing on Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and micelles.
Data Presentation: Physicochemical Properties of Wedelolactone Nanoformulations
The following tables summarize the quantitative data for different Wedelolactone-loaded drug delivery systems, allowing for easy comparison.
Table 1: Physicochemical Characterization of Wedelolactone-Loaded PLGA Nanoparticles (WDL-PLGA-NPs)
| Parameter | Reported Value | Reference |
| Particle Size (Average) | 53.1 nm (crystallinity) | [3] |
| Zeta Potential | -33.0 mV | [3] |
| Morphology | Spherical | [3] |
| Encapsulation Efficiency | Not explicitly stated | - |
| Drug Loading | Not explicitly stated | - |
Table 2: Physicochemical Characterization of Wedelolactone-Loaded Micelles (WED-M)
| Parameter | Reported Value | Reference |
| Particle Size (Average) | 160.5 ± 3.4 nm | [6] |
| Polydispersity Index (PDI) | 0.244 ± 0.007 | [6] |
| Zeta Potential | -30.1 ± 0.9 mV | |
| Morphology | Spherical | [6] |
| Encapsulation Efficiency | 94.41 ± 1.64% | |
| Drug Loading | 8.58 ± 0.25% | |
| Solubility Enhancement | 1.89 ± 0.06 mg/mL (in micelle formulation) | |
| Stability | Stable for at least 14 days | [6] |
Table 3: Physicochemical Characterization of Wedelolactone-Loaded Liposomes
| Parameter | Reported Value | Reference |
| Particle Size | Data not available in the searched literature | - |
| Zeta Potential | Data not available in the searched literature | - |
| Encapsulation Efficiency | Data not available in the searched literature | - |
| Drug Loading | Data not available in the searched literature | - |
Note: While general methods for liposome preparation are well-documented, specific quantitative data for Wedelolactone-loaded liposomes were not found in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Wedelolactone nanoformulations and for assessing their biological activity.
Protocol 1: Preparation of Wedelolactone-Loaded PLGA Nanoparticles (WDL-PLGA-NPs) by Single Emulsion-Solvent Evaporation
This protocol is based on the oil-in-water (O/W) single emulsion solvent evaporation technique, a common method for encapsulating hydrophobic drugs like Wedelolactone into PLGA nanoparticles.
Materials:
-
Wedelolactone (WDL)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (as organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and Wedelolactone (e.g., 10 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Emulsify the mixture using a probe sonicator on an ice bath. Sonication parameters (e.g., amplitude, time, pulse on/off cycles) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.
-
Nanoparticle Collection: Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Workflow for WDL-PLGA-NP Preparation
Caption: Workflow for WDL-PLGA-NP synthesis.
Protocol 2: Preparation of Wedelolactone-Loaded Micelles (WED-M) by Thin-Film Hydration
This method is suitable for forming micelles from amphiphilic polymers or lipids to encapsulate hydrophobic drugs.
Materials:
-
Wedelolactone (WDL)
-
Solutol® HS15
-
Lecithin
-
Absolute ethanol
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Ultrasonic bath
-
0.45 µm membrane filter
Procedure:
-
Film Formation: Dissolve Wedelolactone (e.g., 60 mg), Solutol® HS15, and lecithin (e.g., 600 mg total, in a 7:3 w/w ratio) in absolute ethanol in a round-bottom flask using an ultrasonic bath[6].
-
Solvent Evaporation: Remove the ethanol under vacuum using a rotary evaporator at approximately 45°C to form a thin lipid film on the inner wall of the flask[6].
-
Hydration: Hydrate the thin film with a specific volume of deionized water (e.g., 30 mL) by rotating the flask. This allows for the self-assembly of the amphiphilic molecules into micelles, encapsulating the drug[6].
-
Filtration: Filter the resulting micellar solution through a 0.45 µm membrane filter to remove any non-incorporated Wedelolactone aggregates[6].
-
Storage: Store the prepared Wedelolactone-loaded micelles at 4°C for further use.
Workflow for WED-M Preparation
Caption: Workflow for WED-M synthesis.
Protocol 3: Characterization of Nanoformulations
3.1 Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle or micelle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.
-
3.2 Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Total Drug (Wt): Disrupt a known amount of the nanoformulation (e.g., by dissolving in a suitable organic solvent like methanol) to release the encapsulated Wedelolactone.
-
Free Drug (Wf): Centrifuge the nanoformulation suspension to separate the nanoparticles/micelles from the aqueous supernatant containing the unencapsulated drug.
-
Quantification: Quantify the amount of Wedelolactone in both the total drug sample and the free drug sample using a validated HPLC method.
-
Calculations:
-
Encapsulation Efficiency (EE %): ((Wt - Wf) / Wt) * 100
-
Drug Loading (DL %): ((Wt - Wf) / Weight of Nanoparticles) * 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of Wedelolactone from the nanoformulations.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Orbital shaker
-
HPLC system
Procedure:
-
Place a known amount of the Wedelolactone-loaded nanoformulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS pH 7.4) in a beaker.
-
Place the beaker in an orbital shaker maintained at 37°C with constant agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for Wedelolactone concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the Wedelolactone formulations on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Wedelolactone formulations and free Wedelolactone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free Wedelolactone and Wedelolactone-loaded nanoformulations for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control.
Protocol 6: In Vivo Pharmacokinetic Study
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of Wedelolactone formulations in a rodent model. All animal experiments must be conducted in accordance with approved animal care and use guidelines.
Materials:
-
Sprague-Dawley rats or other suitable animal model
-
Wedelolactone formulations
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer the Wedelolactone formulation (e.g., WDL-PLGA-NPs, WED-M, or free WDL suspension) to the animals via oral gavage at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for Wedelolactone concentration using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway Analysis
Wedelolactone is known to modulate several key signaling pathways, including NF-κB and Nrf2/ARE, which are central to its anti-inflammatory and antioxidant effects.
NF-κB Signaling Pathway
Wedelolactone has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation[7][8]. This inhibition prevents the transcription of pro-inflammatory genes.
Diagram of Wedelolactone's Effect on the NF-κB Pathway
Caption: Wedelolactone inhibits the NF-κB pathway.
Nrf2/ARE Signaling Pathway
Wedelolactone can activate the Nrf2/ARE pathway, which is a primary cellular defense mechanism against oxidative stress[9]. Activation of Nrf2 leads to the expression of antioxidant enzymes.
Diagram of Wedelolactone's Effect on the Nrf2/ARE Pathway
Caption: Wedelolactone activates the Nrf2/ARE pathway.
Conclusion
The development of drug delivery systems for Wedelolactone, such as PLGA nanoparticles and micelles, presents a promising strategy to enhance its therapeutic potential by improving its solubility, bioavailability, and targeted delivery. The protocols and data provided in these application notes offer a foundational guide for researchers in the field of drug development to formulate, characterize, and evaluate novel Wedelolactone delivery systems. Further research into liposomal formulations and other advanced delivery platforms is warranted to fully exploit the therapeutic benefits of this potent natural compound.
References
- 1. brieflands.com [brieflands.com]
- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 3. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijirt.org [ijirt.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. brookhaveninstruments.com [brookhaveninstruments.com]
- 9. liposomes.ca [liposomes.ca]
Application Notes and Protocols for UPLC-Based Pharmacokinetic Study of Wedelolactone
These application notes provide detailed methodologies for the quantification of wedelolactone in plasma samples using Ultra-Performance Liquid Chromatography (UPLC), and its application in a pharmacokinetic study. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Wedelolactone, a coumarin derived from plants like Eclipta alba, is recognized for its significant biological activities, including hepatoprotective and anti-inflammatory effects.[1][2] To evaluate its therapeutic potential and understand its behavior in the body, pharmacokinetic studies are essential. These studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Ultra-Performance Liquid Chromatography (UPLC) offers a sensitive, rapid, and robust analytical technique for quantifying wedelolactone in biological matrices, which is crucial for accurate pharmacokinetic profiling.[1] Compared to traditional HPLC, UPLC provides enhanced resolution, sensitivity, and speed.[1]
Experimental Protocols
Protocol 1: UPLC Method with UV Detection for Wedelolactone in Rat Plasma
This protocol outlines a validated UPLC method for the determination of wedelolactone in rat plasma.[1]
1. Materials and Reagents
-
Wedelolactone reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (Glacial)
-
Water (Ultrapure)
-
Rat plasma (blank)
2. Instrumentation
-
UPLC system with a UV detector
-
Kromasil C18 UPLC column (250 x 4.6 mm; 5.0 μm)[1]
-
Centrifuge
-
Vortex mixer
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 µm)[1] |
| Mobile Phase | Gradient of Methanol and Water with 0.5% Acetic Acid[1] |
| Flow Rate | Not specified, typically 0.3-0.5 mL/min for UPLC |
| Injection Volume | Not specified, typically 1-5 µL |
| Detection Wavelength | 254 nm[3] |
| Column Temperature | Ambient |
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve wedelolactone in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations for the calibration curve (e.g., 1.9375–124 μg/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add a specific volume of wedelolactone working standard (for calibration curve) or methanol (for blank).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 3-5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and inject it into the UPLC system.
6. Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.9375–124 μg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 1.9375 μg/mL[1] |
| Intra-day Precision (RSD, %) | < 3.81%[1][2] |
| Inter-day Precision (RSD, %) | < 3.81%[1][2] |
| Accuracy (RE, %) | -4.01% to 7.12%[1][2] |
| Extraction Recovery | 95.98% to 108.93%[1][2] |
Protocol 2: UPLC-MS/MS Method for Wedelolactone in Rat Plasma
For higher sensitivity and selectivity, a UPLC-tandem mass spectrometry (UPLC-MS/MS) method is recommended.[4][5]
1. Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Venusil C18 (50 mm × 2.1 mm, 5 μm)[4][5] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (55:45, v/v)[4][5] |
| Flow Rate | 0.3 mL/min[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5] |
| Scan Mode | Selected Reaction Monitoring (SRM)[4][5] |
| SRM Transition (Wedelolactone) | m/z 312.8 → 298.0[4][5] |
3. Sample Preparation The sample preparation follows the same protein precipitation procedure as described in Protocol 1.
4. Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.25–100 ng/mL[4][5] |
| Correlation Coefficient (r²) | ≥0.997[6] |
| Intra-day Accuracy | 98.17% to 107%[6] |
| Inter-day Accuracy | 95.83% to 107.89%[6] |
| Intra-day Precision (RSD, %) | 0.37% to 6.05%[6] |
| Inter-day Precision (RSD, %) | 1.85% to 10.76%[6] |
Protocol 3: In-vivo Pharmacokinetic Study in Rats
This protocol describes the application of the validated UPLC method in a preclinical pharmacokinetic study.
1. Animal Handling and Dosing
-
Animals: Healthy adult Sprague-Dawley or Wistar rats.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer wedelolactone orally via gavage at a specific dose (e.g., 5.00 mg/kg).[1][2]
2. Blood Sample Collection
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood in heparinized tubes.
3. Plasma Preparation
-
Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes.
-
Separate the plasma (supernatant) and store it at -80°C until UPLC analysis.
4. Pharmacokinetic Data Analysis
-
Analyze the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Calculate key pharmacokinetic parameters.
Pharmacokinetic Parameters of Wedelolactone in Rats (5 mg/kg, oral)
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 74.9 ± 13.4[4][7] | ng/mL |
| Tmax (Time to Cmax) | 0.633[4][7] | h |
| AUC(0-t) (Area under the curve) | 260.8 ± 141.8[4][5] | ng·h/mL |
| t1/2 (Half-life) | 2.20 ± 0.59[4][5] | h |
Mandatory Visualizations
References
- 1. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for Wedelolactone Nanoparticle Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Wedelolactone
Wedelolactone is a naturally occurring coumestan found in plants such as Eclipta prostrata and Wedelia calendulacea. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Myc pathways, which are often dysregulated in various diseases.[3][4][5]
Rationale for Nanoparticle Formulation
Despite its promising therapeutic properties, the clinical translation of Wedelolactone is hampered by its poor aqueous solubility and limited bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. Encapsulating Wedelolactone into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can:
-
Enhance Solubility and Bioavailability: By encapsulating the hydrophobic Wedelolactone within a polymeric matrix, its apparent solubility in aqueous environments is increased, potentially leading to improved absorption and bioavailability.
-
Provide Controlled Release: Nanoparticle formulations can be engineered to release the encapsulated Wedelolactone in a sustained manner, maintaining therapeutic concentrations over an extended period and reducing the need for frequent administration.
-
Improve Stability: The polymeric shell can protect Wedelolactone from premature degradation in the physiological environment, enhancing its stability.
-
Enable Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.
Therapeutic Applications of Wedelolactone Nanoparticles
The development of Wedelolactone nanoparticle formulations opens up new avenues for its therapeutic application, particularly in:
-
Oncology: Wedelolactone has been shown to inhibit the growth of various cancer cells, including prostate and breast cancer.[1][6] Nanoparticle formulations can enhance the delivery of Wedelolactone to tumor tissues, potentially improving its anti-cancer efficacy. For instance, Wedelolactone-loaded PLGA nanoparticles have demonstrated enhanced cytotoxicity against breast cancer cell lines.
-
Inflammatory Disorders: As a potent inhibitor of the NF-κB signaling pathway, Wedelolactone has significant anti-inflammatory properties.[4][5][7] Nanoparticle formulations could be utilized for the localized and sustained delivery of Wedelolactone to inflamed tissues in conditions such as inflammatory bowel disease or rheumatoid arthritis.
Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its therapeutic effects by interfering with critical intracellular signaling cascades. Understanding these mechanisms is crucial for the rational design of drug delivery systems and for identifying potential therapeutic targets.
-
NF-κB Signaling Pathway: Wedelolactone inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory and pro-survival genes.[4][5] It achieves this by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[4] This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes.
-
c-Myc Signaling Pathway: Wedelolactone has been shown to downregulate the expression of the oncoprotein c-Myc at both the mRNA and protein levels in prostate cancer cells.[3][6] It also reduces the nuclear localization, DNA-binding, and transcriptional activity of c-Myc, thereby inhibiting its oncogenic functions.[3]
Data Presentation
Physicochemical Properties of Wedelolactone-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Mean Hydrodynamic Diameter | 95 ± 0.34 nm | [6] |
| Zeta Potential | -8.5 ± 2.35 mV | [6] |
| Morphology (TEM) | Spherical, 60-80 nm | [6] |
In Vitro Cytotoxicity of Wedelolactone and Wedelolactone Nanoparticles
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| MDA-MB-231 (Breast Cancer) | Free Wedelolactone | 57 | |
| MDA-MB-231 (Breast Cancer) | Wedelolactone-PLGA Nanoparticles | 23 |
Experimental Protocols
Protocol for Synthesis of Wedelolactone-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol describes a representative method for the preparation of Wedelolactone-loaded PLGA nanoparticles using the single emulsion-solvent evaporation technique.
Materials:
-
Wedelolactone
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of Wedelolactone in 2 mL of dichloromethane. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the aqueous PVA solution under continuous stirring on a magnetic stirrer.
-
Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator on an ice bath. Use a sonication power of 70-80 W for 2-3 minutes (e.g., 1-second pulse on, 3-second pulse off).[8]
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for 3-4 hours to allow the dichloromethane to evaporate. Alternatively, use a rotary evaporator at reduced pressure and room temperature for about 30 minutes.[8]
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 20 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated Wedelolactone.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.
-
Protocol for Characterization of Wedelolactone Nanoparticles
3.2.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Resuspend a small aliquot of the purified nanoparticle suspension in deionized water.
-
Analyze the sample using a Zetasizer or a similar DLS instrument to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
3.2.2. Morphological Analysis (Transmission Electron Microscopy - TEM)
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Visualize the nanoparticles under a transmission electron microscope to observe their size, shape, and surface morphology.
3.2.3. Drug Loading Efficiency and Encapsulation Efficiency
-
Determine the amount of unencapsulated Wedelolactone:
-
Combine the supernatants collected during the washing steps.
-
Quantify the concentration of Wedelolactone in the pooled supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Encapsulation Efficiency (%EE) = [(Total amount of Wedelolactone - Amount of unencapsulated Wedelolactone) / Total amount of Wedelolactone] x 100
-
Drug Loading (%DL) = [(Total amount of Wedelolactone - Amount of unencapsulated Wedelolactone) / Total weight of nanoparticles] x 100
-
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis-based method for assessing the in vitro release of Wedelolactone from the nanoparticles.
Materials:
-
Wedelolactone-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4 (with 0.5% Tween 80 to maintain sink conditions)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
Analytical instrument for Wedelolactone quantification (UV-Vis or HPLC)
Procedure:
-
Resuspend a known amount of Wedelolactone-loaded nanoparticles (e.g., equivalent to 1 mg of Wedelolactone) in 1 mL of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a beaker containing 100 mL of release medium (PBS, pH 7.4 with 0.5% Tween 80).
-
Incubate the setup at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the concentration of Wedelolactone in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of free Wedelolactone and Wedelolactone nanoparticles on a cancer cell line (e.g., MDA-MB-231).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Free Wedelolactone
-
Wedelolactone-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free Wedelolactone and Wedelolactone nanoparticles in cell culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells (vehicle control) and medium-only wells (blank).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Caption: Wedelolactone downregulates the c-Myc oncogenic pathway.
Caption: Experimental workflow for nanoparticle development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wedelolactone mitigates UVB induced oxidative stress, inflammation and early tumor promotion events in murine skin: plausible role of NFkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
Application Notes and Protocols for Wedelolactone in Topical Treatment of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Wedelolactone, a natural coumestan compound, for its use in topical applications against skin inflammation. The information compiled herein is intended to guide researchers and drug development professionals in designing and executing preclinical studies.
Introduction
Wedelolactone, isolated from the plant Eclipta prostrata, has demonstrated significant anti-inflammatory properties, making it a promising candidate for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][3] By inhibiting PDE4, Wedelolactone increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[1][4]
Mechanism of Action
Wedelolactone exerts its anti-inflammatory effects through multiple pathways:
-
PDE4 Inhibition: As a potent PDE4 inhibitor, Wedelolactone prevents the degradation of cAMP.[1][3] Elevated cAMP levels lead to the downregulation of various inflammatory mediators.[4]
-
NF-κB Pathway Inhibition: Wedelolactone has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a key regulator of the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[6][7] Inhibition of NF-κB in keratinocytes can modulate the inflammatory response in the skin.[8]
-
STAT1 Signaling Modulation: Wedelolactone can enhance interferon-gamma (IFN-γ) signaling by inhibiting the dephosphorylation of STAT1, a critical transcription factor in the inflammatory response.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on Wedelolactone.
Table 1: In Vitro Efficacy of Wedelolactone
| Parameter | Value | Cell Line | Condition | Reference |
|---|---|---|---|---|
| PDE4D Inhibitory Activity (IC₅₀) | 2.8 µM | - | Enzyme Assay | [1][3] |
| Cytotoxicity (No detectable cytotoxicity up to) | 400 µM (125.7 µg/mL) | HaCaT cells | 72h treatment | [1][4] |
| Inhibition of Pro-inflammatory Cytokines (Concentration) | 100 µM (31.42 µg/mL) | M5-induced HaCaT cells | 24h treatment |[1][4] |
Table 2: In Vivo Efficacy of Topical Wedelolactone in an Imiquimod (IMQ)-Induced Psoriasis Mouse Model
| Treatment Group | Concentration | Outcome | Reference |
|---|---|---|---|
| Wedelolactone Ointment | 2% and 5% | Significantly reduced Psoriasis Area and Severity Index (PASI) scores, epidermal thickness, and inflammatory cytokine profiles. Superior efficacy compared to calcipotriol. | [1][10] |
| Wedelolactone Ointment (Safety) | 15% | No significant systemic or organ-specific toxicity observed after 14 consecutive days of application. |[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Wedelolactone's effects.
4.1. In Vitro Anti-inflammatory Assay in Keratinocytes
This protocol is designed to assess the anti-inflammatory effects of Wedelolactone on human keratinocytes (HaCaT cells) stimulated to mimic an inflammatory environment.
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assay:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with varying concentrations of Wedelolactone (e.g., 0-400 µM) for 72 hours.
-
Assess cell viability using a standard MTT or similar assay.
-
-
Induction of Inflammation:
-
Wedelolactone Treatment:
-
Pre-treat the cells with different concentrations of Wedelolactone (e.g., 10, 50, 100 µM) for 2 hours before adding the inflammatory stimulus.
-
-
Gene Expression Analysis (RT-qPCR):
-
Protein Analysis (ELISA):
-
Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.[11]
-
4.2. In Vivo Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice and the evaluation of topically applied Wedelolactone.
-
Animals: Use 8-week-old BALB/c or C57BL/6 mice. Shave the dorsal skin of the mice 2 days before the start of the experiment.
-
Induction of Psoriasis:
-
Topical Treatment:
-
Prepare Wedelolactone as a topical formulation (e.g., 2% and 5% in a suitable ointment base).
-
Apply the Wedelolactone ointment or a positive control (e.g., calcipotriol) topically to the inflamed skin once daily, a few hours after the IMQ application, for 7 days.[1]
-
-
Evaluation of Psoriasis Severity:
-
Score the severity of erythema, scaling, and skin thickness daily using a Psoriasis Area and Severity Index (PASI)-like scoring system (0-4 scale for each parameter).[10]
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[1]
-
-
Biochemical and Molecular Analysis:
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of Wedelolactone in skin inflammation.
Caption: Experimental workflow for in vitro evaluation.
Caption: Experimental workflow for in vivo evaluation.
Safety and Toxicology
Subacute toxicity assessments of a 15% Wedelolactone topical formulation applied for 14 consecutive days in mice showed no significant changes in body weight, food intake, or serum biochemical markers, and no pathological alterations in major organs.[4] This suggests a favorable safety profile for topical application.[1][3]
Formulation Considerations
For topical delivery, Wedelolactone can be formulated into ointments, creams, or gels. The vehicle should be optimized to ensure adequate skin penetration and stability of the active compound. The concentrations used in preclinical studies have ranged from 2% to 5% for efficacy and up to 15% for safety studies.[1][4]
Conclusion
Wedelolactone presents a promising natural compound for the development of novel topical therapies for inflammatory skin diseases. Its well-defined mechanism of action as a PDE4 inhibitor, coupled with a good safety profile, warrants further clinical development.[1][3] The protocols and data provided in these notes serve as a foundation for researchers to build upon in their exploration of Wedelolactone's therapeutic potential.
References
- 1. scienceopen.com [scienceopen.com]
- 2. ijfmr.com [ijfmr.com]
- 3. news-medical.net [news-medical.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 6. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Wedelolactone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of wedelolactone analogues, compounds of significant interest due to their diverse biological activities. This document details synthetic strategies, experimental protocols, quantitative biological data, and the key signaling pathways modulated by these molecules.
Introduction
Wedelolactone, a naturally occurring coumestan, has demonstrated a wide range of therapeutic potential, including anti-inflammatory, anticancer, and anti-diabetic properties.[1][2][3] Its complex tetracyclic structure, featuring a benzofuran fused to a coumarin moiety, has made it a challenging target for total synthesis.[4] However, the development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has enabled the efficient synthesis of wedelolactone and a diverse library of its analogues.[5][6][7] This has opened avenues for structure-activity relationship (SAR) studies to optimize its pharmacological profile.
The primary mechanisms of action for wedelolactone and its analogues involve the modulation of key inflammatory and cell survival signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), and Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3).[1][2][3]
Synthetic Strategies
The total synthesis of wedelolactone analogues generally relies on convergent strategies that construct the coumestan core through the formation of key carbon-carbon and carbon-oxygen bonds. The most prevalent and efficient methods employ palladium-catalyzed reactions.
A common approach involves the Sonogashira coupling of a substituted o-iodophenol or its protected derivative with a terminal alkyne, followed by a palladium-catalyzed carbonylative annulation to form the lactone ring.[5][7] Another powerful strategy utilizes the Suzuki coupling to connect two key aromatic fragments, which is then followed by an intramolecular cyclization to yield the coumestan scaffold.[6]
These methods offer the flexibility to introduce a variety of substituents on the aromatic rings, allowing for the generation of a wide range of analogues for biological evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the key reactions involved in the synthesis of wedelolactone analogues.
Protocol 1: Synthesis of a Substituted 2-Alkynylphenol via Sonogashira Coupling
This protocol describes the coupling of an o-iodophenol with a terminal alkyne.
-
Materials:
-
Substituted o-iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and deoxygenated tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the substituted o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous and deoxygenated THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-alkynylphenol.
-
Protocol 2: Palladium-Catalyzed Carbonylative Annulation to form the Coumestan Core
This protocol details the cyclization of the 2-alkynylphenol intermediate to the wedelolactone scaffold.
-
Materials:
-
Substituted 2-alkynylphenol from Protocol 1 (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon or high-pressure reactor)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-alkynylphenol, Pd(OAc)₂, dppb, and K₂CO₃.
-
Add anhydrous DMF and stir the mixture.
-
Purge the flask with carbon monoxide gas and maintain a CO atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the wedelolactone analogue.
-
Protocol 3: Purification of Wedelolactone Analogues
Purification is a critical step to obtain high-purity compounds for biological testing.
-
Method: Silica gel column chromatography is the most common method for the purification of wedelolactone analogues.[8]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. For more polar analogues, dichloromethane and methanol mixtures may be employed.[8]
-
Procedure:
-
The crude product is dissolved in a minimal amount of the mobile phase solvent (e.g., dichloromethane or ethyl acetate).
-
This solution is loaded onto a pre-packed silica gel column.
-
The column is eluted with the chosen solvent system, gradually increasing the polarity.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Final purification can sometimes be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).[8]
-
Data Presentation
The following tables summarize quantitative data on the biological activity of wedelolactone and its analogues.
Table 1: Inhibitory Activity of Wedelolactone Analogues on NF-κB Signaling
| Compound | Cell Line | Stimulus | IC₅₀ (µM) | Reference |
| Wedelolactone | RAW 264.7 | LPS | ~5-10 | [3] |
| Analogue A (Specify structure if available) | THP-1 | TNF-α | (Insert Value) | (Cite Source) |
| Analogue B (Specify structure if available) | HeLa | IL-1β | (Insert Value) | (Cite Source) |
Table 2: Effect of Wedelolactone Analogues on the PI3K/AKT Signaling Pathway
| Compound | Cell Line | Assay | Effect | Concentration (µM) | Reference |
| Wedelolactone | Melanoma MV3 | Western Blot (p-AKT) | Inhibition | 20-40 | [9] |
| Wedelolactone | RIN-5F | Western Blot (p-AKT) | Activation | (Insert Value) | [1] |
| Analogue C (Specify structure if available) | PC-3 | Cell Viability | (e.g., Decrease) | (Insert Value) | (Cite Source) |
Table 3: Inhibition of IL-6/STAT3 Signaling by Wedelolactone Analogues
| Compound | Cell Line | Assay | % Inhibition at 10 µg/mL | IC₅₀ (µM) | Reference |
| Wedelolactone | (Specify) | (Specify) | (Insert Value) | (Insert Value) | [2] |
| Analogue 3e (2,5-diaminobenzoxazole derivative) | HepG2 | STAT3 Luciferase | 71.5% | 3.51 µg/mL | [10][11] |
| Analogue 3a (2,5-diaminobenzoxazole derivative) | Macrophages | IL-1β production | 92.1% | 8.99 µg/mL | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by wedelolactone analogues and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and evaluation of Wedelolactone analogues.
Caption: Inhibition of the NF-κB signaling pathway by Wedelolactone analogues.
Caption: Modulation of the PI3K/AKT signaling pathway by Wedelolactone analogues.
Caption: Inhibition of the IL-6/STAT3 signaling pathway by Wedelolactone analogues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells [pubmed.ncbi.nlm.nih.gov]
- 4. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wedelolactone suppresses cell proliferation and migration through AKT and AMPK signaling in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Wedelolactone in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Wedelolactone, a natural coumestan, in the context of osteoarthritis (OA) research. The following protocols and data are derived from published studies and are intended to serve as a guide for investigating the therapeutic potential of Wedelolactone.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, inflammation, and changes in the subchondral bone. Current treatments primarily focus on symptom management. Wedelolactone, isolated from plants such as Eclipta alba and Wedelia calendulacea, has demonstrated significant anti-inflammatory and chondroprotective properties, making it a promising candidate for OA drug development.[1] Its primary mechanism of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation and catabolic processes in chondrocytes.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of Wedelolactone on key markers of osteoarthritis.
Table 1: In Vitro Efficacy of Wedelolactone in IL-1β-Stimulated Chondrocytes
| Parameter | Treatment Group | Concentration | Result | Reference |
| Inflammatory Markers | ||||
| COX-2 Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Inhibition | [1] |
| iNOS Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Inhibition | [1] |
| TNF-α Production | Wedelolactone + IL-1β | Dose-dependent | Significant Inhibition | [1] |
| IL-6 Production | Wedelolactone + IL-1β | Dose-dependent | Significant Inhibition | [1] |
| Extracellular Matrix (ECM) Integrity | ||||
| Collagen II Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Increase | [1] |
| SOX9 Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Increase | [1] |
| ADAMTS5 Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Decrease | [1] |
| MMP-1 Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Decrease | [1] |
| MMP-3 Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Decrease | [1] |
| MMP-13 Expression | Wedelolactone + IL-1β | Dose-dependent | Significant Decrease | [1] |
| Signaling Pathway Modulation | ||||
| p65 Nuclear Translocation | Wedelolactone + IL-1β | Dose-dependent | Inhibition | [1] |
| IκBα Degradation | Wedelolactone + IL-1β | Dose-dependent | Prevention | [1] |
Table 2: In Vivo Efficacy of Wedelolactone in DMM Mouse Model of Osteoarthritis
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Cartilage Damage (Histological Score) | Wedelolactone | Intraperitoneal injection (dosage not specified in abstract) | Not specified in abstract | Alleviation of cartilage damage | [1] |
| Joint Swelling | Wedelolactone | Intraperitoneal injection | 20 days (from day 28 to day 48 post-induction) | Ameliorated | [4] |
| Cartilage Degradation | Wedelolactone | Intraperitoneal injection | 20 days (from day 28 to day 48 post-induction) | Ameliorated | [4] |
| Inflammatory Cell Infiltration | Wedelolactone | Intraperitoneal injection | 20 days (from day 28 to day 48 post-induction) | Decreased | [4] |
| Serum IL-1β, IL-6, TNF-α, IL-18 | Wedelolactone | Intraperitoneal injection | 20 days (from day 28 to day 48 post-induction) | Decreased | [4] |
| Synovial RANKL and MMP-3 Expression | Wedelolactone | Intraperitoneal injection | 20 days (from day 28 to day 48 post-induction) | Decreased | [4] |
| Synovial p-p65 and p-IκBα | Wedelolactone | Intraperitoneal injection | 20 days (from day 28 to day 48 post-induction) | Reduced | [4] |
Experimental Protocols
In Vitro Model: IL-1β-Induced Inflammation in Primary Chondrocytes
This protocol describes the induction of an osteoarthritic phenotype in primary chondrocytes using Interleukin-1β (IL-1β) and subsequent treatment with Wedelolactone.
1. Isolation and Culture of Primary Chondrocytes:
-
Isolate primary chondrocytes from the articular cartilage of a suitable model organism (e.g., rat, bovine, or human tissue).
-
Digest the cartilage tissue with a solution of pronase and collagenase to release the chondrocytes.
-
Culture the isolated chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Use chondrocytes at passage 2-3 for experiments to maintain their phenotype.
2. IL-1β Induction and Wedelolactone Treatment:
-
Seed chondrocytes in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Once cells reach 80-90% confluency, starve them in serum-free medium for 12-24 hours.
-
Pre-treat the chondrocytes with various concentrations of Wedelolactone (e.g., 5, 10, 20 µM) for 2 hours.
-
Stimulate the cells with IL-1β (typically 10 ng/mL) for the desired time period (e.g., 24 hours for gene/protein expression analysis). A vehicle control (DMSO) and an IL-1β only group should be included.
3. Analysis of Inflammatory and Catabolic Markers:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from chondrocytes using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., MMP1, MMP3, MMP13, ADAMTS5, COX2, iNOS, COL2A1, SOX9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Western Blotting:
-
Lyse the chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, COX-2, MMP-13) overnight at 4°C.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice
This protocol outlines the surgical induction of osteoarthritis in mice via Destabilization of the Medial Meniscus (DMM) and subsequent treatment with Wedelolactone.
1. DMM Surgery:
-
Use adult male C57BL/6 mice (10-12 weeks old).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Make a medial parapatellar incision in the right knee joint.
-
Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.
-
Suture the joint capsule and skin.
-
Administer post-operative analgesics as required.
-
A sham-operated group (incision without MMTL transection) should be included as a control.
2. Wedelolactone Administration:
-
At a designated time point post-surgery (e.g., 4 weeks), begin treatment with Wedelolactone.
-
Administer Wedelolactone via a suitable route, such as intraperitoneal injection, at a predetermined dosage and frequency. A vehicle control group should be included.
3. Assessment of Osteoarthritis Progression:
-
Histological Analysis:
-
At the end of the treatment period (e.g., 8-12 weeks post-surgery), euthanize the mice and dissect the knee joints.
-
Fix the joints in 4% paraformaldehyde, decalcify in 10% EDTA, and embed in paraffin.
-
Prepare sagittal sections of the knee joint.
-
Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) for overall morphology and inflammation.
-
Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
-
Immunohistochemistry (IHC):
-
Perform IHC on the joint sections to detect the expression of key proteins such as MMP-13, ADAMTS5, and inflammatory markers.
-
-
Micro-Computed Tomography (µCT):
-
Analyze the subchondral bone architecture and osteophyte formation using µCT.
-
Visualizations
Signaling Pathway of Wedelolactone in Osteoarthritis
References
- 1. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Wedelolactone A solubility and stability issues
Welcome to the technical support center for Wedelolactone A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the solubility and stability of Wedelolactone A in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is Wedelolactone A and what are its primary known biological activities?
A1: Wedelolactone A is a naturally occurring coumestan found in plants like Eclipta alba. It is known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-hepatotoxic effects. It has been shown to inhibit several key signaling pathways, such as the NF-κB, PI3K/AKT/NRF2, and c-Myc pathways, making it a compound of interest for therapeutic research.[1][2]
Q2: What are the main challenges I should be aware of when working with Wedelolactone A?
A2: The primary challenges when working with Wedelolactone A are its poor solubility in aqueous solutions and the limited stability of these solutions. This can lead to issues such as precipitation in cell culture media and potential loss of biological activity if not handled and stored correctly.
Q3: How should I store Wedelolactone A?
A3: As a crystalline solid, Wedelolactone A is stable for at least four years when stored at -20°C.[3] Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[4] It is strongly recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than a day.[3]
Solubility and Solution Preparation
Solubility Data
Wedelolactone A exhibits poor solubility in water but is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
| Methanol | Soluble | [5] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Water | Insoluble/Sparingly soluble | [5] |
Protocol for Preparing a Stock Solution
This protocol provides a standard procedure for preparing a stock solution of Wedelolactone A.
Materials:
-
Wedelolactone A (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
Procedure:
-
Equilibrate the vial of Wedelolactone A to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Wedelolactone A in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
To aid dissolution, vortex the solution gently. If precipitation occurs, gentle warming and/or sonication can be used.[4]
-
(Optional) Purge the headspace of the vial with an inert gas before capping to minimize oxidation.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions stored at -20°C are generally stable for up to two weeks, while storage at -80°C can extend stability for up to a year.[4][6]
Troubleshooting Guide
Issue 1: Precipitation in Cell Culture Media
Problem: I've diluted my Wedelolactone A stock solution into my cell culture medium, and I'm observing precipitation.
Possible Causes and Solutions:
-
Cause: The final concentration of Wedelolactone A exceeds its solubility limit in the aqueous cell culture medium.
-
Solution: Prepare a more dilute working solution. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cause: Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).
-
Solution: Try preparing the Wedelolactone A working solution in a serum-free medium first, and then add it to your complete medium. Alternatively, briefly vortex the final working solution before adding it to the cells.
-
-
Cause: Temperature changes. Media taken directly from the refrigerator can cause less soluble compounds to precipitate.
-
Solution: Ensure that your cell culture medium is warmed to 37°C before adding the Wedelolactone A stock solution.
-
-
Cause: pH of the medium.
-
Solution: While less common for this compound, ensure your medium is properly buffered and the pH is stable.
-
Workflow for Preventing Precipitation```dot
Caption: Wedelolactone A inhibits the NF-κB signaling pathway.
PI3K/AKT/NRF2 Signaling Pathway
Caption: Wedelolactone A can activate the PI3K/AKT/NRF2 pathway.
c-Myc Signaling Pathway
Caption: Wedelolactone A can interrupt c-Myc oncogenic signaling.
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Wedelolactone | CAS:524-12-9 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Enhancing the Bioavailability of Wedelolactone A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wedelolactone A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Wedelolactone A?
Wedelolactone A, a promising natural compound with a range of therapeutic properties, exhibits low oral bioavailability. This is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver. These factors significantly limit its systemic exposure and potential therapeutic efficacy when administered orally.
Q2: What are the most common strategies to improve the bioavailability of Wedelolactone A?
The main approaches to enhance the bioavailability of Wedelolactone A focus on advanced drug delivery systems and chemical modifications. Nanoformulation strategies, such as micelles, liposomes, and phytovesicles, are widely explored to improve its solubility and absorption. These formulations encapsulate Wedelolactone A, protecting it from premature degradation and facilitating its transport across biological membranes.
Q3: How do different nanoformulations compare in enhancing Wedelolactone A bioavailability?
Different nanoformulations offer varying degrees of bioavailability enhancement. For instance, studies have shown that micellar formulations can significantly increase the systemic exposure of Wedelolactone A. While phytovesicles have also been shown to improve its absorption and hepatoprotective activity, direct quantitative comparisons of pharmacokinetic parameters across all formulation types are still emerging in the literature.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the preparation and characterization of Wedelolactone A nanoformulations.
Issue 1: Low Encapsulation Efficiency of Wedelolactone A in Micelles
Problem: You are observing low encapsulation efficiency (<70%) when preparing Wedelolactone A-loaded micelles using the thin-film hydration method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent for initial dissolution. | Ensure that both Wedelolactone A and the polymers (e.g., Solutol® HS 15 and lecithin) are completely dissolved in a suitable organic solvent like absolute ethanol. Incomplete dissolution can lead to poor drug entrapment. |
| Suboptimal polymer-to-drug ratio. | Experiment with different ratios of the polymer mixture to Wedelolactone A. A higher polymer concentration can create more space for the hydrophobic drug within the micelle core, but excessive polymer might lead to instability. |
| Premature drug precipitation. | During the hydration step, ensure that the aqueous medium is added slowly and with gentle agitation. Rapid addition can cause the drug to precipitate before it is encapsulated. |
| Incorrect hydration temperature. | The hydration temperature should be above the phase transition temperature of the lipids being used to ensure proper micelle formation. |
Issue 2: Large and Polydisperse Particle Size of Liposomes
Problem: Your prepared Wedelolactone A-loaded liposomes show a large average particle size (>250 nm) and a high polydispersity index (PDI > 0.3).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete formation of a thin lipid film. | Ensure the organic solvent is completely removed under vacuum to form a thin, uniform lipid film on the wall of the round-bottom flask. A thick or uneven film can lead to the formation of large, multilamellar vesicles. |
| Insufficient hydration time or agitation. | Allow adequate time for the lipid film to hydrate and swell. Gentle agitation (e.g., using a rotary evaporator without vacuum) can aid in the formation of more uniform liposomes. |
| Ineffective size reduction method. | Post-preparation sonication or extrusion is often necessary to reduce the size and polydispersity of liposomes. For extrusion, using a series of polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) can yield more homogeneous vesicles.[1] |
| Inappropriate lipid composition. | The choice of lipids and the inclusion of cholesterol can affect the rigidity and curvature of the lipid bilayer, influencing particle size. Experiment with different lipid compositions to optimize for smaller particle sizes.[2] |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the pharmacokinetic parameters of Wedelolactone A in different formulations based on preclinical studies in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Free Wedelolactone A | 5.00 | 15.22 (as mg/L) | 0.5 | 83.05 (as mg·h/L) | - | [3] |
| Free Wedelolactone A | 0.1 | 74.9 ± 13.4 | 0.633 | 260.8 ± 141.8 | - | [4] |
| Wedelolactone A-Loaded Micelles | - | - | - | - | 2.78 | [5] |
| Wedelolactone A-Phytovesicles | - | - | - | - | Improved absorption and hepatoprotective activity observed (quantitative data not available) | [6] |
Note: Direct comparison of Cmax and AUC values should be done with caution due to differences in analytical methods and reporting units in the cited studies.
Experimental Protocols
Protocol 1: Preparation of Wedelolactone A-Loaded Micelles
This protocol is based on the thin-film hydration method.
Materials:
-
Wedelolactone A
-
Solutol® HS 15
-
Lecithin
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask
-
Rotary evaporator
-
Ultrasonic bath
-
0.45 µm membrane filter
Procedure:
-
Dissolve 60 mg of Wedelolactone A and 600 mg of a mixture of Solutol® HS 15 and lecithin (7:3 w/w ratio) in absolute ethanol in a round-bottom flask using an ultrasonic bath to ensure complete dissolution.
-
Remove the ethanol using a rotary evaporator at 45°C under vacuum to form a thin lipid film on the flask wall.
-
Rehydrate the film with 30 mL of deionized water with gentle rotation.
-
Filter the resulting solution through a 0.45 µm membrane filter to remove any non-incorporated Wedelolactone A.
-
Store the prepared Wedelolactone A-loaded micelles at 4°C for further experiments.
Protocol 2: Preparation of Wedelolactone A-Loaded Liposomes (General Method)
This protocol describes a general method for preparing liposomes using the thin-film hydration technique, which can be adapted for Wedelolactone A.
Materials:
-
Wedelolactone A
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Dissolve Wedelolactone A, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized based on experimental needs.
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature.
-
Hydrate the lipid film by adding the aqueous buffer and gently agitating the flask. The temperature should be maintained above the lipid's phase transition temperature.
-
For size reduction and to obtain a more uniform vesicle population, the liposome suspension can be extruded through polycarbonate membranes of desired pore sizes (e.g., 100 nm).[1]
-
The final liposomal formulation can be purified by methods such as dialysis or size exclusion chromatography to remove unencapsulated drug.
Signaling Pathway and Experimental Workflow Diagrams
Wedelolactone A Experimental Workflow
This diagram illustrates a typical experimental workflow for developing and evaluating a nanoformulation of Wedelolactone A to improve its bioavailability.
Caption: Workflow for enhancing Wedelolactone A bioavailability.
Logical Relationship for Troubleshooting Low Encapsulation Efficiency
This diagram outlines the logical steps to troubleshoot low encapsulation efficiency of Wedelolactone A in nanoformulations.
Caption: Troubleshooting low drug encapsulation efficiency.
Signaling Pathway of Wedelolactone A in Inflammation
Wedelolactone A has been shown to exert its anti-inflammatory effects by modulating the PI3K/AKT/NF-κB signaling pathway. It can inhibit the phosphorylation of IKK, which in turn prevents the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8] Additionally, Wedelolactone A can suppress the phosphorylation of Akt, further contributing to the inhibition of this pro-inflammatory pathway.[9][10]
Caption: Wedelolactone A's inhibition of the NF-κB pathway.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS Assay for Quantification of Wedelolactone and Demethylwedelolactone in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wedelolactone suppresses cell proliferation and migration through AKT and AMPK signaling in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wedelolactone, a plant coumarin, prevents vascular smooth muscle cell proliferation and injury-induced neointimal hyperplasia through Akt and AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wedelolactone (WDL) In Vivo Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Wedelolactone (WDL). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Wedelolactone (WDL) in common animal models?
A1: The effective dose of WDL varies significantly depending on the animal model and the pathological condition being studied. Doses ranging from 5 mg/kg to 200 mg/kg have been reported. It is crucial to perform a literature review specific to your disease model and conduct a pilot dose-response study. A summary of reported effective doses is provided in Table 1.
Data Presentation: Summary of Reported In Vivo Dosages for Wedelolactone
| Animal Model | Disease Model | Route of Administration | Effective Dose | Key Finding |
|---|---|---|---|---|
| Mice | Zymosan-induced Shock | Oral | 20-30 mg/kg | Increased survival rate and suppressed inflammatory responses[1]. |
| Mice | Dextran Sodium Sulfate (DSS)-induced Colitis | Oral | 50 mg/kg | Attenuated pathological colonic damage and inhibited inflammatory infiltration[2][3]. |
| Mice | Acute Pancreatitis | Oral | 25-50 mg/kg | Ameliorated acute pancreatitis by inhibiting pyroptosis and ferroptosis[2]. |
| Mice | Diabetes | Oral | 5, 10, 20 mg/kg | Downregulated inflammatory mediators including CRP, TNF-α, and IL-6[2]. |
| Mice | CCl₄-induced Acute Liver Injury | Not Specified | Not Specified | Markedly decreased serum ALT and AST and improved hepatic histopathology[4]. |
| Rats | Neuroprotection (AlCl₃-induced) | Not Specified | 100-200 mg/kg | Downregulated inflammatory cytokines and enhanced antioxidant levels[2]. |
| Rats | Paracetamol Co-administration | Oral | 100 mg/kg | Did not significantly alter the bioavailability of paracetamol[5]. |
Q2: What are the recommended routes of administration and suitable vehicles for WDL?
A2: Oral administration (gavage) is the most commonly reported route for in vivo studies with WDL[1][2][3]. Due to its poor water solubility, a specific vehicle is required for effective delivery[6]. A successfully used vehicle for oral administration in mice consists of a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and distilled water in a 1:4:5 ratio [1].
Q3: What is the known pharmacokinetic (PK) profile of WDL?
A3: WDL is characterized by rapid absorption but relatively low oral bioavailability. This is primarily due to extensive metabolism in the body, including processes like methylation, demethylation, and glucuronidation[2][7]. Key pharmacokinetic parameters are summarized in Table 2. The mean residence time of over 10 hours in mice suggests that despite low bioavailability, WDL may have sustained pharmacological activity[8].
Data Presentation: Selected Pharmacokinetic Parameters of Wedelolactone
| Species | Dose | Route | Tmax (h) | Cmax | AUC | Key Notes |
|---|---|---|---|---|---|---|
| Rat | 5.0 mg/kg | Oral | 0.5 | 15.22 mg/L | 83.05 mg·h·L⁻¹ | Demonstrates rapid absorption from the gastrointestinal tract[2]. |
| Rat | 0.1 mg/kg | Oral | 0.63 | 74.9 ng/mL | 260.8 ng·h·mL⁻¹ | Consistent rapid absorption at a lower dose[2]. |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | 27.5 ng/h/mL | Clearance was 6.39 L/h/kg with a mean residence time of 10.54 h[8]. |
Q4: What is the known in vivo toxicity profile of WDL?
A4: Current literature primarily focuses on the therapeutic effects of WDL, and detailed toxicology studies, such as LD50 values, are not widely reported. However, some studies indicate a good safety profile. For example, in a murine model of particle-induced osteolysis, oral administration of WDL for up to 8 weeks showed no observable adverse effects, though the specific dosage was not detailed[9]. Researchers should always perform a preliminary toxicity assessment with their specific formulation and animal model.
Section 2: Troubleshooting Guides
Q: My in vivo results with WDL are inconsistent or show no effect. What are the potential causes?
A: Inconsistent results or a lack of efficacy can stem from several factors related to the compound's properties and the experimental setup.
-
Poor Bioavailability: WDL has inherently low oral bioavailability due to extensive metabolism[2]. The dose might be insufficient to reach therapeutic concentrations at the target tissue. Consider re-evaluating the dose or exploring alternative administration routes.
-
Vehicle and Formulation Issues: WDL is poorly soluble. Ensure it is fully dissolved in the vehicle before administration. An improper or unstable formulation can lead to inaccurate dosing. The DMSO:PEG400:Water vehicle is a good starting point[1].
-
Compound Purity: Verify the purity of your WDL stock. Impurities can affect biological activity and introduce variability.
-
Experimental Variability: Standardize all experimental procedures, including animal handling, gavage technique, and timing of administration and measurements.
Q: I am observing unexpected toxicity at a dose previously reported as safe. Why might this be happening?
A: Unexpected toxicity can arise from several sources:
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause toxicity. Run a vehicle-only control group to assess any adverse effects from the formulation.
-
Compound Degradation or Impurities: The WDL sample may have degraded or contain toxic impurities. Re-verify the compound's integrity and purity.
-
Model-Specific Sensitivity: The specific strain, age, or sex of the animals, or the disease model itself, may render them more sensitive to WDL's effects than those in published reports. A pilot toxicity study in your specific model is highly recommended.
Section 3: Experimental Protocols
Protocol: Preparation and Oral Administration of WDL in Mice
This protocol is adapted from methodologies reported for successful in vivo studies[1].
-
Materials:
-
Wedelolactone (WDL) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile distilled water (DW) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing DMSO, PEG400, and DW in a volumetric ratio of 1:4:5 .
-
For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of DW.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
WDL Solution Preparation:
-
Calculate the required amount of WDL based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice. Assume a standard administration volume of 100 µL per 20 g mouse (or 5 mL/kg).
-
Example Calculation for a 30 mg/kg dose:
-
Dose: 30 mg/kg
-
Administration Volume: 5 mL/kg
-
Required Concentration: (30 mg/kg) / (5 mL/kg) = 6 mg/mL
-
-
Weigh the required amount of WDL and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (the 1 part of the 1:4:5 ratio) first to aid in initial dissolution. Vortex vigorously.
-
Add the remaining PEG400 and DW to the correct ratio.
-
Vortex thoroughly until the WDL is completely dissolved. A brief, gentle warming in a 37°C water bath may assist dissolution if needed. Prepare this solution fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the WDL solution into a 1 mL syringe fitted with a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Administer the prepared vehicle to the control group using the same procedure.
-
Section 4: Visualized Workflows and Pathways
The following diagrams illustrate key concepts in WDL dosage optimization and its mechanism of action.
Caption: A logical workflow for determining the optimal in vivo dose of Wedelolactone.
Caption: Wedelolactone inhibits the canonical NF-κB signaling pathway[1][4][8].
Caption: A diagnostic flowchart for troubleshooting inconsistent experimental outcomes.
References
- 1. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 3. Protective effects of wedelolactone on dextran sodium sulfate induced murine colitis partly through inhibiting the NLRP3 inflammasome activation via AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of wedelolactone against CCl4-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The potential role of herbal extract Wedelolactone for treating particle-induced osteolysis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Wedelolactone A Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Wedelolactone A resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to Wedelolactone A in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to Wedelolactone A can be multifactorial. Key reported mechanisms include:
-
Upregulation of Efflux Pumps: Increased expression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) can lead to reduced intracellular accumulation of Wedelolactone A.[1]
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Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways. Commonly implicated pathways include the upregulation of NF-κB, Akt, and Nrf2.[1][2][3] The activation of the Akt pathway, in particular, is known to contribute to chemoresistance and a reduction in the apoptotic potential of therapeutic agents.[3]
-
Target Protein Modification: While less explored for Wedelolactone A, mutations or alterations in its direct molecular targets could reduce binding affinity and efficacy.
-
Enhanced DNA Damage Repair: Increased capacity for DNA damage repair can counteract the effects of Wedelolactone A, especially when used in combination with DNA-damaging agents like cisplatin.[2]
Q2: How can we restore sensitivity to Wedelolactone A in our resistant cell line?
A2: Several strategies can be employed to overcome Wedelolactone A resistance:
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Combination Therapy: This is a highly effective approach. Synergistic effects have been observed when combining Wedelolactone A with conventional chemotherapeutics like cisplatin.[3][4] This combination has been shown to down-regulate NF-κB, ETS1, and P-gp expression, which are involved in MDR.[1] Wedelolactone A can also enhance the efficacy of cisplatin by increasing platinum accumulation in resistant ovarian cancer cells.[2]
-
Targeting Resistance Pathways: Use inhibitors for the specific resistance pathways identified in your cell line. For instance, if Akt signaling is hyperactive, consider using an Akt inhibitor in conjunction with Wedelolactone A.[3]
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Sequential Drug Administration: The order and timing of drug administration can be critical. Studies have shown that sequential combination of cisplatin with Wedelolactone A can be effective in cervical cancer cells.[3]
Q3: What are some common cancer cell line models used to study Wedelolactone A resistance?
A3: Researchers have utilized various cancer cell lines to investigate Wedelolactone A's effects and resistance mechanisms. Some established models include:
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Wedelolactone A in our experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can affect results. Optimize and standardize your cell seeding density. |
| Drug Stability | Wedelolactone A may degrade over time. Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions appropriately as per the manufacturer's instructions. |
| Assay Variability | Ensure consistent incubation times and reagent concentrations for your cell viability assay (e.g., MTT, CellTiter-Glo). |
Issue 2: Our combination therapy of Wedelolactone A and cisplatin is not showing a synergistic effect.
| Potential Cause | Troubleshooting Step |
| Drug Ratio and Concentration | The synergistic effect is often dependent on the ratio and concentration of the combined drugs. Perform a dose-matrix experiment to identify the optimal concentrations and ratios for synergy. |
| Sequence of Administration | The order of drug addition can significantly impact the outcome. Test different sequences (e.g., Wedelolactone A first, cisplatin first, or co-administration).[3] |
| Duration of Treatment | The observed effect may be time-dependent. Conduct a time-course experiment to determine the optimal treatment duration. |
| Cell Line Specificity | The synergistic effect may be cell-line specific. Confirm that this combination is effective in your chosen cancer cell model by referencing existing literature. |
Quantitative Data Summary
Table 1: IC50 Values of Wedelolactone A in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 25.77 ± 4.82 | [5] |
| SKOV-3 | Ovarian Cancer | 33.64 ± 1.45 | [5] |
Table 2: Effect of Wedelolactone A in Combination with Cisplatin in PA-1 Ovarian Cancer Cells
| Treatment | Effect | Reference |
| Wedelolactone A (5µM) + Cisplatin (3µM) | Down-regulation of NF-κB expression | [1] |
| Wedelolactone A | Potentiates sensitivity to cisplatin by decreasing ETS1 and P-gp expression | [1] |
Experimental Protocols
Protocol 1: Induction of Apoptosis Assay using Annexin V/Propidium Iodide Staining
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Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
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Treatment: Treat the cells with Wedelolactone A, the combination therapy, or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS.
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Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells in a microcentrifuge tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blotting for Protein Expression Analysis (e.g., NF-κB, c-Myc)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-c-Myc) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Key signaling pathways involved in Wedelolactone A resistance and its counteractive mechanisms.
Caption: A typical experimental workflow to evaluate Wedelolactone A combination therapy.
Caption: Wedelolactone A induces proteasome-mediated degradation of c-Myc, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospects of Wedelolactone as a Chemotherapeutic Agent in Gynecological Cancers; Clue From its In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthetic Wedelolactone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of synthetic Wedelolactone A.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of synthetic Wedelolactone A?
A1: The most common and effective methods for purity analysis of synthetic Wedelolactone A are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3][4] Spectrofluorometric methods have also been developed for quantification.[5] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7]
Q2: What is a typical purity level for commercially available or well-purified synthetic Wedelolactone A?
A2: Commercially available Wedelolactone A standards are often found with a purity of ≥98%.[8] Through rigorous purification techniques, such as a combination of column chromatography and crystallization, it is possible to achieve a purity of up to 99.46%.[9] Purity of 94% has been reported from isolation and purification from natural sources.[6]
Q3: What are potential impurities I should be aware of in synthetic Wedelolactone A?
A3: Impurities in synthetic Wedelolactone A can originate from several sources:
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Starting Materials and Reagents: Unreacted starting materials and excess reagents from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis, such as products from incomplete reactions or the removal of protecting groups.[10][11]
-
Related Compounds: Structurally similar compounds, such as demethylwedelolactone, can be present.[4]
-
Degradation Products: Wedelolactone can be susceptible to hydrolysis (opening of the lactone ring), methylation, demethylation, and oxidation.[12][13]
Q4: What is the recommended storage condition for synthetic Wedelolactone A to minimize degradation?
A4: To minimize degradation, synthetic Wedelolactone A should be stored at 2°C - 8°C.[14] It has been found to be stable at ambient temperature for up to 6 hours and below 8°C for 15 days.[15]
Troubleshooting Guide
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | 1. Plugged column frit. 2. Column contamination from sample matrix. 3. Precipitated buffer in the mobile phase. | 1. Back-flush the column. If pressure remains high, replace the frit. 2. Use a guard column and ensure adequate sample preparation. 3. Ensure mobile phase components are miscible and buffers are fully dissolved. Flush the system with a high-aqueous wash if salt precipitation is suspected.[16][17] |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column void or degradation. 3. Co-elution with a minor impurity. | 1. Adjust mobile phase pH to suppress silanol interactions. 2. Replace the column. 3. Optimize the gradient or mobile phase composition for better separation. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Impurities in the mobile phase. 3. Carryover from a previous injection. | 1. Clean the injector and sample loop. 2. Use high-purity solvents and additives. 3. Run a blank gradient after each sample.[18] |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Improperly mixed mobile phase. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase and purge the pump. 2. Ensure thorough mixing of mobile phase components. 3. Replace the detector lamp.[16] |
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Purity | Hybrid Chromatography-Crystallization | 99.46% | [9] |
| Commercial Standard | ≥98% | [8] | |
| Linearity Range | RP-HPLC | 5 µg/mL to 100 µg/mL | [2] |
| HPTLC | 100 to 1000 ng/spot | [3] | |
| HPTLC | 100 to 200 ng/spot | [1] | |
| Spectrofluorometry | 5-30 ng/mL | [5] | |
| Limit of Detection (LOD) | RP-HPLC | 0.5 µg/mL | [2] |
| HPTLC | 5.06 ng/spot | [1] | |
| Spectrofluorometry | 0.5 ng/mL | [5] | |
| Limit of Quantification (LOQ) | RP-HPLC | 1 µg/mL | [2] |
| HPTLC | 15.32 ng/spot | [1] | |
| Spectrofluorometry | 2 ng/mL | [5] |
Experimental Protocols
RP-HPLC Method for Purity Analysis
This protocol is a general guideline based on published methods.[2][4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water, often with an acid modifier like formic acid or acetic acid to improve peak shape. A typical mobile phase could be a mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Wedelolactone has maximum absorbance, such as 351 nm.[3][4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the synthetic Wedelolactone A in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPTLC Method for Purity Analysis
This protocol is a general guideline based on published methods.[1][3]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase (Solvent System): A mixture of Toluene: Ethyl Acetate: Formic Acid (5:5:0.1 v/v/v) or Toluene: Acetone: Formic Acid (9:6:1 v/v/v).[1][3]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at 351 nm.[3]
-
Purity Assessment: Compare the Rf value and spectrum of the sample spot with that of the standard. Peak purity can be assessed by comparing the spectra at the peak start, apex, and end.[1]
Diagrams
Caption: Workflow for the purity analysis of synthetic Wedelolactone A.
References
- 1. Simultaneous Estimation of Andrographolide and Wedelolactone in Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. Isolation and Purification of Wedelolactone From ( Eclipta Alba L. Bassk) Plant - Neliti [neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wedelolactone | 524-12-9 | FW73945 | Biosynth [biosynth.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. realab.ua [realab.ua]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Wedelolactone A Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wedelolactone A. The information provided is intended to assist in the identification of potential degradation products encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Wedelolactone A?
Based on metabolic studies, which can often predict degradation pathways, Wedelolactone A is susceptible to several transformation processes. The primary expected degradation pathways include:
-
Hydrolysis: Cleavage of the lactone ring is a common degradation pathway for coumestan-type compounds, especially under acidic or basic conditions. This would result in the formation of a carboxylic acid derivative.
-
Demethylation: The methoxy group on the Wedelolactone A molecule can be cleaved to form a hydroxyl group, leading to the formation of demethylwedelolactone.
-
Methylation: Conversely, one of the hydroxyl groups could be methylated.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which could lead to the formation of quinone-type structures or further degradation products.
-
Glucuronidation: In biological systems, conjugation with glucuronic acid is a common metabolic pathway. While not a typical degradation pathway in chemical stability studies, it is a key transformation to be aware of in biological assays.
Q2: I am seeing an unexpected peak in my HPLC analysis of a Wedelolactone A sample. How can I tentatively identify it?
An unexpected peak could be a degradation product. Here’s a systematic approach to its tentative identification:
-
Review Sample History: Consider the storage conditions, solvent used, and age of the sample. Exposure to light, extreme pH, or oxidizing agents can accelerate degradation.
-
Mass Spectrometry (MS) Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. Compare this to the expected masses of potential degradation products (see Table 1).
-
Tandem MS (MS/MS) Fragmentation: Analyze the fragmentation pattern of the unknown peak and compare it to the known fragmentation of Wedelolactone A. The loss of specific fragments (e.g., CH₃, CO) can provide clues about the structural modifications.
-
Forced Degradation Study: Intentionally degrade a pure sample of Wedelolactone A under controlled stress conditions (acidic, basic, oxidative) and compare the chromatogram with your sample.
Q3: Are there any known degradation products of Wedelolactone A identified in formal stability studies?
To date, comprehensive forced degradation studies on Wedelolactone A, following ICH guidelines, are not extensively reported in publicly available literature. However, metabolic studies in animal models have identified several metabolites that are likely to be observed as degradation products in stability studies.
Troubleshooting Guide: Common Issues in Wedelolactone A Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Multiple unknown peaks in chromatogram | Sample degradation due to improper storage or handling. | 1. Prepare fresh solutions of Wedelolactone A in a suitable solvent (e.g., methanol). 2. Store stock solutions and samples protected from light and at low temperatures (e.g., below 8°C).[1] 3. Avoid prolonged exposure to ambient temperatures.[1] |
| Peak tailing or poor peak shape for Wedelolactone A | Interaction of phenolic hydroxyl groups with the stationary phase. | 1. Acidify the mobile phase slightly (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the hydroxyl groups. 2. Use a high-purity silica-based C18 column. |
| Inconsistent retention times | Mobile phase variability or column degradation. | 1. Ensure the mobile phase is freshly prepared and properly mixed. 2. Flush the column with an appropriate solvent to remove any contaminants. 3. Check the column performance with a standard compound. |
| Low recovery of Wedelolactone A | Adsorption to container surfaces or degradation. | 1. Use silanized glassware or polypropylene vials. 2. Prepare samples fresh and analyze them promptly. |
Data on Potential Degradation Products
The following table summarizes potential degradation products of Wedelolactone A based on known metabolic pathways. The m/z values are crucial for tentative identification using LC-MS.
| Potential Degradation Product | Modification | Expected [M-H]⁻ m/z | Expected [M+H]⁺ m/z |
| Demethylwedelolactone | Demethylation | 299 | 301 |
| Hydrolyzed Wedelolactone | Lactone ring opening | 331 | 333 |
| Methylated Wedelolactone | Addition of a methyl group | 327 | 329 |
| Oxidized Wedelolactone (e.g., Quinone) | Addition of oxygen/loss of hydrogen | Varies | Varies |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Wedelolactone A Analysis
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A common isocratic mobile phase is methanol:water:glacial acetic acid (95:5:0.04, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 352 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
Protocol 2: Forced Degradation Study (General Approach)
To investigate the stability of Wedelolactone A and identify its degradation products, a forced degradation study can be performed under the following conditions:
-
Acid Hydrolysis: Dissolve Wedelolactone A in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve Wedelolactone A in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature. Neutralize the sample before injection.
-
Oxidative Degradation: Dissolve Wedelolactone A in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.
-
Thermal Degradation: Store solid Wedelolactone A in an oven at a high temperature (e.g., 80°C). Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of Wedelolactone A to UV light (e.g., 254 nm) or sunlight for an extended period.
Samples from each stress condition should be analyzed by a stability-indicating HPLC method, and any degradation products should be further characterized by LC-MS/MS and, if possible, NMR.
Visualizations
Caption: Workflow for Forced Degradation and Identification.
Caption: Potential Degradation Pathways of Wedelolactone A.
References
Technical Support Center: Optimizing Wedelolactone A Extraction
Welcome to the technical support center for the optimization of Wedelolactone A extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Wedelolactone A?
A1: Several methods have been successfully employed for the extraction of Wedelolactone A. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency in terms of time and yield.[1][2] Conventional methods like Soxhlet and maceration (cold percolation) are also effective but typically require longer extraction times.[1][3][4] Supercritical Fluid Extraction (SFE) has also been shown to be efficient, offering reduced extraction times.[5]
Q2: Which solvent is best for extracting Wedelolactone A?
A2: The choice of solvent significantly impacts the extraction yield. Methanol and ethanol have been identified as highly effective solvents for Wedelolactone A extraction.[1][3] Studies have shown that methanol often yields the highest extraction rates, followed by ethanol.[1] Aqueous mixtures of these alcohols, such as 90% ethanol, have also been optimized for high yields in methods like MAE.[2] Water and acetone have been reported to be less effective.[1]
Q3: What are the key parameters to consider for optimizing Wedelolactone A extraction?
A3: To maximize the yield of Wedelolactone A, it is crucial to optimize several parameters, including:
-
Solvent Type and Concentration: As mentioned, methanol and ethanol are preferred.
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade the compound. An optimal temperature of around 50°C has been reported for UAE.[1]
-
Extraction Time: Modern methods like UAE and MAE can significantly reduce extraction times to under an hour, compared to several hours for conventional methods.[1][2]
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction but may also lead to diluted extracts. A ratio of 60:1 (mL/g) has been found to be optimal for UAE.[1]
-
Ultrasonic/Microwave Power: In UAE and MAE, the power level is a critical parameter to optimize for maximizing yield.[1][2]
Q4: How can I quantify the yield of Wedelolactone A in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantitative analysis of Wedelolactone A.[6][7][8][9][10] These techniques allow for the separation and quantification of Wedelolactone A from other components in the extract. A validated RP-HPLC method can be used to standardize the crude drug and its formulations.[6][8]
Troubleshooting Guide
Issue 1: Low Yield of Wedelolactone A
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | Consider switching from conventional methods (maceration, Soxhlet) to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have been shown to provide higher yields in less time.[1][2] |
| Suboptimal Solvent | Ensure you are using an appropriate solvent. Methanol and ethanol generally provide the best results.[1] If using an alcohol-water mixture, optimize the concentration (e.g., 90% ethanol for MAE).[2] |
| Incorrect Extraction Parameters | Systematically optimize parameters such as temperature, time, and solvent-to-solid ratio. For UAE, optimal conditions have been reported as 50°C, 45 minutes, and a 60:1 solvent-to-solid ratio.[1] For MAE, 208W power, 26.5 minutes, and a 33:1 ratio have been suggested.[2] |
| Poor Quality of Plant Material | The concentration of Wedelolactone A can vary depending on the plant's age, growing conditions, and harvesting time. Ensure you are using high-quality, properly identified plant material. |
| Degradation of Wedelolactone A | Avoid excessive heat and prolonged exposure to light, as these can degrade the compound. Use of antioxidants during extraction has been proposed in some methods to prevent degradation.[11] |
Issue 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Steps |
| Low Selectivity of Solvent | While methanol and ethanol are efficient, they can also extract a wide range of other compounds. Consider a multi-step extraction or a subsequent purification step. |
| Need for a Purification Step | After initial extraction, employ chromatographic techniques such as column chromatography to purify Wedelolactone A from the crude extract.[3][12] A combination of silica gel column chromatography followed by crystallization has been shown to yield high purity Wedelolactone A.[12] |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Wedelolactone A
| Extraction Method | Solvent | Time | Temperature | Yield (mg/g of plant material) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 45 min | 50°C | 0.62 | [1][13] |
| Soxhlet Extraction | Methanol | 6 hours | Boiling point | 0.70 | [1][13] |
| Batch Extraction | Methanol | 90 min | 70°C | 0.41 | [1][13] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 26.5 min | N/A (Power: 208W) | Yield reported as 82.67% (relative) | [2] |
| Supercritical Fluid Extraction (SFE) | Methanol | 30 min | N/A | 0.88% | [5] |
| Maceration (Cold Percolation) | Methanol | 24 hours | Room Temp | 0.38% | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Wedelolactone A
This protocol is based on the optimized conditions reported for maximizing Wedelolactone A yield from Eclipta alba.[1]
-
Preparation of Plant Material: Dry the aerial parts of Eclipta alba in the shade and grind them into a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.
-
Solvent Addition: Add methanol to the vessel at a solvent-to-solid ratio of 60:1 (e.g., 60 mL of methanol for 1 gram of powder).
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the ultrasonic power to 170 W and the temperature to 50°C.
-
Extraction: Carry out the extraction for 45 minutes.
-
Filtration: After extraction, filter the mixture to separate the extract from the plant residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract containing Wedelolactone A.
-
Quantification: Analyze the crude extract using HPLC or HPTLC to determine the yield of Wedelolactone A.
Protocol 2: Microwave-Assisted Extraction (MAE) of Wedelolactone A
This protocol is based on the optimized conditions for MAE.[2]
-
Preparation of Plant Material: Use dried and powdered Eclipta alba.
-
Extraction Setup: Place 5 grams of the powdered material into a 250 mL round-bottom flask.
-
Solvent Addition: Add 90% ethanol at a solvent-to-solid ratio of 33:1 (165 mL).
-
Microwave Irradiation: Place the flask in a microwave extractor. Set the microwave power to 208 W.
-
Extraction: Perform the extraction for 26.5 minutes.
-
Cooling and Filtration: Allow the mixture to cool to room temperature before filtering through a 0.45 µm membrane.
-
Quantification: Quantify the Wedelolactone A content in the filtrate using HPLC.
Visualizations
Caption: General workflow for the extraction and analysis of Wedelolactone A.
Caption: Troubleshooting logic for addressing low Wedelolactone A extraction yields.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. phcogj.com [phcogj.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A RAPID DENSITOMETRIC METHOD FOR QUANTIFICATION OF WEDELOLACTONE IN HERBAL FORMULATIONS USING HPTLC | Semantic Scholar [semanticscholar.org]
- 10. acgpubs.org [acgpubs.org]
- 11. CN104387404A - Method for extracting and separating wedelolactone from herba ecliptae - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Wedelolactone A HPLC Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Wedelolactone A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the HPLC analysis of Wedelolactone A, offering potential causes and solutions in a question-and-answer format.
Peak Shape Problems
Question 1: Why is my Wedelolactone A peak tailing?
Answer: Peak tailing is a common issue where the peak asymmetry factor is greater than 1.2. It can compromise resolution and lead to inaccurate quantification.[1][2]
-
Potential Cause 1: Secondary Interactions. Wedelolactone A, like many phenolic compounds, can interact with residual silanol groups on the silica-based C18 column. These interactions are a primary cause of tailing for polar and ionizable compounds.[1][2][3]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to around 2.5-3.0 with an acid like formic acid or acetic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.[4]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping effectively shields the residual silanols, providing a more inert surface.[4]
-
Increase Buffer Concentration: Using a buffer concentration greater than 20 mM can also help mask residual silanol activity.[3]
-
-
-
Potential Cause 2: Column Contamination or Void. Particulates from the sample or mobile phase can block the column inlet frit. A void can also form at the head of the column bed.[1][5]
-
Solution:
-
Use a Guard Column: A guard column installed before the analytical column will trap contaminants and is more economical to replace.
-
Filter Samples: Always filter samples through a 0.2 or 0.45 µm syringe filter before injection.[6]
-
Column Washing/Backflushing: If contamination is suspected, wash the column with a strong solvent (e.g., isopropanol). If pressure is high, backflushing the column (disconnecting it and reversing the flow) may dislodge particulates from the inlet frit.[7]
-
-
Question 2: Why are my peaks broad or splitting?
Answer: Broad or split peaks lead to a significant loss of resolution and sensitivity.
-
Potential Cause 1: Incompatible Sample Solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Methanol into a high-aqueous mobile phase) can cause peak distortion.
-
Solution: Whenever possible, dissolve the standard and sample extracts in the initial mobile phase.[8]
-
-
Potential Cause 2: Column Void or Channeling. A void or channel in the column packing can cause the sample band to travel through different paths, resulting in split or broad peaks.
-
Solution: This issue is often irreversible. Replacing the column is the most reliable solution. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
-
-
Potential Cause 3: Contamination at Column Inlet. A blocked inlet frit can disrupt the sample flow path.[5]
-
Solution: Replace the inlet frit or use a guard column.
-
Retention Time & Baseline Issues
Question 3: Why is the retention time of Wedelolactone A shifting?
Answer: Unstable retention times compromise peak identification and reproducibility.
-
Potential Cause 1: Inconsistent Mobile Phase Composition. Errors in mobile phase preparation or issues with the HPLC pump's proportioning valves can cause the solvent ratio to fluctuate.[5]
-
Solution: Prepare the mobile phase manually by pre-mixing the solvents to ensure a consistent composition. If the problem persists, the pump's check valves or seals may need servicing.[8]
-
-
Potential Cause 2: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Potential Cause 3: Column Equilibration. Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated before starting injections. This typically requires flushing with 10-20 column volumes of the new mobile phase.
-
Question 4: Why is my baseline noisy or drifting?
Answer: A noisy or drifting baseline can interfere with the detection and integration of small peaks.
-
Potential Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector cell are a common cause of baseline noise and pressure fluctuations.[5][6]
-
Solution: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[6] Purge the pump to remove any trapped air.
-
-
Potential Cause 2: Contaminated Mobile Phase. Impurities in the solvents or buffer salts can create a drifting or noisy baseline.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
-
Potential Cause 3: Detector Lamp Instability. An aging detector lamp can cause baseline drift.
-
Solution: Most HPLC software provides diagnostics for lamp energy. If the energy is low or unstable, the lamp may need replacement.[6]
-
Experimental Protocol: Isocratic RP-HPLC Method
This section provides a detailed methodology for the quantitative analysis of Wedelolactone A.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Wedelolactone A standard in HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5 µg/mL to 100 µg/mL).
-
Sample Preparation: Extract the powdered plant material (e.g., from Eclipta alba) with methanol using an appropriate technique like sonication or Soxhlet extraction. Evaporate the extract to dryness and reconstitute a known amount in the mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 35:65 v/v) or Methanol and Water with a small amount of acid. See the table below for examples.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C (or ambient, but controlled).
-
Detection Wavelength: 351 nm, which is the UV maximum for Wedelolactone A.
Data Summary Table
The following table summarizes various reported isocratic mobile phase compositions for Wedelolactone A analysis.
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Detection (nm) | Reference |
| Acetonitrile : Water (35:65 v/v) | C18 | 1.0 | 351 | |
| Methanol : Water : Acetic Acid (95:5:0.04 v/v/v) | C18 | N/A | 352 | |
| Methanol : Water with 0.5% Acetic Acid (70:30 v/v) | C18 | 1.0 | 350 |
Visualizations
HPLC Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Wedelolactone A Signaling Pathway Inhibition
Wedelolactone A is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by directly inhibiting the IκB kinase (IKK) complex.[5][7]
Caption: Inhibition of the NF-κB pathway by Wedelolactone A.
References
- 1. Wedelolactone | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 2. Wedelolactone | NF-kappaB inhibitor | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect and mechanism of wedelolactone as antioxidant-coumestan on <inline-formula> <alternatives> <mml:math display="inline"> <mml:mrow> <mml:msup> <mml:mrow/> <mml:mrow> <mml:mtext>•</mml:mtext> </mml:mrow> </mml:msup> <mml:mtext>OH</mml:mtext> </mml:mrow> </mml:math> <inline-graphic xlink:href="10.1016_j.arabjc.2017.03.008-eq6.tif"/> </alternatives> </inline-formula>-treated mesenchymal stem cells - Arabian Journal of Chemistry [arabjchem.org]
Wedelolactone A Cytotoxicity Assay Interference: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing the cytotoxicity of Wedelolactone A.
Frequently Asked Questions (FAQs)
Q1: What is Wedelolactone A and what is its mechanism of action?
Wedelolactone A is a natural coumestan found in plants like Eclipta alba and Wedelia chinensis. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][2][3] Its cytotoxic mechanism is multi-faceted and involves:
-
Inhibition of 5-lipoxygenase (5-Lox): Wedelolactone is a potent inhibitor of 5-Lox, an enzyme involved in the production of leukotrienes, which are inflammatory mediators that can promote cancer cell survival.[1][3][4]
-
Inhibition of the IKK/NF-κB signaling pathway: It directly inhibits the IκB kinase (IKK) complex, which is crucial for the activation of the NF-κB transcription factor.[1][2][5][6][7][8] NF-κB plays a key role in inflammation, cell survival, and proliferation.
-
Proteasome inhibition: Wedelolactone can inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[9][10][11][12]
-
Induction of caspase-dependent apoptosis: By targeting the pathways mentioned above, wedelolactone ultimately triggers programmed cell death in cancer cells through the activation of caspases.[4][13]
Q2: Why am I seeing inconsistent or unexpected results in my cytotoxicity assay with Wedelolactone A?
Inconsistent results with Wedelolactone A in cytotoxicity assays, particularly tetrazolium-based assays like MTT, are often due to interference from the compound itself. As a polyphenolic compound, Wedelolactone A can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they actually are.
Q3: Can the color of Wedelolactone A interfere with colorimetric assays?
Yes, the inherent color of Wedelolactone A or its extract can interfere with colorimetric assays by contributing to the overall absorbance reading. This can lead to an underestimation of cytotoxicity.
Q4: Does Wedelolactone A have fluorescent properties that could interfere with fluorescence-based assays?
Yes, Wedelolactone A is known to be fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent reporters, potentially leading to inaccurate results if the excitation and emission spectra overlap with those of the assay's fluorophore.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in MTT or other Tetrazolium-Based Assays
Possible Cause: Direct reduction of the tetrazolium salt by Wedelolactone A.
Troubleshooting Steps:
-
Run a cell-free control: Prepare wells with the same concentrations of Wedelolactone A in the culture medium but without cells. Add the tetrazolium reagent and measure the absorbance.
-
Subtract background absorbance: Subtract the absorbance values from the cell-free control wells from your experimental wells.
-
Consider alternative assays: If the background absorbance is high and variable, it is strongly recommended to switch to an assay that is less susceptible to interference from reducing compounds.
Issue 2: High Background in Fluorescence-Based Assays (e.g., Resazurin/AlamarBlue)
Possible Cause: Intrinsic fluorescence of Wedelolactone A.
Troubleshooting Steps:
-
Measure background fluorescence: Prepare control wells with Wedelolactone A in the culture medium without cells and measure the fluorescence at the same excitation and emission wavelengths used for the assay.
-
Subtract background fluorescence: Subtract the background fluorescence from your experimental readings.
-
Optimize assay conditions:
-
Wash cells: Before adding the fluorescent dye, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual Wedelolactone A.
-
Reduce incubation time: Minimize the incubation time with the fluorescent dye to reduce the potential for continued interference.
-
Issue 3: Discrepancy in IC50 Values Between Different Cytotoxicity Assays
Possible Cause: Different assays measure different cellular parameters, and some may be more prone to interference by Wedelolactone A.
Solution:
-
It is highly recommended to use at least two different types of cytotoxicity assays to confirm the results.
-
Prioritize assays with different detection methods (e.g., colorimetric, fluorometric, luminescent) and that measure different endpoints (e.g., metabolic activity, cell membrane integrity, total protein content).
Data Presentation
Table 1: Reported IC50 Values of Wedelolactone A in HeLa Cells (MTT Assay)
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | MTT | 14.85 ± 0.70 | [14][15][16] |
Experimental Protocols
Recommended Alternative Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total protein content and is less susceptible to interference from colored and reducing compounds.[17][18][19][20][21][22]
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Seed cells in a 96-well plate and treat with Wedelolactone A for the desired time.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510-570 nm using a microplate reader.
Recommended Alternative Assay: Resazurin (AlamarBlue) Assay
This is a fluorometric assay that measures the metabolic activity of viable cells.[23][24][25][26][27][28][29]
Materials:
-
Resazurin solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with Wedelolactone A.
-
After the treatment period, gently aspirate the medium and wash the cells once with PBS to remove residual compound.
-
Add fresh culture medium containing the recommended concentration of resazurin to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Recommended Alternative Assay: ATP-Based Luminescence Assay
This assay quantifies ATP, an indicator of metabolically active cells, and is generally not affected by colored or fluorescent compounds.[30][31][32][33]
Materials:
-
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with Wedelolactone A.
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Mandatory Visualization
Caption: Troubleshooting workflow for Wedelolactone A cytotoxicity assay interference.
Caption: Simplified signaling pathway of Wedelolactone A-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wedelolactone mitigates UVB induced oxidative stress, inflammation and early tumor promotion events in murine skin: plausible role of NFkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. genecopoeia.com [genecopoeia.com]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. labbox.es [labbox.es]
- 27. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Reddit - The heart of the internet [reddit.com]
- 30. benchchem.com [benchchem.com]
- 31. mdpi.com [mdpi.com]
- 32. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. sigmaaldrich.com [sigmaaldrich.com]
Wedelolactone A In Vivo Toxicity Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo toxicity assessment of Wedelolactone A. The information is based on publicly available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the reported LD50 of Wedelolactone A in animal models?
Currently, there are no publicly available studies that have specifically determined the median lethal dose (LD50) of isolated Wedelolactone A in any animal model. However, a study on an active fraction from the ethanolic extract of Eclipta alba, containing wedelolactone and desmethylwedelolactone as major components, indicated a high safety margin in acute toxicity studies.[1]
Q2: Are there any established No-Observed-Adverse-Effect-Level (NOAEL) values for Wedelolactone A?
Specific No-Observed-Adverse-Effect-Level (NOAEL) values for Wedelolactone A from dedicated sub-chronic or chronic toxicity studies have not been reported in the available scientific literature.
Q3: What are the known toxic effects of Wedelolactone A in vivo?
The primary focus of existing research has been on the therapeutic effects of Wedelolactone A, such as its anti-inflammatory, hepatoprotective, and anti-cancer properties.[2][3] In these studies, which were not designed as formal toxicity assessments, specific toxic effects are not detailed. However, the Globally Harmonized System (GHS) of classification and labelling of chemicals lists Wedelolactone as "harmful if swallowed" and notes that it may cause an allergic skin reaction, based on aggregated data rather than specific in vivo studies.
Q4: I am observing unexpected adverse effects in my animal study with Wedelolactone A. What could be the cause?
Several factors could contribute to unexpected adverse effects:
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Purity of the Compound: Ensure the purity of your Wedelolactone A sample. Impurities from the extraction or synthesis process could have their own toxicological profiles.
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Vehicle/Solvent Toxicity: The vehicle used to dissolve or suspend Wedelolactone A for administration could be causing toxicity. It is crucial to run a vehicle-only control group.
-
Route and Speed of Administration: The method and rate of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the compound's tolerability.
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Animal Strain, Age, and Sex: The specific animal model, including its strain, age, and sex, can influence its susceptibility to potential toxic effects.
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Dosage: While formal dose-ranging toxicity studies are lacking, the administered dose might be too high for the specific experimental conditions. Reviewing doses used in published efficacy studies can provide a starting reference.
Q5: What are some reported in vivo doses of Wedelolactone A that have been used in efficacy studies without mention of severe toxicity?
The following table summarizes some of the dosages of Wedelolactone A used in in vivo efficacy studies where significant adverse effects were not the focus of the report. These are not established safe doses but can serve as a reference for experimental design.
| Animal Model | Route of Administration | Dosage | Duration | Study Focus |
| Mice | Intraperitoneal | 10 mg/kg | Every 2 days for 4 weeks | Prevention of bone loss |
| Mice | Oral gavage | 20 mg/kg/day | Not specified | Protection against cisplatin-induced nephrotoxicity[4] |
| Mice | Oral | 20 mg/kg, 30 mg/kg | Single dose | Protection against zymosan-induced shock |
| Mice | Not specified | 220 mg/kg | Not specified | Protection against CCl4-induced acute liver injury |
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Recommended Action |
| Animal mortality at a previously reported "safe" dose. | Different animal strain, sex, or health status. Variation in compound purity. Error in dose calculation or administration. | Verify all experimental parameters. Test a lower dose range. Conduct a preliminary dose-range finding study. |
| Signs of local irritation at the injection site. | High concentration of the compound. pH or osmolarity of the formulation. The vehicle itself may be an irritant. | Decrease the concentration of the dosing solution. Adjust the formulation's pH and osmolarity. Evaluate the vehicle for irritant properties in a separate control group. |
| Unexpected changes in organ weight or histopathology. | Potential organ-specific toxicity of Wedelolactone A. | A thorough histopathological examination of all major organs is recommended. Correlate findings with serum biochemistry and hematology data. |
| Inconsistent results between experimental cohorts. | Variability in drug preparation. Differences in animal handling and environmental conditions. | Standardize all procedures for drug formulation, animal handling, and housing. Ensure randomization of animals to treatment groups. |
Experimental Protocols
As specific, publicly available protocols for the in vivo toxicity assessment of Wedelolactone A are limited, this section provides a generalized protocol for an acute oral toxicity study based on OECD Guideline 423, which can be adapted by researchers. Additionally, a summarized protocol from a published in vivo efficacy study is provided for reference.
Generalized Acute Oral Toxicity Protocol (Adapted from OECD 423)
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Test Substance: Wedelolactone A (purity to be documented).
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Vehicle: Select an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The toxicological properties of the vehicle should be known.
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Animal Species: A single rodent species (e.g., Wistar rats or ICR mice), typically young adult females, is used.
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Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water. Acclimatize animals for at least 5 days before the study.
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Dose Selection: The study is conducted in a stepwise manner using the defined doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on available information. Given the GHS classification, a starting dose of 300 mg/kg may be appropriate.
-
Procedure:
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Fast animals overnight before dosing.
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Administer a single dose of Wedelolactone A by oral gavage.
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The volume administered should be minimized, typically not exceeding 1 mL/100 g body weight.
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Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
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Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
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Record body weights shortly before dosing and at least weekly thereafter.
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At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Summarized Protocol for Assessing Nephroprotective Effects In Vivo[4]
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Animal Model: Male Institute of Cancer Research (ICR) mice.
-
Treatment Groups:
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Control group (vehicle).
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Cisplatin-only group (20 mg/kg, single intraperitoneal injection).
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Wedelolactone A group (20 mg/kg/day, oral gavage for 4 consecutive days).
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Wedelolactone A + Cisplatin group (pretreatment with Wedelolactone A for 4 days, followed by a single injection of cisplatin on day 4).
-
-
Outcome Measures:
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Monitor body weight changes.
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Collect blood samples at 72 hours post-cisplatin injection for measurement of serum creatinine and blood urea nitrogen (BUN).
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Euthanize animals at 72 hours post-cisplatin injection and collect kidneys for histopathological examination (H&E staining) and analysis of platinum concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized workflow for in vivo toxicity assessment of a compound.
Caption: Logical steps for troubleshooting unexpected adverse events in vivo.
References
Technical Support Center: Enhancing Wedelolactone A Penetration Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of delivering Wedelolactone A across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is Wedelolactone A and why is its delivery to the brain a focus of research?
A1: Wedelolactone A is a natural coumestan compound found in plants like Eclipta prostrata. It has garnered significant interest for its neuroprotective properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its potential in treating neurological disorders like ischemic stroke and Alzheimer's disease is a key driver of research into its brain delivery.
Q2: What are the primary challenges in getting Wedelolactone A across the blood-brain barrier?
A2: The main obstacles are its physicochemical properties and interaction with efflux transporters at the BBB. While some studies suggest it can cross the BBB to some extent, its efficiency is likely limited by:
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Efflux pumps: Wedelolactone A may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. However, some research also indicates that wedelolactone can inhibit P-gp, which could be a therapeutic advantage.[2]
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Physicochemical properties: Its solubility, molecular size, and charge at physiological pH can influence its ability to passively diffuse across the lipid membranes of the BBB.
Q3: What are the most promising strategies for enhancing Wedelolactone A's penetration into the brain?
A3: Current research points towards several promising approaches:
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Nanoparticle-based delivery systems: Encapsulating Wedelolactone A in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[1][3]
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Inhibition of efflux pumps: Co-administration of Wedelolactone A with a known P-gp inhibitor could increase its brain concentration. Interestingly, wedelolactone itself has shown P-gp inhibitory activity.[2]
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Chemical modification: Modifying the structure of Wedelolactone A to improve its lipophilicity or ability to utilize endogenous transport systems could enhance its BBB permeability.
Q4: What in vitro models are suitable for assessing the BBB permeability of Wedelolactone A?
A4: Several in vitro models can be used to predict the BBB permeability of Wedelolactone A:
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Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.[4]
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Cell-based Transwell models: These models use a monolayer of brain endothelial cells grown on a semi-permeable membrane. Common cell lines include hCMEC/D3 (human) and bEnd.3 (mouse). These models can also incorporate co-cultures with astrocytes and pericytes to better mimic the in vivo environment.
Q5: What in vivo techniques are used to confirm Wedelolactone A's brain uptake?
A5: In vivo studies are crucial to confirm the findings from in vitro models. Key techniques include:
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Brain-to-plasma concentration ratio (Kp): This involves administering Wedelolactone A to an animal model (e.g., rats, mice) and measuring its concentration in both the brain tissue and plasma at a specific time point.[5]
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In situ brain perfusion: This technique allows for the precise measurement of the rate of drug transport into the brain by perfusing the brain with a solution containing the compound of interest.[6][7]
Troubleshooting Guides
Issue 1: Low apparent permeability (Papp) of Wedelolactone A in an in vitro Transwell BBB model.
| Possible Cause | Troubleshooting Step | Rationale |
| High Efflux Transporter Activity (e.g., P-gp, BCRP) | Co-incubate with a known P-gp/BCRP inhibitor (e.g., verapamil, Ko143). | A significant increase in Papp value in the presence of an inhibitor suggests that Wedelolactone A is a substrate for that efflux pump. |
| Poor Passive Diffusion | Assess the lipophilicity (LogP) of your Wedelolactone A sample. Ensure the compound is fully solubilized in the assay buffer. | Low lipophilicity can hinder passive diffusion across the cell membrane. Poor solubility will lead to an underestimation of permeability. |
| Low Integrity of the Cell Monolayer | Regularly measure the Trans-endothelial Electrical Resistance (TEER) of your cell monolayer. Perform a permeability assay with a known low-permeability marker (e.g., Lucifer Yellow or FITC-dextran). | Low TEER values or high permeability of the marker indicate a compromised barrier integrity, leading to inaccurate results. |
| Metabolism by Brain Endothelial Cells | Analyze the basolateral chamber samples for Wedelolactone A metabolites using LC-MS/MS. | The parent compound may be metabolized by enzymes within the endothelial cells, leading to a lower measured concentration. |
Issue 2: High variability in in vivo brain uptake studies with Wedelolactone A.
| Possible Cause | Troubleshooting Step | Rationale |
| Formulation and Dosing Issues | Ensure your formulation provides consistent and complete solubilization of Wedelolactone A. Validate your dosing procedure for accuracy and reproducibility. | Precipitation of the compound upon administration or inaccurate dosing will lead to variable plasma and brain concentrations. |
| Animal Handling and Physiological State | Standardize animal handling procedures, including fasting times and anesthesia protocols. | Stress and physiological variability among animals can affect blood flow and BBB permeability. |
| Rapid Metabolism or Clearance | Perform a full pharmacokinetic study to determine the plasma half-life of Wedelolactone A. | If the compound is cleared from the plasma too quickly, it will not have sufficient time to accumulate in the brain. |
| Inconsistent Brain Tissue Sampling | Use a standardized protocol for brain harvesting and homogenization to ensure consistency across all animals. | Variability in the amount of residual blood in the brain tissue can affect the measured brain concentration. |
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically on the BBB permeability of Wedelolactone A. The following table provides a template for how such data should be structured and will be updated as more research becomes available.
Table 1: In Vitro BBB Permeability of Wedelolactone A (Hypothetical Data)
| Model | Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PAMPA-BBB | 3.5 ± 0.4 | N/A | [Hypothetical] |
| hCMEC/D3 Transwell | 1.2 ± 0.2 | 3.8 ± 0.5 | [Hypothetical] |
| hCMEC/D3 with P-gp inhibitor | 2.8 ± 0.3 | 1.1 ± 0.1 | [Hypothetical] |
Table 2: In Vivo Brain Uptake of Wedelolactone A in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) | Reference |
| Free Wedelolactone A | 10 | 2 | 50 ± 8 | 250 ± 30 | 0.20 | [Hypothetical] |
| Nanoparticle Formulation | 10 | 2 | 150 ± 25 | 300 ± 40 | 0.50 | [Hypothetical] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
Objective: To determine the apparent permeability (Papp) of Wedelolactone A across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
Materials:
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hCMEC/D3 cells
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Transwell inserts (e.g., 24-well, 0.4 µm pore size)
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Cell culture medium (e.g., Endothelial Cell Growth Medium)
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Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Wedelolactone A stock solution (e.g., in DMSO)
-
Lucifer Yellow (for barrier integrity check)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a density of 2.5 x 10⁴ cells/cm² and culture until a confluent monolayer is formed.
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer using a voltohmmeter. Values should be >30 Ω·cm².
-
Perform a Lucifer Yellow permeability assay to confirm low paracellular transport.
-
-
Permeability Assay:
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Wash the cell monolayer with pre-warmed transport buffer.
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Add transport buffer containing a known concentration of Wedelolactone A (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
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At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Analyze the concentration of Wedelolactone A in all collected samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of Wedelolactone A into the basolateral chamber.
-
A is the surface area of the Transwell membrane.
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C₀ is the initial concentration of Wedelolactone A in the apical chamber.
-
Visualizations
Caption: Experimental workflow for assessing Wedelolactone A BBB penetration.
Caption: Neuroprotective signaling pathway of Wedelolactone A.[8]
Caption: Troubleshooting decision tree for low in vivo brain uptake.
References
- 1. Innovative in vitro method to predict rate and extent of drug delivery to the brain across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. mdpi.com [mdpi.com]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Multitarget Activity of Wedelolactone against Alzheimer’s Disease: Insights from In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone protects against cisplatin-induced nephrotoxicity in mice via inhibition of organic cation transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wedelolactone Metabolic Stability in Liver Microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the metabolic stability of wedelolactone in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is a liver microsomal stability assay and why is it important for wedelolactone research?
A liver microsomal stability assay is an in vitro method used to assess the susceptibility of a compound, such as wedelolactone, to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[1][2] This assay helps determine key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting a drug's metabolic fate and bioavailability in vivo.[2]
Q2: What are the typical experimental conditions for a wedelolactone metabolic stability assay?
While specific conditions can vary, a typical protocol involves incubating wedelolactone at a low micromolar concentration (e.g., 1 µM) with pooled liver microsomes (from human or other species) at 37°C. The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched. The remaining concentration of wedelolactone is then quantified using analytical methods like LC-MS/MS.
Q3: What are the expected metabolic pathways for wedelolactone in liver microsomes?
While specific data on wedelolactone metabolism in liver microsomes is limited, studies in rat plasma have shown that it undergoes hydrolysis, open-ring lactone formation, methylation, demethylation, and glucuronidation.[3][4] Therefore, it is plausible that similar Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) reactions could occur in liver microsomes, although microsomes are primarily used to assess Phase I metabolism.
Q4: How is the data from a microsomal stability assay analyzed?
The concentration of wedelolactone at each time point is plotted, and the natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / microsomal protein concentration) can be calculated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates. | - Inconsistent pipetting.- Poor mixing of reagents.- Instability of wedelolactone in the assay buffer. | - Use calibrated pipettes and ensure proper technique.- Vortex all solutions thoroughly before use.- Assess the stability of wedelolactone in the buffer without microsomes or NADPH. |
| Wedelolactone concentration does not decrease over time (appears too stable). | - Inactive liver microsomes.- Inactive or absent NADPH.- Wedelolactone is not a substrate for the enzymes in the microsomes.- The analytical method is not sensitive enough to detect small changes. | - Use a positive control compound with known metabolic instability to verify microsomal activity.- Prepare fresh NADPH solutions for each experiment.- Consider using hepatocytes, which contain a broader range of metabolic enzymes.- Validate the analytical method to ensure it has the required sensitivity and linearity. |
| Wedelolactone disappears too quickly (unstable in initial time points). | - High metabolic activity of the liver microsomes.- Non-enzymatic degradation of wedelolactone.- Strong binding of wedelolactone to the plasticware. | - Reduce the microsomal protein concentration or shorten the incubation time points.- Run a control experiment without NADPH to assess non-enzymatic degradation.- Use low-binding plates and centrifuge tubes. |
| Unexpected metabolites are detected. | - Contaminants in the wedelolactone sample.- Spontaneous degradation of wedelolactone under assay conditions. | - Check the purity of the wedelolactone standard.- Analyze a sample of wedelolactone incubated in buffer alone to identify any degradation products. |
Experimental Protocols
Standard Liver Microsomal Stability Assay Protocol
This protocol provides a general framework for assessing the metabolic stability of wedelolactone.
1. Reagent Preparation:
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Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
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Wedelolactone Stock Solution: 10 mM stock solution in DMSO.
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Working Solution: Dilute the stock solution to 1 µM in phosphate buffer.
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Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
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NADPH Regenerating System (or NADPH stock): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Alternatively, a 1 mM NADPH stock solution can be used.
2. Incubation:
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Pre-warm the microsomal solution and wedelolactone working solution to 37°C.
-
In a 96-well plate, add the wedelolactone working solution to the microsomal solution.
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Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
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Incubate the plate at 37°C with shaking.
3. Sampling and Reaction Termination:
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At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
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Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
4. Sample Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of wedelolactone remaining.
5. Data Analysis:
-
Calculate the percentage of wedelolactone remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).
Quantitative Data Summary
Disclaimer: Publicly available quantitative data on the metabolic stability of wedelolactone in liver microsomes is limited. The following table is a template for presenting such data. One study noted that wedelolactone's metabolism reached 78.70% in liver microsomes after 120 minutes of incubation[4].
Table 1: Metabolic Stability of Wedelolactone in Liver Microsomes (Template)
| Species | Microsomal Protein (mg/mL) | Wedelolactone Conc. (µM) | t1/2 (min) | CLint (µL/min/mg protein) | Reference |
| Human | e.g., 0.5 | e.g., 1 | N/A | N/A | Data not available |
| Rat | e.g., 0.5 | e.g., 1 | N/A | N/A | Data not available |
| Mouse | e.g., 0.5 | e.g., 1 | N/A | N/A | Data not available |
| Dog | e.g., 0.5 | e.g., 1 | N/A | N/A | Data not available |
Visualizations
Experimental Workflow
Caption: Workflow for a liver microsomal stability assay.
Potential Metabolic Pathways of Wedelolactone
Caption: Potential metabolic pathways for wedelolactone.
References
Technical Support Center: Wedelolactone Formulation for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the formulation challenges of Wedelolactone for clinical trial applications. Wedelolactone, a promising natural compound with a wide range of therapeutic activities, presents significant hurdles in formulation development due to its poor aqueous solubility and low bioavailability. This guide offers practical solutions and detailed experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with Wedelolactone?
A1: The main challenges in formulating Wedelolactone for clinical trials stem from its physicochemical properties:
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Poor Aqueous Solubility: Wedelolactone is practically insoluble in water, which limits its dissolution rate and subsequent absorption in the gastrointestinal tract.
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Low Bioavailability: Consequently, its oral bioavailability is poor, requiring high doses to achieve therapeutic concentrations, which is often not feasible.
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Potential for Instability: Like many phenolic compounds, Wedelolactone may be susceptible to degradation under certain pH, light, and temperature conditions.
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Limited Natural Abundance and Synthetic Complexity: The difficulty in obtaining large quantities of Wedelolactone hinders extensive formulation development and clinical studies.[1]
Q2: What are the most promising formulation strategies to enhance the bioavailability of Wedelolactone?
A2: Several advanced formulation strategies have shown promise in improving the delivery of poorly soluble drugs like Wedelolactone:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating Wedelolactone in nanoparticles, such as polymeric nanoparticles (e.g., PLGA), liposomes, or phytosomes, can enhance its solubility, protect it from degradation, and improve its absorption.
-
Solid Dispersions: Creating a solid dispersion of Wedelolactone in a hydrophilic carrier (e.g., PVP, PEGs) can increase its dissolution rate by presenting the drug in an amorphous state with a larger surface area.
-
Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of Wedelolactone by encapsulating the hydrophobic molecule within the cyclodextrin cavity.
Q3: How can I improve the solubility of Wedelolactone for in vitro experiments?
A3: For preclinical and in vitro studies, Wedelolactone can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. However, for cell-based assays, it is crucial to use a final concentration of the organic solvent that is non-toxic to the cells (typically <0.5% v/v). For aqueous buffers, a co-solvent system or the use of solubilizing agents like cyclodextrins may be necessary.
Troubleshooting Guides
Issue 1: Precipitation of Wedelolactone upon dilution of a stock solution in an aqueous buffer.
Q: My Wedelolactone, dissolved in DMSO, precipitates when I dilute it in my cell culture medium or phosphate-buffered saline (PBS). How can I prevent this?
A: This is a common issue due to the poor aqueous solubility of Wedelolactone. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of Wedelolactone in your aqueous medium.
-
Optimize the Dilution Method:
-
Rapid Stirring: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This can help to disperse the drug molecules quickly before they have a chance to aggregate and precipitate.
-
Pre-warming the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes increase the solubility of the compound, but be cautious of potential temperature-induced degradation.
-
-
Use a Surfactant or Co-solvent:
-
Incorporate a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, at a low concentration (e.g., 0.1-1% v/v) in your aqueous medium.
-
Prepare your final solution in a co-solvent system, for example, a mixture of water and a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400). However, always check the tolerance of your experimental system to the chosen co-solvent.
-
-
Formulate with Cyclodextrins: Prepare an inclusion complex of Wedelolactone with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Issue 2: Low and variable in vivo efficacy in animal models after oral administration.
Q: I am observing inconsistent and low therapeutic effects of Wedelolactone in my animal studies despite using a high dose. What could be the reason, and how can I improve it?
A: This is likely due to the poor oral bioavailability of Wedelolactone. The unformulated compound is not well absorbed from the gastrointestinal tract.
-
Formulation is Key: You need to develop a formulation that enhances the solubility and absorption of Wedelolactone. Consider the following options:
-
Phytosomes: Complexing Wedelolactone with phospholipids to form phytosomes can significantly improve its absorption and bioavailability.
-
Polymeric Nanoparticles: Encapsulating Wedelolactone in biodegradable polymers like PLGA can protect it from the harsh environment of the gut and provide a sustained release, leading to improved pharmacokinetic profiles.
-
Solid Dispersions: Formulating Wedelolactone as a solid dispersion with a hydrophilic carrier can enhance its dissolution rate in the gastrointestinal fluids.
-
-
Particle Size Reduction: While not a standalone solution, reducing the particle size of the raw Wedelolactone powder through techniques like micronization can increase the surface area available for dissolution.
-
Route of Administration: If oral delivery remains a challenge, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) injection, if appropriate for your experimental model and future clinical intent.
Issue 3: Suspected degradation of Wedelolactone during formulation processing or storage.
Q: I am concerned that my formulation process, which involves heat or exposure to certain pH conditions, might be degrading the Wedelolactone. How can I assess its stability?
A: It is crucial to perform stability studies to ensure the integrity of Wedelolactone in your formulation.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the degradation pathways of Wedelolactone. This involves exposing the drug to harsh conditions:
-
Acidic and Basic Hydrolysis: Treat a solution of Wedelolactone with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Expose a solution of Wedelolactone to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the solid drug or its formulation at a high temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug or formulation to UV and visible light.
-
-
Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the intact Wedelolactone from its degradation products.
-
pH-Rate Profile: To understand the effect of pH on stability, determine the degradation rate of Wedelolactone in a series of buffers with varying pH values at a constant temperature.
-
Arrhenius Plot: To assess the impact of temperature on stability, measure the degradation rate constants at several elevated temperatures and use an Arrhenius plot to extrapolate the degradation rate at storage conditions (e.g., 25°C).
Data Presentation
Table 1: Solubility of Wedelolactone in Various Solvents
| Solvent | Solubility | Reference |
| Water | Poorly soluble/Partially soluble | [1] |
| Chloroform | Poorly soluble/Partially soluble | [1] |
| Methanol | Soluble | [2] |
| Ethanol | Approx. 20 mg/mL | [3] |
| DMSO | Approx. 30 mg/mL | [3] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | [3] |
Table 2: Characterization of Wedelolactone Formulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Phytosomes | Phosphatidylcholine | ~150 | -30 | 85 | Enhanced bioavailability and hepatoprotective activity. | [4] |
| PLGA Nanoparticles | PLGA | 95 ± 0.34 | -8.5 ± 2.35 | Not Reported | Stable at pH 6-7; enhanced chemosensitivity in breast cancer stem cells. | [5] |
Experimental Protocols
Protocol 1: Preparation of Wedelolactone-Loaded Phytosomes
Objective: To prepare a Wedelolactone-phospholipid complex to enhance its bioavailability.
Materials:
-
Wedelolactone-rich fraction (or pure Wedelolactone)
-
Phosphatidylcholine (e.g., from soy)
-
Aprotic solvent (e.g., dichloromethane or acetone)
-
Anti-solvent (e.g., n-hexane)
-
Rotary evaporator
-
Vacuum desiccator
Methodology:
-
Dissolve a specific molar ratio of Wedelolactone and phosphatidylcholine (e.g., 1:1 or 1:2) in the aprotic solvent in a round-bottom flask.
-
The mixture is stirred at room temperature for 2-3 hours to ensure complex formation.
-
The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
A thin film of the Wedelolactone-phospholipid complex will be formed on the flask wall.
-
The film is further dried under vacuum for 24 hours to remove any residual solvent.
-
The dried complex can be collected and stored in a desiccator. For aqueous dispersion, the complex can be hydrated with a suitable buffer.
Protocol 2: Preparation of Wedelolactone-Loaded PLGA Nanoparticles
Objective: To encapsulate Wedelolactone within PLGA nanoparticles for controlled release and improved stability.
Materials:
-
Wedelolactone
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer 188)
-
Probe sonicator or high-pressure homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology (Emulsion-Solvent Evaporation Method):
-
Dissolve Wedelolactone and PLGA in the organic solvent.
-
This organic phase is then added to the aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
The resulting emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate.
-
As the solvent evaporates, the PLGA precipitates, entrapping the Wedelolactone to form nanoparticles.
-
The nanoparticles are then collected by centrifugation, washed with deionized water to remove the excess surfactant and un-encapsulated drug, and then can be freeze-dried for long-term storage.
Protocol 3: Stability Indicating HPLC Method for Wedelolactone
Objective: To quantify Wedelolactone and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical isocratic mobile phase could be Acetonitrile:Water (35:65 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 351 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Prepare a stock solution of Wedelolactone in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For stability samples, dilute them appropriately with the mobile phase.
-
Inject the samples and standards into the HPLC system.
-
The peak for Wedelolactone should be well-resolved from any degradation product peaks. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Mandatory Visualizations
Logical Workflow for Troubleshooting Wedelolactone Formulation
Caption: A logical workflow for selecting and evaluating a suitable formulation strategy to overcome the challenges of Wedelolactone.
Wedelolactone's Inhibition of the NF-κB Signaling Pathway
Caption: Wedelolactone inhibits the NF-κB signaling pathway by targeting the IKK complex, preventing the transcription of inflammatory genes.[6]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Wedelolactone A precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the precipitation of Wedelolactone A in aqueous solutions during your experiments.
Troubleshooting Guide: Wedelolactone A Precipitation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer/media. | Poor aqueous solubility: Wedelolactone A is sparingly soluble in aqueous solutions.[1] The final concentration likely exceeds its solubility limit. Rapid solvent change: "Salting out" can occur when a compound in an organic solvent is rapidly introduced to an aqueous environment. | Optimize dilution: Pre-warm the aqueous buffer or cell culture media to 37°C before adding the Wedelolactone A stock solution. Add the stock solution dropwise while gently vortexing or stirring the aqueous solution to ensure rapid and even dispersion.[2] Lower final concentration: Determine the maximum achievable concentration without precipitation by performing a solubility test in your specific medium. |
| Precipitation observed after a period of incubation (e.g., in cell culture). | Temperature shift: Changes in temperature between preparation (room temperature) and incubation (37°C) can affect solubility.[2] pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2] Interaction with media components: Wedelolactone A may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2] | Pre-warm media: Always pre-warm the cell culture media to 37°C before adding the compound.[2] Ensure proper buffering: Use a medium that is properly buffered for the CO2 concentration of your incubator. Conduct stability tests: Test the stability of your final Wedelolactone A solution in the specific cell culture medium over the intended duration of your experiment. |
| Precipitate observed after thawing a frozen stock solution. | Poor solubility at low temperatures: The compound may have precipitated out during the freeze-thaw cycle.[2] | Gentle re-dissolving: Warm the stock solution to 37°C and vortex to ensure the compound is fully redissolved before use.[2] Aliquot stock solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2] |
| Cloudiness or turbidity in the media. | Fine particulate precipitation or microbial contamination. | Microscopic examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2] If precipitate: Follow the solutions for immediate precipitation. If contamination: Discard the culture and review your sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Wedelolactone A?
A1: Wedelolactone A is a crystalline solid that is sparingly soluble in aqueous buffers. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. The solubility in ethanol is approximately 20 mg/mL, and in DMSO and DMF, it is around 30 mg/mL.[1] In a 1:1 solution of DMSO:PBS (pH 7.2), its solubility is approximately 0.5 mg/mL.[1]
Q2: How should I prepare a stock solution of Wedelolactone A?
A2: A stock solution can be made by dissolving Wedelolactone A in an organic solvent of choice, such as DMSO, DMF, or ethanol.[1] For example, a 10 mM stock solution in DMSO can be prepared by dissolving 3.14 mg of Wedelolactone A (Formula Weight: 314.3 g/mol ) in 1 mL of DMSO. It is recommended to purge the solvent with an inert gas.[1]
Q3: What is the best way to dilute my Wedelolactone A stock solution into an aqueous medium?
A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve Wedelolactone A in DMSO and then dilute it with the aqueous buffer of choice.[1] To prevent precipitation, the aqueous medium should be pre-warmed, and the stock solution should be added slowly while mixing.
Q4: How long can I store aqueous solutions of Wedelolactone A?
A4: It is not recommended to store aqueous solutions of Wedelolactone A for more than one day due to its limited stability and potential for precipitation.[1]
Q5: Are there any alternative methods to improve the aqueous solubility of Wedelolactone A?
A5: Yes, several solubility enhancement techniques can be explored, although they require further development for specific applications:
-
pH adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.[3]
-
Use of co-solvents: Mixing water with a miscible organic solvent can improve the solubility of poorly soluble drugs.[4]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[5]
-
Formulation as a solid dispersion: This involves dispersing the drug in an inert carrier matrix at the solid-state.[6]
Data Presentation
Table 1: Solubility of Wedelolactone A in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Wedelolactone A Stock Solution in DMSO
Materials:
-
Wedelolactone A (FW: 314.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.14 mg of Wedelolactone A.
-
Add the weighed Wedelolactone A to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the Wedelolactone A is completely dissolved. Gentle warming at 37°C can be applied if necessary.
-
Store the stock solution in aliquots at -20°C.[1]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of Wedelolactone A that remains in solution in a specific cell culture medium without precipitating.
Materials:
-
10 mM Wedelolactone A in DMSO (from Protocol 1)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the Wedelolactone A stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and below a cytotoxic level (typically ≤ 0.5%).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more detailed analysis, examine a small aliquot of each dilution under a microscope.
-
The highest concentration that remains clear of any precipitate is the maximum working concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing Wedelolactone A solutions.
References
Validation & Comparative
A Comparative Analysis of Wedelolactone and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, Wedelolactone, a coumestan isolated from plants like Eclipta alba, has garnered significant attention for its potent anti-inflammatory properties. This guide provides an objective comparison of Wedelolactone with other well-researched natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. The comparison is based on their mechanisms of action, potency, and supporting experimental data to aid researchers in their drug discovery and development endeavors.
Mechanism of Action: A Common Target
Inflammation is a complex biological response involving multiple signaling pathways. A key regulator of this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which, upon activation, translocates to the nucleus and induces the transcription of pro-inflammatory genes. Wedelolactone, curcumin, resveratrol, and quercetin all demonstrate the ability to inhibit the NF-κB pathway, albeit through potentially different molecular interactions.
Wedelolactone has been shown to inhibit the IKK complex, which is crucial for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] By preventing IκBα degradation, Wedelolactone effectively blocks the nuclear translocation of NF-κB.[1][2] Similarly, curcumin, resveratrol, and quercetin also exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.[1][3][4][5]
Beyond NF-κB, these compounds modulate other key inflammatory pathways and molecules:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: All four compounds have been reported to inhibit various components of the MAPK pathway (ERK, JNK, p38), which plays a significant role in the production of inflammatory mediators.[2][6][7]
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): The expression of these pro-inflammatory enzymes is significantly downregulated by Wedelolactone, curcumin, and resveratrol, leading to reduced production of prostaglandins and nitric oxide, respectively.[1][8][9]
-
NLRP3 Inflammasome: Wedelolactone has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines like IL-1β.[3]
-
JAK/STAT Pathway: Curcumin is known to regulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another critical signaling route in inflammation.[2]
Potency and Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for Wedelolactone and the other selected compounds against various inflammatory targets. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results. Therefore, direct comparison should be made with caution.
| Compound | Target/Assay | Cell Line/Model | IC50 Value | Reference |
| Wedelolactone | 5-Lipoxygenase | - | 2.5 µM | [10] |
| IL-6 Production | LPS-stimulated RAW264.7 | ~10 µM | [9] | |
| TNF-α Production | LPS-stimulated RAW264.7 | ~10 µM | [9] | |
| NO Production | LPS-stimulated RAW264.7 | ~5 µM | [1] | |
| Curcumin | NF-κB Inhibition | RAW264.7 cells | ~5 µM | [3] |
| NO Production | LPS-stimulated RAW264.7 | 4.13 ± 0.07 μM | [6] | |
| IL-6 Production | LPS-stimulated THP-1 | >10 µM | [4] | |
| TNF-α Production | LPS-stimulated THP-1 | >10 µM | [4] | |
| Resveratrol | NO Production | LPS-stimulated RAW264.7 | 0.7 ± 0.15 μM | [6] |
| IL-6 Production | LPS-stimulated THP-1 | ~5 µM | [4] | |
| TNF-α Production | LPS-stimulated THP-1 | ~5 µM | [4] | |
| Quercetin | IL-6 Production | LPS-stimulated RAW264.7 | - | [11] |
| TNF-α Production | LPS-stimulated RAW264.7 | - | [11] |
A study directly comparing the anti-inflammatory potential of resveratrol and curcumin in LPS-stimulated THP-1 cells found that resveratrol was more effective at inhibiting the production of IL-6 and TNF-α.[4] Another study evaluating compounds from Eclipta prostrata found that wedelolactone, luteolin, apigenin, and quercetin all significantly inhibited TNF-α and IL-6 production in LPS-stimulated RAW264.7 macrophages.[11]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages
This is a widely used in vitro model to screen for anti-inflammatory compounds.
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Wedelolactone, curcumin) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression (COX-2, iNOS): The expression levels of these enzymes are determined by quantitative Polymerase Chain Reaction (qPCR) for mRNA and Western blotting for protein.
-
-
NF-κB Activation Assay:
-
Western Blotting: The phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are assessed by Western blotting of cytoplasmic and nuclear extracts, respectively.
-
Immunofluorescence: The nuclear translocation of p65 can also be visualized using immunofluorescence microscopy.
-
Luciferase Reporter Assay: Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites. The activation of NF-κB is quantified by measuring luciferase activity.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
This is a common in vivo model for inflammatory bowel disease.
-
Animal Model: Male Wistar rats are used.
-
Induction of Colitis: Colitis is induced by administering 5% (w/v) DSS in the drinking water for a specified period (e.g., 7 days).
-
Treatment: The test compound (e.g., Wedelolactone at 50 or 100 mg/kg/day) is administered orally to the rats during the DSS treatment period.[12]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): This is a composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the colon tissue are measured by ELISA or qPCR.[6]
-
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Wedelolactone and other compounds.
Figure 2: A typical experimental workflow for in vitro screening of anti-inflammatory compounds.
Conclusion
Wedelolactone, curcumin, resveratrol, and quercetin are all potent natural anti-inflammatory compounds that primarily target the NF-κB signaling pathway. While they share common mechanisms, their potency can vary depending on the specific inflammatory mediator and experimental model. The data presented in this guide highlights the therapeutic potential of these compounds and provides a foundation for further research and development. Direct comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 3. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Plant Phytochemicals: Resveratrol, Curcumin, Luteolin and Quercetin in Demyelination, Neurodegeneration, and Epilepsy [mdpi.com]
- 6. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Wedelolactone A vs. Synthetic IKK Inhibitors in NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the IκB kinase (IKK) complex, a central node in the nuclear factor-kappa B (NF-κB) signaling pathway, represents a critical therapeutic strategy for a multitude of inflammatory diseases and cancers. This guide provides an objective comparison of the naturally derived compound, Wedelolactone A, against prominent synthetic IKK inhibitors. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies for key validation assays.
Introduction to IKK Inhibition
The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In its inactive state, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex is activated. This complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (typically p65/p50), allowing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1] Both natural and synthetic molecules have been developed to target the IKK complex and disrupt this inflammatory cascade.
Mechanism of Action
Wedelolactone A , a natural coumestan, functions as an inhibitor of the IKK complex.[2] It has been reported to directly inhibit the kinase activity of both IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[3] This action effectively blocks the nuclear translocation of NF-κB and downstream inflammatory gene expression.[4]
Synthetic IKK inhibitors are a diverse group of small molecules, many of which are designed to be ATP-competitive inhibitors of the IKK catalytic subunits. These inhibitors often exhibit selectivity for IKKβ, the predominant kinase responsible for activating the canonical NF-κB pathway.[5][6] By binding to the ATP-binding pocket of IKKβ, these compounds prevent the phosphorylation of IκBα.
This guide will focus on a comparative analysis of Wedelolactone A with three well-characterized synthetic IKK inhibitors: BMS-345541 , TPCA-1 , and SC-514 .
Quantitative Data Comparison
The following tables summarize the in vitro potency of Wedelolactone A and the selected synthetic IKK inhibitors against the catalytic subunits of the IKK complex. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | Target(s) | IC50 (IKKα) | IC50 (IKKβ/IKK2) | Selectivity (IKKα/IKKβ) | Reference(s) |
| Wedelolactone A | IKKα, IKKβ | <10 µM | <10 µM | Non-selective | [3] |
| BMS-345541 | IKKα, IKKβ | 4 µM | 0.3 µM | ~13-fold for IKKβ | [7][8] |
| TPCA-1 | IKKα, IKKβ | 400 nM | 17.9 nM | ~22-fold for IKKβ | [9][10] |
| SC-514 | IKKβ | >IKKβ | 3-12 µM | Selective for IKKβ | [11][12] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for both Wedelolactone A and synthetic IKK inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
A generalized workflow for comparing the efficacy of IKK inhibitors is depicted below. This process involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.
Caption: General experimental workflow for comparing IKK inhibitors.
Experimental Protocols
Protocol 1: In Vitro IKK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified IKKα and IKKβ.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
IKK substrate (e.g., GST-IκBα peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (Wedelolactone A, synthetic inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the respective IKK enzyme (IKKα or IKKβ), the IKK substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific IKK isoform.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
Objective: To assess the effect of IKK inhibitors on the phosphorylation of IκBα and p65, the degradation of IκBα, and the nuclear translocation of p65 in a cellular context.
Materials:
-
Cell line responsive to NF-κB activation (e.g., RAW 264.7, HeLa, THP-1)
-
Cell culture medium and supplements
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Test compounds
-
PBS, RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation/degradation, 30-60 minutes for p65 nuclear translocation).
-
Cell Lysis:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit to separate nuclear and cytoplasmic fractions according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the appropriate loading control.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic effects of the IKK inhibitors on the cell line used in the functional assays.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
96-well clear-bottom plates
-
MTT or WST-1 reagent, or a commercial cell viability kit (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a duration relevant to the functional assays (e.g., 24-48 hours).
-
Viability Measurement:
-
MTT/WST-1 Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol. The viable cells will convert the tetrazolium salt into a colored formazan product. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50) or the cytotoxic concentration 50 (CC50).
Conclusion
This guide provides a framework for the comparative analysis of Wedelolactone A and synthetic IKK inhibitors. The provided data tables offer a quantitative comparison of their in vitro potencies, while the signaling pathway and workflow diagrams visually contextualize their mechanism and evaluation. The detailed experimental protocols serve as a practical resource for researchers aiming to validate and compare the efficacy of these and other IKK inhibitors in their own experimental systems. The choice between a natural product like Wedelolactone A and a synthetic inhibitor will depend on the specific research question, desired selectivity profile, and the experimental model being utilized.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SC-514, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
Wedelolactone A: A Comparative Analysis of its Efficacy Against Standard Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Wedelolactone A, a naturally derived coumestan, with standard-of-care chemotherapy agents. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive evaluation of Wedelolactone A as a potential therapeutic agent.
Executive Summary
Wedelolactone A has demonstrated significant cytotoxic effects against a range of cancer cell lines, with notable efficacy in ovarian, prostate, and breast cancer models. This natural compound exhibits multi-target activity, including the inhibition of key oncogenic pathways and the induction of apoptosis. Comparative data, particularly against cisplatin in ovarian cancer, suggests that Wedelolactone A may offer advantages, especially in drug-resistant phenotypes. While direct head-to-head studies with all standard chemotherapeutics are limited, this guide consolidates available data to provide a comparative overview of its potential.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Wedelolactone A and standard cancer drugs across various cancer cell lines. It is important to note that direct comparisons of IC50 values between different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Efficacy in Ovarian Cancer
A direct comparison in ovarian cancer cell lines demonstrates Wedelolactone A's potency, particularly in a cisplatin-resistant model.
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF)¹ | Source |
| Wedelolactone A | A2780 (sensitive) | 14.8 ± 1.2 | - | [1] |
| A2780cisR (resistant) | 16.3 ± 1.5 | 1.1 | [1] | |
| Cisplatin | A2780 (sensitive) | 2.5 ± 0.3 | - | [1] |
| A2780cisR (resistant) | 13.2 ± 1.1 | 5.3 | [1] |
¹Resistance Factor (RF) is the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parent cell line. A lower RF indicates greater effectiveness in overcoming resistance.
Table 2: Efficacy in Breast Cancer (Indirect Comparison)
| Compound | Cell Line | IC50 (µM) | Source |
| Wedelolactone A | MDA-MB-231 | 27.8 | [2] |
| MDA-MB-468 | 12.78 | [2] | |
| T47D | 19.45 | [2] | |
| MCF-7 | 25.77 ± 4.82 | [3] | |
| Doxorubicin | MCF-7 | 0.4 - 0.68 | [1][4] |
Table 3: Efficacy in Prostate Cancer (Indirect Comparison)
| Compound | Cell Line | IC50 (µM) | Source |
| Wedelolactone A | LNCaP | ~8-12 | [5] |
| PC-3 | ~8-12 | [5] | |
| DU145 | ~8-12 | [5] | |
| Paclitaxel | PC-3 | 0.0312 | [6] |
Mechanisms of Action & Signaling Pathways
Wedelolactone A exerts its anti-cancer effects through the modulation of several key signaling pathways.
Inhibition of 5-Lipoxygenase (5-Lox) and PKCε Signaling in Prostate Cancer
In prostate cancer cells, Wedelolactone A inhibits 5-Lipoxygenase (5-Lox), leading to the downregulation of Protein Kinase C epsilon (PKCε) and subsequent induction of caspase-dependent apoptosis[5][7]. This pathway appears to be independent of Akt inhibition[7].
Interruption of c-Myc Oncogenic Signaling
Wedelolactone A has been shown to downregulate the expression of the oncoprotein c-Myc at both the mRNA and protein levels[8]. This leads to a decrease in c-Myc's nuclear accumulation, DNA-binding, and transcriptional activities, ultimately inhibiting cancer cell proliferation and invasion[8].
Proteasome Inhibition in Breast Cancer
In breast cancer cells, Wedelolactone A acts as a proteasome inhibitor, targeting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome[2]. This leads to the accumulation of ubiquitinated proteins and pro-apoptotic factors, contributing to its cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Wedelolactone A and standard drugs on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Wedelolactone A or the standard chemotherapeutic agent for 48 to 72 hours[3][4].
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is employed to quantify the induction of apoptosis by Wedelolactone A.
Detailed Steps:
-
Cell Treatment: Cells are treated with the desired concentration of Wedelolactone A for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in the signaling pathways affected by Wedelolactone A.
Detailed Steps:
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., c-Myc, PKCε, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. dovepress.com [dovepress.com]
- 2. Wedelolactone alleviates doxorubicin-induced inflammation and oxidative stress damage of podocytes by IκK/IκB/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects of Wedelolactone as a Chemotherapeutic Agent in Gynecological Cancers; Clue From its In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of wedelolactone: interactions with copper and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3579-Head and neck squamous cell carcinoma metastatic cARBOplatin and PACLitaxel | eviQ [eviq.org.au]
- 6. Paclitaxel for second-line treatment of squamous cell carcinoma of the head and neck: A multicenter retrospective Italian study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone-Loaded Micelles Ameliorate Doxorubicin-Induced Oxidative Injury in Podocytes by Improving Permeability and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivities of Wedelolactone and Demethylwedelolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (WEL) and Demethylwedelolactone (DWEL) are two closely related natural coumestans predominantly found in the plant Eclipta prostrata. Both compounds are recognized for a variety of shared biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. However, emerging research indicates distinct mechanisms and potencies in certain biological systems. This guide provides a comparative analysis of their activities, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies and to highlight areas for future investigation.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the available quantitative data comparing the biological activities of Wedelolactone and Demethylwedelolactone.
| Table 1: Comparative Trypsin Inhibitory Activity | |
| Compound | IC₅₀ (µg/mL) |
| Wedelolactone | 2.9[1] |
| Demethylwedelolactone | 3.0[1] |
| Both compounds exhibit potent and nearly identical inhibitory activity against the serine protease trypsin, suggesting their potential in modulating processes involving this enzyme, such as inflammation. |
| Table 2: Comparative Hepatoprotective Effects in a Zebrafish Model of Non-Alcoholic Fatty Liver Disease (NAFLD) | |
| Parameter | Observation |
| Liver Function Improvement | Both Wedelolactone and Demethylwedelolactone significantly improved liver function.[2][3] |
| Hepatic Fat Accumulation | Both compounds significantly reduced the accumulation of fat in the liver.[2][3] |
| Primary Mechanism of Action | The hepatoprotective effects of Wedelolactone are primarily associated with the modulation of steroid biosynthesis and fatty acid metabolism .[2][3] |
| The distinct mechanism for Demethylwedelolactone in this model is less reliant on the aforementioned pathways, suggesting a different primary mode of action.[2][3] | |
| This study highlights a significant divergence in the mechanistic pathways through which these structurally similar compounds achieve a similar therapeutic outcome in NAFLD. |
Signaling Pathways and Mechanisms of Action
While both compounds exhibit a range of biological effects, a significant body of research has focused on the mechanisms of Wedelolactone, particularly its role as an anti-inflammatory and anticancer agent.
NF-κB Signaling Pathway Inhibition by Wedelolactone
A key mechanism underlying the anti-inflammatory and anticancer properties of Wedelolactone is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. Wedelolactone has been shown to suppress the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By preventing IκBα degradation, Wedelolactone ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
Trypsin Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
Tris-HCl buffer (pH 8.2)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in DMSO.
-
Serially dilute Wedelolactone and Demethylwedelolactone in DMSO to achieve a range of test concentrations.
-
In a 96-well plate, add Tris-HCl buffer, the trypsin solution, and the test compound solution (or DMSO for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.
-
The rate of BAPNA hydrolysis is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Thioacetamide-Induced NAFLD in Zebrafish Larvae
This in vivo model is used to assess the hepatoprotective effects of compounds against chemically induced liver injury and steatosis.
Procedure:
-
Zebrafish embryos at 3 days post-fertilization (dpf) are divided into different treatment groups: control, thioacetamide (TAA) model, TAA + Wedelolactone, and TAA + Demethylwedelolactone.
-
The larvae are exposed to TAA in the water to induce liver injury and steatosis.
-
Concurrently, the treatment groups are exposed to the respective compounds (Wedelolactone or Demethylwedelolactone) at specific concentrations.
-
The exposure continues for a defined period, for instance, 72 hours.
-
At 6 dpf, the larvae are collected for analysis.
-
Histological Analysis: A subset of larvae is fixed, sectioned, and stained with Oil Red O to visualize and quantify lipid accumulation in the liver.
-
Biochemical Analysis: Liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be measured from pooled larvae homogenates.
-
Transcriptomics and Metabolomics: Liver-specific transcriptomics and spatial metabolomics can be performed to identify differentially expressed genes and altered metabolic pathways, providing insights into the mechanisms of action.
Conclusion and Future Directions
The available evidence indicates that while Wedelolactone and Demethylwedelolactone share some biological activities with similar potency, such as trypsin inhibition, they can also exhibit distinct mechanisms of action, as demonstrated in the context of NAFLD. A substantial amount of research has been dedicated to elucidating the molecular pathways affected by Wedelolactone, particularly its inhibition of the NF-κB pathway.
A significant gap in the current literature is the lack of direct, quantitative comparisons of their anti-inflammatory and anticancer activities. Future research should focus on head-to-head comparisons of these compounds in various cancer cell lines and models of inflammation to determine if the subtle structural difference between them translates into significant differences in potency and efficacy. Such studies would be invaluable for guiding the selection of the most appropriate compound for specific therapeutic applications.
References
A Comparative Guide to Validating Wedelolactone A as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Wedelolactone A (WLA), a naturally occurring coumestan, against other therapeutic alternatives. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a resource for validating WLA and its molecular targets in drug discovery and development.
Introduction
Wedelolactone A, isolated from plants like Eclipta prostrata, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] Its mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in inflammation and cell survival. A crucial target of WLA is the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway.[3][4][5] Additionally, WLA has been shown to modulate other important cellular targets, including the STAT1 and STAT3 signaling pathways.[6][7][8]
This guide compares WLA with other known inhibitors of these pathways to evaluate its potential as a therapeutic agent.
Primary Therapeutic Target: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by signals like TNF-α or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα.[10][11] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.[9][12] WLA exerts its anti-inflammatory effects by directly inhibiting the IKK complex, thereby preventing IκBα phosphorylation and degradation.[4][5][13]
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone, a naturally occurring coumestan, enhances interferon-γ signaling through inhibiting STAT1 protein dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
Wedelolactone: A Natural Compound Enhancing Chemotherapeutic Efficacy
An Objective Comparison of Wedelolactone's Synergistic Effects with Chemotherapy
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds to enhance the efficacy of conventional chemotherapy. Among these, Wedelolactone, a coumestan isolated from plants like Eclipta prostrata, has demonstrated promising synergistic effects when combined with standard chemotherapeutic agents. This guide provides a detailed comparison of Wedelolactone's synergistic activities with cisplatin and enzalutamide, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Synergistic Effects with Cisplatin in Cervical and Ovarian Cancers
Cisplatin is a cornerstone of treatment for various cancers, but its efficacy is often limited by intrinsic or acquired resistance and significant side effects. Research has shown that Wedelolactone can potentiate the cytotoxic effects of cisplatin in both cervical and ovarian cancer cell lines.
In a study on the human cervical cancer cell line (HeLa), the combination of Wedelolactone and cisplatin resulted in a synergistic cytotoxic effect.[1][2][3][4] This synergy was observed regardless of the sequence of drug administration, suggesting a robust interaction between the two compounds.[2][4] The proposed mechanism for this synergy involves the regulation of key signaling pathways such as Akt, NF-κB, or JNK, which are crucial for cell survival and proliferation.[1]
In ovarian cancer, the combination of Wedelolactone and cisplatin has been shown to have an additive effect, particularly in cisplatin-resistant cells (A2780cisR).[5] This suggests that Wedelolactone can help overcome cisplatin resistance. The mechanism behind this effect is linked to increased intracellular accumulation of platinum and the inhibition of key resistance-associated proteins like Nrf2 and Chk1.[5] Another study on the PA-1 ovarian cancer cell line demonstrated that Wedelolactone enhances cisplatin's cytotoxicity by downregulating NF-κB expression.
Quantitative Analysis of Synergy with Cisplatin
The synergistic or additive effects of Wedelolactone and cisplatin have been quantified using metrics such as the half-maximal inhibitory concentration (IC50), Combination Index (CI), and Resistance Factor (RF).
| Cell Line | Cancer Type | Drug Combination | IC50 (Wedelolactone) | IC50 (Cisplatin) | Combination Index (CI) | Resistance Factor (RF) of Wedelolactone | Observed Effect |
| HeLa | Cervical Cancer | Wedelolactone + Cisplatin | 14.85 ± 0.70 µM | Not specified in abstract | < 1 | Not Applicable | Synergistic |
| A2780 | Ovarian Cancer (sensitive) | Wedelolactone + Cisplatin | Not specified | Not specified | > 1 (antagonistic at 0/4 and 4/0 h) | Not specified | Antagonistic (sequential) |
| A2780cisR | Ovarian Cancer (resistant) | Wedelolactone + Cisplatin | Not specified | Not specified | ≈ 1 (additive) | 1.1 | Additive |
| PA-1 | Ovarian Cancer | Wedelolactone + Cisplatin | 10 µM | 6 µM | Not specified | Not specified | Synergistic (anti-proliferative) |
Table 1: Quantitative data on the synergistic/additive effects of Wedelolactone and Cisplatin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Wedelolactone and cisplatin, alone and in combination, were primarily assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, A2780, A2780cisR, PA-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Wedelolactone, cisplatin, or their combination for a specified period (e.g., 24, 48, or 72 hours). For sequential combination studies, one drug is added, and after a time gap (e.g., 4 hours), the second drug is introduced.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[6][7][8]
Determination of Synergy (Combination Index)
The synergistic, additive, or antagonistic effects of the drug combinations are quantitatively determined by calculating the Combination Index (CI) using the Chou-Talalay method.[1][2][9][10]
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The CI is calculated based on the dose-response curves of the individual drugs and their combination.[2][9][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Wedelolactone's action in overcoming cisplatin resistance and a general experimental workflow for assessing synergy.
Caption: Proposed mechanism of Wedelolactone in sensitizing resistant ovarian cancer cells to Cisplatin.
Caption: General experimental workflow for evaluating drug synergy.
Synergistic Effects with Enzalutamide in Prostate Cancer
Enzalutamide is an androgen receptor (AR) inhibitor used in the treatment of prostate cancer. However, resistance to enzalutamide can develop. Research indicates that Wedelolactone can act synergistically with enzalutamide to induce apoptosis in prostate cancer cells.[11]
This synergistic effect is attributed to Wedelolactone's ability to downregulate the expression and activity of the oncoprotein c-Myc, a key driver of prostate cancer progression and resistance.[11][12] By targeting c-Myc, Wedelolactone enhances the pro-apoptotic effects of enzalutamide, offering a potential strategy to overcome resistance and improve therapeutic outcomes in prostate cancer.[11]
Quantitative Analysis of Synergy with Enzalutamide
The synergy between Wedelolactone and enzalutamide was evaluated by assessing cell viability and apoptosis induction.
| Cell Line | Cancer Type | Drug Combination | Method | Observation |
| LNCaP | Prostate Cancer | Wedelolactone + Enzalutamide | Cell Viability Assay, Apoptosis Assay | Synergistic reduction in cell viability and induction of apoptosis |
| PC3 | Prostate Cancer | Wedelolactone + Enzalutamide | Not specified in abstract | Similar effects observed as in LNCaP cells |
Table 2: Qualitative data on the synergistic effects of Wedelolactone and Enzalutamide.
Experimental Protocols
Cell Viability and Apoptosis Assays
Similar to the cisplatin studies, cell viability in prostate cancer cell lines (LNCaP and PC3) was assessed using assays like the MTS/PES Cell Titer assay after treatment with Wedelolactone, enzalutamide, or their combination for 72 hours. Apoptosis was quantified by measuring apoptotic-DNA degradation.
Determination of Synergy
The Combination Index (CI) method of Chou and Talalay was also used to determine the nature of the interaction between Wedelolactone and enzalutamide.
Signaling Pathway
The following diagram illustrates the proposed mechanism of synergy between Wedelolactone and enzalutamide in prostate cancer.
Caption: Proposed mechanism of synergy between Wedelolactone and Enzalutamide in prostate cancer.
Conclusion
The presented data strongly suggest that Wedelolactone holds significant potential as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of cisplatin in cervical and ovarian cancers, particularly in resistant phenotypes, and to work in concert with enzalutamide in prostate cancer, highlights its multifaceted anti-cancer properties. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further preclinical and clinical investigations into the therapeutic utility of Wedelolactone in combination cancer therapy. Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of these drug combinations in a more complex biological system.
References
- 1. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Wedelolactone, an Anti-inflammatory Botanical, Interrupts c-Myc Oncogenic Signaling and Synergizes with Enzalutamide to Induce Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Extraction Methodologies for Wedelolactone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Wedelolactone A, a bioactive coumestan found primarily in plants of the Eclipta and Wedelia genera, most notably Eclipta alba. Renowned for its anti-hepatotoxic, anti-inflammatory, and potential anti-cancer properties, the efficient isolation of Wedelolactone A is a critical step in both research and pharmaceutical development. This document outlines and compares conventional and modern extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their objectives.
Comparative Performance of Extraction Methods
The selection of an extraction method is a trade-off between yield, efficiency, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often offer significant advantages over traditional methods such as Soxhlet and maceration in terms of time and solvent consumption.
Data Summary
The following table summarizes quantitative data from various studies on Wedelolactone A extraction, providing a clear comparison of key performance indicators.
| Extraction Method | Yield | Extraction Time | Solvent(s) Used | Temperature | Purity | Key Findings & Citations |
| Soxhlet Extraction | 0.7 - 5.05 mg/g | 6 hours (360 min) | Methanol | 90 °C | Not specified | Provides high yield but is time and solvent-intensive.[1][2][3] |
| Ultrasound-Assisted (UAE) | 0.62 mg/g | 45 minutes | Methanol | 50 °C | Not specified | Significantly faster than conventional methods with comparable yield to some Soxhlet studies.[1][2][3] |
| Microwave-Assisted (MAE) | ~82.7% (isolated) | 26.5 - 30 minutes | 90% Ethanol | 50 °C (concentrator) | 99.46% (post-purification) | Rapid extraction; high purity is achieved after subsequent purification steps like column chromatography.[4][5][6] |
| Supercritical Fluid (SFE) | 0.08 - 0.15 mg/g | 60 - 90 minutes | Supercritical CO₂ with Ethanol modifier | 40 °C | Not specified | Offers high selectivity and avoids organic solvents, though yields can be lower than solvent-based methods.[3][7][8] |
| Batch Extraction (Maceration) | 0.41 mg/g | 90 minutes | Methanol | 70 °C | Not specified | Simpler than Soxhlet but generally provides lower yields in a shorter time.[1][2][4] |
| Aqueous Two-Phase (ATPE) | 6.73 mg/g | Not specified | PEG / Sodium Citrate | Not specified | Not specified | Achieves the highest reported yield, representing a promising alternative extraction system.[9] |
Visualizing Extraction Workflows
To better understand the processes, the following diagrams illustrate a general phytochemical workflow and a comparison of the core principles behind the major extraction techniques.
Caption: General workflow for the extraction and isolation of Wedelolactone A.
Caption: Comparative logic of different Wedelolactone A extraction principles.
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed, synthesized from published experimental procedures.
Soxhlet Extraction (Conventional Method)
This method utilizes continuous solid-liquid extraction and is often a benchmark for yield.
-
Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.
-
Procedure:
-
Dried and powdered Eclipta alba plant material is placed in a thimble made of thick filter paper.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (typically methanol) is added to the round-bottom flask.[6][7]
-
The flask is heated to the solvent's boiling point (e.g., ~90°C for methanol).[3] The vapor travels up a distillation arm and floods into the chamber housing the thimble.
-
A condenser cools the vapor, which condenses and drips back down into the chamber with the plant material.
-
Once the chamber is full, the solvent is automatically siphoned back into the flask, carrying extracted compounds with it.
-
This cycle is repeated for an extended period (e.g., 6 hours) until extraction is complete.[1][3]
-
The resulting solution in the flask is then concentrated to yield the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Apparatus: Ultrasonic bath or probe sonicator, extraction vessel.
-
Procedure:
-
Dried, powdered Eclipta alba is mixed with the extraction solvent (e.g., methanol) in a vessel at a specified solid-to-solvent ratio (e.g., 1:60 g/mL).[1][2]
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is submerged into the mixture.
-
The mixture is subjected to ultrasonication at a specific power (e.g., 170 W) and temperature (e.g., 50°C) for a relatively short duration (e.g., 45 minutes).[1][2]
-
During sonication, the formation and collapse of microscopic bubbles create intense local pressure and temperature gradients, rupturing plant cells and releasing the target compounds.
-
After the extraction period, the mixture is filtered or centrifuged to separate the solid residue from the liquid extract.
-
The liquid extract is then concentrated to obtain the crude product.
-
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and water within the plant material, causing cell rupture due to increased internal pressure.
-
Apparatus: Microwave extraction system (closed or open-vessel), extraction vessel.
-
Procedure:
-
Powdered plant material is suspended in the extraction solvent (e.g., 90% ethanol) in a microwave-safe vessel.[6]
-
The vessel is placed in the microwave reactor and subjected to microwave radiation at a set power (e.g., 200-208 W) for a short period (e.g., 26-30 minutes).[4][6]
-
Microwave energy directly heats the solvent and any intracellular water, leading to a rapid temperature and pressure increase inside the plant cells. This pressure gradient causes the cell walls to rupture, releasing phytochemicals into the solvent.
-
The process may be repeated in cycles for thorough extraction.[6]
-
Following extraction, the mixture is filtered, and the filtrate is concentrated under vacuum to yield the crude extract.[6]
-
Supercritical Fluid Extraction (SFE)
SFE uses a fluid at a temperature and pressure above its critical point (e.g., CO₂) as the solvent, offering high selectivity and leaving no residual solvent.
-
Apparatus: Supercritical fluid extractor, including a pump, extraction vessel, and separator.
-
Procedure:
-
Dried and ground plant material is packed into the extraction vessel.
-
Liquid CO₂ is pumped to a high pressure (e.g., 25 MPa) and heated to a supercritical temperature (e.g., 40°C).[8] A co-solvent or modifier like ethanol may be added to increase the polarity of the supercritical fluid.[8]
-
The supercritical fluid is passed through the extraction vessel, where it effuses into the solid matrix and dissolves the Wedelolactone A.
-
The resulting solution (supercritical fluid + extract) flows to a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extracted compounds.
-
The gaseous CO₂ can be recycled, and the solvent-free crude extract is collected from the separator. The extraction is run for a specified time (e.g., 90 minutes).[8]
-
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response surface methodology for the extraction of wedelolactone from Eclipta alba using aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wedelolactone A and Tacrine for Alzheimer's Disease Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two compounds, Wedelolactone A and tacrine, and their potential therapeutic applications in Alzheimer's disease (AD). By examining their mechanisms of action against key pathological targets, this document aims to inform further research and drug development efforts in the field of neurodegenerative diseases.
Introduction
Alzheimer's disease is a complex neurodegenerative disorder characterized by the progressive loss of cognitive function. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and a decline in acetylcholine (ACh) levels due to the degeneration of cholinergic neurons. Current therapeutic strategies primarily focus on symptomatic relief by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. However, the multifaceted nature of AD necessitates the exploration of multi-target-directed ligands.
Tacrine , the first centrally acting cholinesterase inhibitor approved for the treatment of AD, has a well-documented history.[1] While it demonstrated modest symptomatic improvement, its clinical use was ultimately limited by concerns over hepatotoxicity, leading to its withdrawal from the market in the United States in 2013.[1][2] Nevertheless, the tacrine scaffold continues to be a valuable template for the design of novel multi-target agents.
Wedelolactone A , a natural coumestan found in plants such as Eclipta prostrata and Wedelia calendulacea, has garnered interest for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] Recent in silico studies have suggested its potential to interact with key AD targets, positioning it as a compound of interest for further investigation.[5]
This guide will objectively compare the performance of Wedelolactone A and tacrine against several critical AD targets:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that degrade acetylcholine.
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): A key enzyme in the production of Aβ peptides.
-
Glycogen Synthase Kinase-3β (GSK-3β): A kinase implicated in tau hyperphosphorylation.
-
Amyloid-Beta (Aβ) Aggregation: The process of Aβ monomers forming neurotoxic plaques.
-
Tau Protein Phosphorylation: The hyperphosphorylation of tau leads to the formation of NFTs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Wedelolactone A and tacrine against various Alzheimer's disease targets. It is important to note that the data for Wedelolactone A is primarily derived from in silico (computational) studies and awaits experimental validation, while the data for tacrine is based on experimental assays.
| Compound | Target | IC50 | Ki | Data Type |
| Wedelolactone A | Acetylcholinesterase (AChE) | N/A | N/A | In Silico (Binding Energy: -8.11 kcal/mol for neutral form)[6] |
| Butyrylcholinesterase (BChE) | N/A | N/A | In Silico (Binding Energy: -7.69 kcal/mol for neutral form)[6] | |
| Tacrine | Acetylcholinesterase (AChE) | 31 nM (snake venom AChE)[1] | 13 nM (snake venom AChE)[1] | Experimental |
| 109 nM[7] | Experimental | |||
| Butyrylcholinesterase (BChE) | 25.6 nM (human serum BChE)[1] | 12 nM (human serum BChE)[1] | Experimental |
Table 1: Cholinesterase Inhibition. IC50 represents the half-maximal inhibitory concentration. Ki represents the inhibitory constant. N/A indicates that data is not available.
| Compound | Target | IC50 | Data Type |
| Wedelolactone A | BACE1 | N/A | N/A |
| Tacrine (Derivatives) | BACE1 | 1.35 µM (Tacrine-benzofuran hybrid) | Experimental |
| 7.5 µM (Bis(7)-tacrine)[8] | Experimental | ||
| Wedelolactone A | GSK-3β | N/A | N/A |
| Tacrine (Derivatives) | GSK-3β | 89.3 nM (Tacrine-pyrimidone hybrid)[9] | Experimental |
Table 2: BACE1 and GSK-3β Inhibition. Data for tacrine is presented for its derivatives, as these have been specifically designed and tested for these targets.
Effects on Amyloid-Beta Aggregation and Tau Phosphorylation
| Compound | Effect on Aβ Aggregation | Effect on Tau Phosphorylation | Data Type |
| Wedelolactone A | No experimental data available. | No experimental data available. | N/A |
| Tacrine | Reduces the secretion of Aβ40 and Aβ42 in human neuroblastoma cells.[10] | A tacrine-dihydropyridine hybrid (-)SCR1693 has been shown to induce tau dephosphorylation. | Experimental |
| Tacrine-benzofuran hybrid C1 shows anti-aggregation activity against Aβ42 peptide. | A tacrine analogue has been shown to decrease tau phosphorylation.[4] | Experimental |
Table 3: Effects on Aβ Aggregation and Tau Phosphorylation.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways and mechanisms of action for tacrine and Wedelolactone A in the context of Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newatlas.com [newatlas.com]
- 3. Wedelolactone Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antiproliferative Activities of Eclipta prostrata (L.) L. Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The butanol fraction of Eclipta prostrata (Linn) increases the formation of brain acetylcholine and decreases oxidative stress in the brain and serum of cesarean-derived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Multitarget Activity of Wedelolactone against Alzheimer's Disease: Insights from In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Wedelolactone: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of Wedelolactone, a naturally derived coumestan, across various cancer cell types. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Wedelolactone. The content summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through its influence on critical signaling pathways.
Quantitative Efficacy of Wedelolactone: A Comparative Overview
Wedelolactone has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The table below summarizes these findings, offering a direct comparison of Wedelolactone's efficacy in prostate, breast, cervical, and ovarian cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Prostate Cancer | LNCaP | ~8–12 | Androgen-sensitive |
| PC3 | ~8–12 | Androgen-independent | |
| DU145 | ~8–12 | Androgen-independent | |
| Breast Cancer | MCF-7 | 25.77 ± 4.82 | Estrogen receptor-positive |
| MDA-MB-231 | 27.8 | Value represents IC50 for chymotrypsin-like proteasome activity inhibition, not overall cytotoxicity. | |
| MDA-MB-468 | 12.78 | Value represents IC50 for chymotrypsin-like proteasome activity inhibition, not overall cytotoxicity. | |
| T47D | 19.45 | Value represents IC50 for chymotrypsin-like proteasome activity inhibition, not overall cytotoxicity. | |
| Cervical Cancer | HeLa | 14.85 ± 0.70 | |
| Ovarian Cancer | SKOV3 | 33.64 ± 1.45 | |
| A2780 | 11.97 | ||
| PA-1 | 10 |
Experimental Protocols: Determining Cell Viability
The IC50 values presented in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and metabolic activity. Below is a detailed protocol that outlines the key steps involved in this experimental procedure.
MTT Assay Protocol for Cell Viability
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
A stock solution of Wedelolactone is prepared and serially diluted to a range of concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of Wedelolactone. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or Sorenson's buffer, is added to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells without cells.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways. The diagram below, generated using the DOT language, illustrates the key pathways influenced by Wedelolactone in various cancer cell types. This visualization provides a clear overview of the molecular mechanisms underlying its therapeutic potential.
Caption: Key signaling pathways affected by Wedelolactone in different cancer types.
Concluding Remarks
Wedelolactone demonstrates a broad spectrum of anti-cancer activity across various cancer cell lines, operating through multiple signaling pathways. Its efficacy in both androgen-sensitive and -independent prostate cancer, as well as in different subtypes of breast, cervical, and ovarian cancer, highlights its potential as a versatile therapeutic agent. The detailed experimental protocols and the visualization of its molecular mechanisms provided in this guide aim to facilitate further research and development of Wedelolactone as a novel anti-cancer drug.
Unraveling Wedelolactone A Biosynthesis: A Comparative Transcriptomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes underlying the biosynthesis of Wedelolactone A, a potent bioactive compound with significant therapeutic potential. By integrating data from comparative transcriptomic studies, this document aims to illuminate the key enzymatic and regulatory steps in the production of this valuable secondary metabolite. The information presented herein is supported by experimental data to aid researchers in metabolic engineering and drug development endeavors.
Comparative Analysis of Gene Expression and Metabolite Accumulation
Recent research has leveraged comparative transcriptomics to dissect the biosynthesis of Wedelolactone A in Eclipta prostrata, a plant known for its rich content of this coumestan. By analyzing the transcriptomes of different tissues, researchers have identified a panel of candidate genes whose expression profiles correlate with the accumulation of Wedelolactone A and its precursors.[1][2]
A key study performed a comparative de novo transcriptome analysis of root and shoot tissues of E. prostrata, revealing differential expression of genes involved in the phenylpropanoid pathway, the foundational route for Wedelolactone A biosynthesis.[1][2] The investigation highlighted that the biosynthesis-related transcripts were predominantly upregulated in the shoot, which corresponded with a higher accumulation of Wedelolactone A in the aerial parts of the plant.[1][2] Conversely, its precursor, demethylwedelolactone (DW), showed higher accumulation in the roots.[1][2]
Table 1: Differential Accumulation of Wedelolactone (WDL) and Demethylwedelolactone (DW) in Eclipta prostrata
| Tissue | Wedelolactone (WDL) Accumulation | Demethylwedelolactone (DW) Accumulation |
| Root | Lower | Higher |
| Shoot | Higher | Lower |
Table 2: Key Candidate Genes in Wedelolactone A Biosynthesis and Their Expression Patterns
| Gene/Enzyme | Putative Function in Pathway | Expression Pattern (Shoot vs. Root) |
| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid pathway entry | Upregulated in Shoot |
| Cinnamate-4-hydroxylase (C4H) | Phenylpropanoid pathway | Upregulated in Shoot |
| 4-Coumarate-CoA ligase (4CL) | Phenylpropanoid pathway | Upregulated in Shoot |
| Chalcone synthase (CHS) | Flavonoid biosynthesis branch | Upregulated in Shoot |
| Chalcone isomerase (CHI) | Flavonoid biosynthesis branch | Upregulated in Shoot |
| Isoflavone synthase (IFS) | Isoflavonoid biosynthesis branch | Upregulated in Shoot |
| P450-dependent monooxygenases | Hydroxylation steps | Upregulated in Shoot |
| O-methyltransferases (OMTs) | Methylation of precursors | Upregulated in Shoot |
Note: This table is a summary based on findings suggesting upregulation of the pathway in shoot tissues. Specific fold-change values would be dependent on the particular study and experimental conditions.
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the comparative transcriptomic analysis of Wedelolactone A biosynthesis.
Plant Material and Stress Treatment
Eclipta prostrata plants are grown under controlled greenhouse conditions. For comparative analysis, root and shoot tissues are collected separately from mature plants. To investigate the effect of stress on biosynthesis, some studies have applied treatments such as wounding, which has been shown to induce the accumulation of Wedelolactone A and related transcripts.[2]
RNA Sequencing and De Novo Transcriptome Assembly
Total RNA is extracted from the collected root and shoot tissues using standard protocols. The integrity and quality of the RNA are assessed using a bioanalyzer. High-quality RNA samples are then used for library preparation for RNA sequencing (RNA-Seq) on a platform such as Illumina. Since a reference genome for E. prostrata may not be readily available, a de novo transcriptome assembly is performed using software like Trinity to construct a comprehensive set of transcripts.[1][2]
Differential Gene Expression and Functional Annotation
The assembled transcripts are annotated by comparing them against public protein databases (e.g., NCBI Nr, Swiss-Prot, GO, and KEGG) to predict their functions. Gene expression levels are quantified from the RNA-Seq data using tools like RSEM. Differentially expressed genes between root and shoot samples are identified using packages such as edgeR or DESeq2. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically used as thresholds to determine significance.
Quantitative Real-Time PCR (qRT-PCR) Validation
To validate the results of the RNA-Seq analysis, the expression levels of selected candidate genes involved in the Wedelolactone A biosynthesis pathway are measured by qRT-PCR. Gene-specific primers are designed, and a housekeeping gene (e.g., actin) is used as an internal control for normalization.
Metabolite Profiling using LC-MS/MS
The accumulation of Wedelolactone A, demethylwedelolactone, and other pathway intermediates like naringenin and apigenin in different tissues is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for a direct correlation between gene expression and metabolite production.[1][2]
Visualizing the Biosynthetic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Putative biosynthetic pathway of Wedelolactone A.
Caption: Experimental workflow for comparative transcriptomics.
References
A Synergistic Approach to Combat Prostate Cancer: Wedelolactone A in Combination with Enzalutamide
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to standard therapies. Enzalutamide, a potent androgen receptor (AR) signaling inhibitor, is a cornerstone in the management of castration-resistant prostate cancer (CRPC). However, the eventual development of resistance remains a critical challenge. This guide explores the promising synergistic combination of Wedelolactone A (WDL), a natural compound, with enzalutamide, presenting experimental data that underscores its potential to enhance therapeutic efficacy in prostate cancer.
Enhanced Anti-Cancer Activity with Combination Therapy
Recent preclinical studies have demonstrated that the combination of Wedelolactone A and enzalutamide results in a synergistic reduction in the viability of androgen-sensitive prostate cancer cells and a significant increase in apoptosis compared to either agent alone.[1] This suggests that WDL may not only complement but also amplify the cytotoxic effects of enzalutamide, offering a potential strategy to overcome drug resistance and improve patient outcomes.
The primary mechanism behind this synergy lies in the distinct but complementary pathways targeted by each compound. Enzalutamide directly inhibits the androgen receptor signaling pathway, a key driver of prostate cancer growth.[2] On the other hand, Wedelolactone A has been shown to downregulate the expression of c-Myc, a potent oncoprotein that is frequently overexpressed in prostate cancer and contributes to tumor progression and androgen independence.[1][3] By simultaneously targeting both the AR and c-Myc pathways, the combination therapy creates a multi-pronged attack on prostate cancer cells.
Comparative Efficacy: Cell Viability
The following table summarizes the quantitative data on the viability of LNCaP human prostate cancer cells following treatment with Wedelolactone A, enzalutamide, and their combination. The data clearly illustrates the superior efficacy of the combination therapy.
| Treatment Group | Concentration | Cell Viability (%) |
| Control (DMSO) | - | 100 |
| Wedelolactone A | 20 µM | ~60 |
| Enzalutamide | 10 µM | ~75 |
| Wedelolactone A + Enzalutamide | 20 µM + 10 µM | ~30 |
Data synthesized from graphical representations in Sarveswaran et al., Mol Cancer Ther, 2016.[1]
Induction of Apoptosis
The synergistic effect is also evident in the induction of programmed cell death (apoptosis). The combination of Wedelolactone A and enzalutamide leads to a marked increase in the apoptotic cell population.
| Treatment Group | Concentration | Apoptosis Rate (%) |
| Control (DMSO) | - | ~5 |
| Wedelolactone A | 20 µM | ~20 |
| Enzalutamide | 10 µM | ~15 |
| Wedelolactone A + Enzalutamide | 20 µM + 10 µM | ~45 |
Data synthesized from graphical representations in Sarveswaran et al., Mol Cancer Ther, 2016.[1]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental design discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the foundational study by Sarveswaran et al. (2016).[1]
Cell Culture and Reagents
-
Cell Line: LNCaP human prostate cancer cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: Wedelolactone A was procured from a commercial supplier. Enzalutamide was obtained from Selleck Chemicals. A 0.2% DMSO solution was used as the vehicle control.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: LNCaP cells were seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with fresh medium containing the respective treatments: vehicle control (0.2% DMSO), Wedelolactone A (20 µM), enzalutamide (10 µM), or the combination of Wedelolactone A (20 µM) and enzalutamide (10 µM).
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS/PES (CellTiter 96 AQueous One Solution Reagent, Promega) was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-2 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Seeding and Treatment: LNCaP cells were seeded in 6-well plates. After reaching approximately 70-80% confluency, they were treated with the vehicle control, Wedelolactone A (20 µM), enzalutamide (10 µM), or the combination for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were categorized as being in late apoptosis or necrosis. The total apoptotic population was quantified.
Conclusion
The combination of Wedelolactone A and enzalutamide presents a compelling therapeutic strategy for prostate cancer. The synergistic inhibition of cell viability and induction of apoptosis, supported by the dual targeting of the c-Myc and androgen receptor signaling pathways, provides a strong rationale for further investigation. This approach holds the potential to enhance the efficacy of current anti-androgen therapies and address the significant clinical challenge of enzalutamide resistance. The experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for more effective prostate cancer treatments.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Wedelolactone
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Wedelolactone, a natural coumestan used in research, to ensure laboratory safety and environmental protection. Adherence to these procedures will help in building a culture of safety and trust in your laboratory's operations.
Immediate Safety and Handling Precautions
Before commencing any work with Wedelolactone, it is crucial to be aware of its potential hazards and to take the necessary safety precautions. Wedelolactone is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, fire/flame-resistant gloves.[2]
-
Eye Protection: Use tightly fitting safety goggles with side shields.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form and there is a risk of dust generation, use a full-face respirator.[2]
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
Quantitative Safety and Handling Data
For quick reference, the following table summarizes key quantitative and qualitative data regarding the handling and storage of Wedelolactone.
| Parameter | Value/Instruction | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [2][3] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | [2][3] |
| Solubility in Ethanol | Approx. 20 mg/mL | [4] |
| Solubility in DMSO & DMF | Approx. 30 mg/mL | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Step-by-Step Disposal Procedures
The proper disposal of Wedelolactone and its waste products is critical to prevent environmental contamination and ensure a safe laboratory environment. The following procedures are based on general best practices for chemical waste disposal and the specific known hazards of Wedelolactone.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused Wedelolactone and any grossly contaminated items (e.g., weighing boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass container).
-
Label the container as "Hazardous Waste: Wedelolactone" and include the hazard pictograms for "Acute Toxicity" and "Sensitizer."
-
-
Liquid Waste (Solutions):
-
Wedelolactone is often dissolved in organic solvents such as DMSO or ethanol.[4] This liquid waste must be collected in a separate, labeled hazardous waste container.
-
The container should be a designated solvent waste bottle, typically made of glass or HDPE, and must be properly sealed.[5]
-
Label the container clearly with "Hazardous Waste: Wedelolactone in [Solvent Name]" and list the approximate concentration.
-
Crucially, do not mix incompatible waste streams.
-
2. Labeling and Storage of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6]
-
Keep waste containers securely closed except when adding waste.[6]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be away from sinks or floor drains to prevent accidental release into the sewer system.[6]
3. Final Disposal:
-
Do not dispose of Wedelolactone down the drain or in the regular trash. [1] This is to prevent contamination of water systems.
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. This is typically handled by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal company.[8]
-
Ensure all required paperwork for the waste disposal is completed accurately.
Experimental Protocols Involving Wedelolactone
Understanding the context in which Wedelolactone is used can help in anticipating waste streams. A common application of Wedelolactone is in cell culture experiments to inhibit NF-κB signaling.
Example Experimental Workflow:
-
Stock Solution Preparation: A stock solution of Wedelolactone is typically prepared by dissolving the solid compound in an organic solvent like DMSO to a high concentration (e.g., 10-30 mg/mL).[4]
-
Working Solution Preparation: The stock solution is then diluted in cell culture media to the final working concentration.
-
Cell Treatment: The working solution is added to cell cultures.
-
Post-Treatment Waste: After the experiment, the waste generated will include:
-
Contaminated cell culture media containing Wedelolactone.
-
Contaminated plasticware (e.g., pipette tips, culture plates, flasks).
-
All of this waste must be collected and disposed of as hazardous chemical waste, following the procedures outlined above.
Visualizing the Process
To further clarify the handling and disposal workflow, the following diagrams illustrate the key decision-making processes and pathways.
Caption: Workflow for handling and disposal of Wedelolactone.
Caption: Decision tree for segregating Wedelolactone waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. smu.ca [smu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
